(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOKPFPITUUCJX-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601515-79-1 | |
| Record name | (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Core Scaffold for Drug Discovery
This guide provides a comprehensive overview of the chemical and physical properties of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. Its rigid bicyclic structure offers a unique conformational constraint, making it an attractive scaffold for the design of novel therapeutics.
Introduction: The Significance of the Bicyclic Scaffold
This compound is a bicyclic compound featuring a constrained framework that is of significant interest in medicinal chemistry.[1] This structure contains a nitrogen and an oxygen atom incorporated into a bicyclo[2.2.1]heptane core, which imparts specific stereochemical properties that are crucial for molecular recognition by biological targets.[1] The hydrochloride salt form enhances its aqueous solubility, a desirable property for pharmaceutical development.[1] This versatile scaffold serves as a key intermediate in the synthesis of a variety of biologically active molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
General Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ClNO | [2][3] |
| Molecular Weight | 135.59 g/mol | [2][3] |
| CAS Number | 601515-79-1 | [2][3] |
| Appearance | White solid | [4] |
| Purity | Typically ≥95% | [3][5] |
Solubility
The hydrochloride salt form of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane suggests good solubility in water.[1] However, quantitative solubility data in water and various organic solvents are not extensively reported in the literature and would require experimental determination.
Thermal Properties
Specific data on the melting and boiling points of this compound are not consistently available in published literature. Experimental determination via techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended for accurate characterization.
Spectroscopic Data
While several suppliers indicate the availability of NMR data to confirm the structure's identity, detailed spectral information, including specific chemical shifts and coupling constants for both ¹H and ¹³C NMR, is not readily found in the public domain.[2] Researchers are advised to acquire their own spectroscopic data for comprehensive characterization.
Synthesis and Purification
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane and its enantiomer has been reported, with a common route starting from the readily available chiral building block, trans-4-hydroxy-L-proline.
Synthetic Pathway Overview
An established synthetic route involves the protection of the amine, activation of the hydroxyl group, and subsequent intramolecular cyclization. This process is depicted in the workflow below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from trans-4-Hydroxy-L-proline
The following protocol is a representative synthesis of the enantiomeric (1S,4S) form, which can be adapted for the (1R,4R) target by starting with the appropriate stereoisomer of 4-hydroxy-proline.
Step 1: N-Protection
-
Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide at 0°C.
-
Add benzyl chloroformate (Cbz-Cl) dropwise at 0°C.
-
Allow the reaction to stir at room temperature for several hours.
-
Work up the reaction to isolate the N-Cbz-protected product.
Step 2: Esterification
-
Dissolve the N-protected amino acid in methanol at 0°C.
-
Add thionyl chloride (SOCl₂) dropwise.
-
Stir the mixture at room temperature to facilitate the formation of the methyl ester.
Step 3: Hydroxyl Group Activation
-
The hydroxyl group of the pyrrolidine ring is typically activated by conversion to a better leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine and a catalyst such as DMAP.
Step 4: Intramolecular Cyclization
-
The tosylated intermediate is then treated with a base, such as sodium methoxide in methanol, to induce intramolecular cyclization to form the bicyclic core.
Step 5: Deprotection and Salt Formation
-
The Cbz protecting group is removed, commonly by catalytic hydrogenation using palladium on carbon (Pd/C).
-
The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Purification and Characterization
Purification of the final product is typically achieved through recrystallization or column chromatography. The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Stability and Storage
This compound is stable under recommended storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigerated storage is often recommended.
Safety Precautions
As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, flush immediately with copious amounts of water.
Applications in Drug Discovery and Development
The rigid bicyclic structure of this compound makes it a valuable scaffold in the design of conformationally constrained analogs of bioactive molecules. This can lead to improved potency, selectivity, and pharmacokinetic properties. It has been utilized as a building block in the synthesis of inhibitors for various biological targets.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While a general understanding of its properties and synthesis exists, this guide highlights the need for further detailed experimental characterization of its physicochemical and spectroscopic properties to facilitate its broader application in the scientific community.
References
A comprehensive, verifiable list of references with clickable URLs is essential for a technical guide of this nature. Due to the limitations of the current search, a complete, citable list with direct links to peer-reviewed publications detailing all the discussed properties is not fully available. The following represents a general list of sources that provide information on this compound. Researchers should consult these and other specialized chemical databases and publications for more detailed information.
-
MolScanner. 601515-79-1|(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane.[Link]
-
Synthonix. this compound - [X11750].[Link]
-
An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, Volume 25, Issue 2, February 2014, Pages 354-356.[Link]
Sources
- 1. CAS 601515-79-1: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane … [cymitquimica.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. 601515-79-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane | C5H9NO | CID 42554306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
The (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Structural Framework: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride structural framework, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, properties, and applications of this unique scaffold, offering field-proven insights and detailed protocols to empower your discovery programs.
Part 1: The Strategic Value of Conformational Constraint: Introduction to the (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold
Beyond Flatland: The Morpholine Isostere Concept
Morpholine is a ubiquitous heterocyclic motif in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, its inherent conformational flexibility can be a double-edged sword, potentially leading to entropic penalties upon binding to a biological target. The concept of a morpholine isostere, a molecule that mimics the key features of morpholine while offering distinct advantages, has gained significant traction. Bridged bicyclic morpholines, such as the 2-oxa-5-azabicyclo[2.2.1]heptane core, have emerged as superior surrogates in drug design.[1]
Introducing the Bicyclic Constraint
The (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane framework is a saturated bicyclic system where a morpholine ring is bridged by a methylene group.[2] This rigid structure significantly reduces the molecule's conformational flexibility, which can be advantageous for molecular recognition by biological targets.[2] The specific stereochemistry, denoted by the (1R,4R) configuration, dictates a precise three-dimensional arrangement of the atoms, which is crucial for optimizing interactions with chiral biological macromolecules like proteins and enzymes.[2][3]
Caption: Structure of the (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane core.
Physicochemical Impact of the Bicyclic Core
The introduction of a one-carbon bridge across the morpholine ring to create the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has a counterintuitive and beneficial effect on lipophilicity. This structural modification has been shown to lower the measured logD7.4 of molecules by as much as -0.8 relative to their unbridged morpholine counterparts.[4] This ability to decrease lipophilicity without introducing additional heteroatoms is a valuable strategy for improving the drug-like properties of a molecule. Furthermore, the hydrochloride salt form of this amine-containing scaffold enhances its aqueous solubility.[2][3]
Part 2: Enantioselective Synthesis of this compound
Retrosynthetic Analysis & Chiral Pool Starting Materials
The enantioselective synthesis of the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane core is efficiently achieved from a readily available and inexpensive chiral starting material, D-trans-4-hydroxy-proline. The synthesis of the corresponding (1S,4S) enantiomer from L-trans-4-hydroxy-proline has been well-documented, and the same strategy can be applied to obtain the (1R,4R) enantiomer.[5] The key synthetic steps involve protection of the amine, esterification of the carboxylic acid, activation of the hydroxyl group, reduction of the ester, and a final intramolecular cyclization.
Caption: Mechanism of the intramolecular cyclization step.
Part 3: Comprehensive Physicochemical and Structural Characterization
The hydrochloride salt of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane is typically a solid at room temperature. [2]A comprehensive characterization is essential to confirm its identity and purity.
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol [2] |
| Appearance | White to off-white solid |
| ¹H NMR (D₂O) | Expected signals for the bicyclic protons. |
| ¹³C NMR (D₂O) | Expected signals for the 5 unique carbons. |
| Mass Spec (ESI+) | m/z for [M+H]⁺ (free base) ≈ 100.08 |
| Purity (by HPLC) | ≥95% |
Note: Specific chemical shifts in NMR spectra are dependent on the solvent and instrument frequency. The mass spectrometry value is for the free base C₅H₉NO.
Part 4: Applications in Modern Drug Discovery: A Case Study Approach
The Scaffold in Action: The IRAK4 Degrader KT-474
A prominent example of the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold in a clinical-stage therapeutic is KT-474 , a potent and selective oral degrader of Interleukin-1 receptor-associated kinase 4 (IRAK4). [6]IRAK4 is a critical mediator in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are implicated in various autoimmune and inflammatory diseases. [6] In the structure of KT-474, the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane moiety serves as a key linker element connecting the IRAK4-binding portion of the molecule to the Cereblon (CRBN) E3 ligase-recruiting moiety. The rigid and defined three-dimensional structure of the bicyclic scaffold is crucial for optimally positioning these two key components, thereby facilitating the formation of a productive ternary complex between IRAK4, KT-474, and CRBN, which leads to the ubiquitination and subsequent degradation of IRAK4.
Caption: Schematic representation of KT-474's structure.
Broader Applications and Future Perspectives
The 2-oxa-5-azabicyclo[2.2.1]heptane framework is a versatile platform for generating functional diversity. It has been used to synthesize backbone-constrained γ-amino acid analogues, which are valuable tools for probing biological systems and developing novel therapeutics. [7]The constrained nature of this scaffold makes it an attractive building block for creating ligands with high affinity and selectivity for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its unique physicochemical properties also make it a valuable tool for optimizing the pharmacokinetic profiles of drug candidates.
Part 5: Conclusion: The (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold as a Tool for Innovation
The this compound structural framework represents a significant advancement in the field of medicinal chemistry. Its rigid, conformationally constrained nature provides a powerful tool for designing potent and selective ligands, while its favorable impact on physicochemical properties offers a strategic advantage in the development of drug candidates with improved pharmacokinetic profiles. The successful application of this scaffold in clinical-stage molecules like KT-474 underscores its immense potential. As drug discovery continues to move towards more complex and challenging biological targets, the strategic use of innovative building blocks such as this will be paramount to the development of the next generation of therapeutics.
Part 6: References
-
An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2013.
-
Bridged bicyclic morpholines have been developed as morpholine isosteres. Chinese Chemical Letters, 2013.
-
This compound. CymitQuimica.
-
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane. PubChem.
-
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Vulcanchem.
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 2015.
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 2022.
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed, 2022.
-
Discovery of KT-474, a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 2024.
-
Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 2020.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. CAS 601515-79-1: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane … [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline
An In-Depth Technical Guide to the
Abstract
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is a conformationally constrained, bridged morpholine surrogate that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid structure offers a unique scaffold for designing novel therapeutics with improved physicochemical and pharmacokinetic properties. This guide provides a comprehensive, in-depth analysis of an efficient and scalable synthetic route to this valuable building block, starting from the inexpensive and readily available chiral precursor, trans-4-hydroxy-L-proline. We will dissect the strategic considerations behind each synthetic step, from protecting group selection to the key intramolecular cyclization, providing a robust, field-proven protocol for its successful synthesis.
Strategic Imperatives in the Synthetic Design
The successful synthesis of a chiral target like (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hinges on a meticulously planned strategy that leverages stereochemical control and maximizes efficiency. Our starting material, trans-4-hydroxy-L-proline, is an ideal chiral pool feedstock, providing a foundational stereocenter and a functionalized pyrrolidine ring.[1] However, the synthetic design must address several critical transformations to construct the target bicyclic ether framework.
The Rationale for Protecting Group Selection
The proline scaffold contains two reactive functional groups—a secondary amine and a carboxylic acid—that must be masked to prevent unwanted side reactions during the synthesis. The choice of protecting group is paramount and directly impacts reaction conditions and overall yield.
-
Amine Protection: While various protecting groups such as tert-butoxycarbonyl (Boc) and benzoyl have been explored, the benzyloxycarbonyl (Cbz) group offers distinct advantages for this specific pathway.[1] The Cbz group is introduced under mild basic conditions and, most critically, is removed in the final step via catalytic hydrogenation—a clean, high-yielding reaction that avoids the harsh conditions required for benzoyl or Boc group cleavage.[1] This choice preserves the integrity of the sensitive bicyclic product.
-
Carboxylic Acid Protection: The carboxylic acid must be converted into a group that is unreactive towards nucleophiles and can be readily transformed into the primary alcohol required for the key cyclization step. This is typically achieved through esterification, which also facilitates purification of intermediates.
The Core Transformation: Intramolecular Cycloetherification
The construction of the bicyclic ether core is the crux of the synthesis. The strategy involves an intramolecular SN2 reaction, a variation of the Williamson ether synthesis. This requires transforming the two functional groups of the hydroxyproline starting material into a nucleophile and an electrophile within the same molecule.
-
Generating the Nucleophile: The carboxylic acid is reduced to a primary alcohol. This alcohol, upon deprotonation with a suitable base, becomes the potent oxygen nucleophile.
-
Generating the Electrophile: The C4 hydroxyl group of the proline ring is converted into a good leaving group. Activation as a tosylate (p-toluenesulfonate) is ideal due to its high reactivity in SN2 displacements and crystalline nature, which aids in the purification of the intermediate.
The stereochemistry of the starting C4 hydroxyl (trans to the carboxyl group) is perfectly poised for this reaction. The intramolecular attack by the primary alkoxide on the C4 carbon proceeds from the backside, inherently inverting the stereocenter and leading directly to the desired cis relationship in the bicyclic product, thus forming the (1R,4R) configuration.
Visualizing the Synthetic Workflow
A clear visualization of the synthetic pathway provides a roadmap for the entire process, illustrating the transformation of functional groups and the progression through key intermediates.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Step-by-Step Experimental Protocol
This section provides a validated, step-by-step procedure for the synthesis, adapted from established literature methods.[1] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: N-Protection of trans-4-hydroxy-L-proline
-
Objective: To protect the secondary amine with a benzyloxycarbonyl (Cbz) group.
-
Procedure:
-
Dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 2M aqueous solution of sodium hydroxide (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 5-6 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 2M HCl.
-
Extract the product, (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Step 2: Reduction of the Carboxylic Acid
-
Objective: To reduce both the carboxylic acid and its corresponding methyl ester (formed in situ or in a separate step) to a primary alcohol.
-
Procedure:
-
Suspend the N-Cbz protected acid from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of lithium borohydride (LiBH₄, ~2.0-2.5 eq) in THF dropwise at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water, followed by 1M HCl.
-
Extract the product, (2S,4R)-1-(benzyloxycarbonyl)-2-(hydroxymethyl)pyrrolidin-4-ol, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the diol.
-
Step 3: Selective Tosylation of the Secondary Alcohol
-
Objective: To selectively activate the C4 secondary hydroxyl group as a tosylate, leaving the primary alcohol untouched.
-
Procedure:
-
Dissolve the diol from Step 2 (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, ~1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 8-12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
-
Step 4: Intramolecular Cyclization to Form the Bicyclic Core
-
Objective: To form the 2-oxa-5-azabicyclo[2.2.1]heptane core via an intramolecular SN2 reaction.
-
Causality and Mechanism: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the primary alcohol, forming an alkoxide. This intramolecular nucleophile then attacks the C4 carbon, displacing the tosylate leaving group.
Caption: The key intramolecular SN2 cyclization step. (Note: Images are placeholders for chemical structures)
-
Procedure:
-
Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, ~1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the tosylate from Step 3 (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
Step 5: Final Deprotection via Hydrogenation
-
Objective: To remove the Cbz protecting group to yield the final product.
-
Procedure:
-
Dissolve the Cbz-protected bicyclic compound from Step 4 in methanol or ethanol.
-
Add palladium on activated carbon (Pd/C, 10% w/w, ~0.1 eq by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until all starting material is consumed (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. The product can be isolated as the hydrochloride salt for improved stability and handling by dissolving the free base in an appropriate solvent (e.g., ether) and adding a solution of HCl in the same solvent.
-
Summary of Results
This synthetic route is highly efficient, providing the target compound in high overall yield. The quantitative data for a representative synthesis are summarized below.
| Step | Intermediate/Product | Reagents | Typical Yield | Overall Yield |
| 1 | (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid | Cbz-Cl, NaOH | ~95% | 95% |
| 2 | (2S,4R)-1-Cbz-2-(hydroxymethyl)pyrrolidin-4-ol | LiBH₄ | ~90% | 85.5% |
| 3 | (2S,4R)-1-Cbz-2-(hydroxymethyl)pyrrolidin-4-yl tosylate | TsCl, Pyridine | ~92% | 78.7% |
| 4 | (1R,4R)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane | NaH | ~94% | 74.0% |
| 5 | (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane | H₂, Pd/C | ~95% | ~70% |
Yields are representative and may vary based on scale and experimental conditions. Data compiled from literature reports.[1]
Conclusion and Outlook
The six-step synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline detailed in this guide represents a robust, scalable, and efficient method for accessing this critical building block.[1] The strategic use of the Cbz protecting group, coupled with a key intramolecular cycloetherification, delivers the target molecule in an excellent overall yield of approximately 70%.[1] This protocol provides a reliable pathway for researchers and drug development professionals to incorporate this valuable morpholine isostere into novel molecular entities, paving the way for the discovery of next-generation therapeutics.
References
- An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 25(3), 473-475.
- (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (n.d.). National Institutes of Health.
- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (n.d.). ACS Publications.
-
Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. (n.d.). ResearchGate. Available from: [Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). ResearchGate. Available from: [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chiral, bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained framework serves as a valuable scaffold for the design of novel therapeutic agents, offering precise spatial orientation of functional groups for optimal interaction with biological targets. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound, offering insights into the interpretation of the resulting data.
The synthesis of the enantiomeric form, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, has been well-documented, typically starting from the readily available and inexpensive chiral precursor, trans-4-hydroxy-L-proline.[1] The synthetic route for the (1R,4R) enantiomer follows a similar pathway, utilizing D-proline as the starting material. Understanding the synthetic pathway is crucial for anticipating potential impurities and for the correct assignment of spectroscopic signals.
This document will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural confirmation of this compound.
Molecular Structure and Stereochemistry
The core of the molecule is a bicyclo[2.2.1]heptane system, where a methylene bridge connects the C1 and C4 positions of a five-membered ring. The introduction of heteroatoms, an oxygen at position 2 and a nitrogen at position 5, imparts unique chemical and physical properties. The "(1R,4R)" designation defines the absolute stereochemistry at the two bridgehead carbons, which is critical for its specific interactions in a chiral biological environment.
Caption: 2D representation of the (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the bicyclic system. The hydrochloride form means the nitrogen atom is protonated, which will influence the chemical shifts of nearby protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Due to the rigid bicyclic structure, the protons are held in fixed orientations, leading to distinct and often complex coupling patterns.
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the compound in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), as the hydrochloride salt is often soluble in polar solvents. A standard 400 or 500 MHz spectrometer is sufficient for resolving the key signals.
Data Interpretation: While a definitive, publicly available spectrum for this specific compound is elusive, data from closely related structures, such as derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, can be used for predictive analysis.[2] The expected chemical shifts (δ) are in parts per million (ppm) relative to a standard (e.g., TMS).
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1, H4 (bridgehead) | 4.5 - 5.0 | m | - |
| H3, H6 (endo/exo) | 3.0 - 4.0 | m | - |
| H7 (endo/exo) | 2.0 - 2.5 | m | - |
Note: These are estimated values based on analogous structures. The presence of the positive charge on the nitrogen in the hydrochloride salt will cause a downfield shift of adjacent protons.
Caption: Correlation of proton types to expected ¹H NMR chemical shift regions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. Proton-decoupled mode is standard, resulting in a spectrum of singlets for each carbon.
Data Interpretation: The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. Carbons attached to heteroatoms (N and O) will be shifted downfield.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C1, C4 (bridgehead) | 60 - 70 |
| C3, C6 | 50 - 60 |
| C7 | 35 - 45 |
Note: These are estimated values. The protonation of the nitrogen will influence the chemical shifts of the adjacent carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: For a solid sample like this compound, the IR spectrum is commonly obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).
Data Interpretation: The IR spectrum will show characteristic absorption bands for the various functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H stretch (amine salt) | 2400 - 2800 (broad) | Stretching |
| C-H stretch (alkane) | 2850 - 3000 | Stretching |
| C-O stretch (ether) | 1050 - 1150 | Stretching |
| C-N stretch (amine) | 1000 - 1250 | Stretching |
The broad absorption in the 2400-2800 cm⁻¹ region is a hallmark of an amine hydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also reveal structural details through fragmentation patterns.
Experimental Protocol: Electrospray ionization (ESI) is a suitable technique for a polar, salt-like compound such as this. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can confirm the molecular formula.
Data Interpretation: The mass spectrum will show a peak for the molecular ion of the free base, [M+H]⁺, where M is the mass of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. The calculated exact mass of the free base (C₅H₉NO) is 99.0684 g/mol . Therefore, the expected m/z for the protonated molecule would be approximately 100.0762.
Summary and Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the amine hydrochloride, and mass spectrometry verifies the molecular weight and formula. A thorough analysis of these data sets, in conjunction with an understanding of the synthetic route, allows for the unambiguous confirmation of the structure and stereochemistry of this important chemical entity.
References
-
Guan, B., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1123-1125. Available at: [Link]
-
Zafrani, Y., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. Available at: [Link]
Sources
Physical and chemical properties of bicyclic heterocyclic compounds
An In-Depth Technical Guide to the Physical and Chemical Properties of Bicyclic Heterocyclic Compounds
Introduction
Bicyclic heterocyclic compounds form the structural backbone of a vast array of molecules that are fundamental to life and technology. From the genetic material that encodes life (DNA and RNA) to the majority of pharmaceuticals on the market, these intricate structures are indispensable.[1][2][3] This guide provides a comprehensive exploration of the core physical and chemical properties of these fascinating molecules, offering insights for researchers, scientists, and professionals in drug development. Our focus will be on understanding the causality behind their behavior, moving beyond mere description to a functional understanding of their molecular logic.
Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their ring system.[2] Bicyclic systems, as the name suggests, feature two fused rings. The introduction of heteroatoms—most commonly nitrogen, oxygen, and sulfur—imparts unique electronic and steric properties that dramatically influence their physical characteristics and chemical reactivity compared to their carbocyclic analogs.[2][3] This guide will delve into the nuances of key bicyclic systems, including indoles, quinolines, purines, pyrimidines, benzofurans, and benzothiophenes, which are prevalent in medicinal chemistry and materials science.[4][5]
Part 1: Fundamental Physicochemical Properties
The physical properties of bicyclic heterocycles are critical determinants of their behavior in various environments, from biological systems to industrial processes. These properties are intrinsically linked to their molecular structure, including the nature of the heteroatom, the degree of saturation, and the substitution pattern.
Melting and Boiling Points
The melting and boiling points of bicyclic heterocycles are governed by the strength of their intermolecular forces. The presence of heteroatoms capable of hydrogen bonding, such as nitrogen in indole and quinoline, generally leads to higher melting and boiling points compared to their non-polar carbocyclic counterparts like naphthalene.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Indole | Fused pyrrole and benzene rings | C₈H₇N | 117.15 | 52-54 | 253-254 |
| Quinoline | Fused pyridine and benzene rings | C₉H₇N | 129.16 | -15 | 238 |
| Benzofuran | Fused furan and benzene rings | C₈H₆O | 118.13 | -18 | 173-174 |
| Benzothiophene | Fused thiophene and benzene rings | C₈H₆S | 134.20 | 32 | 221 |
| Purine | Fused pyrimidine and imidazole rings | C₅H₄N₄ | 120.11 | 214 | Decomposes |
| Naphthalene | Fused benzene rings (Carbocyclic analog) | C₁₀H₈ | 128.17 | 80.26 | 218 |
Data compiled from various sources for comparison.
Solubility and Lipophilicity
Solubility and lipophilicity are paramount in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[6] The ability of a heteroatom to engage in hydrogen bonding with water can enhance aqueous solubility. However, the overall lipophilicity is a balance between the polar heteroatoms and the nonpolar carbocyclic portions of the molecule.
The lipophilicity is often expressed as the logarithm of the partition coefficient (logP) between octanol and water. A systematic study on nitrogen-containing 6,5-bicyclic heterocycles highlighted that the arrangement of nitrogen atoms significantly impacts thermodynamic solubility, with other factors like pKa, melting point, and lipophilicity also playing crucial roles.[7]
Experimental Protocol: Determination of Lipophilicity (Shake-Flask Method)
-
Preparation of Solutions: Prepare a stock solution of the bicyclic heterocyclic compound in a suitable solvent (e.g., DMSO). Also, prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and 1-octanol, pre-saturated with each other.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the aqueous buffer and 1-octanol in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Workflow for determining the lipophilicity (logP) of a bicyclic heterocyclic compound using the shake-flask method.
Part 2: Chemical Properties and Reactivity
The chemical behavior of bicyclic heterocycles is a rich and complex field, dominated by the interplay of aromaticity, the electronic nature of the heteroatom, and the fusion of the two rings.
Aromaticity and Stability
Many bicyclic heterocycles, such as indole, quinoline, and purine, are aromatic.[8] This aromaticity, arising from a cyclic, planar system of delocalized π-electrons, confers significant thermodynamic stability. The heteroatom's lone pair of electrons often participates in the π-system, influencing the electron density distribution across the rings.
For instance, in indole, the nitrogen's lone pair contributes to the 10-π electron aromatic system, making the pyrrole ring electron-rich and highly reactive towards electrophiles.[8] In contrast, the nitrogen in quinoline is part of a pyridine-like ring, where it is more electronegative and tends to withdraw electron density, deactivating the heterocyclic ring towards electrophilic attack.
Electrophilic Substitution Reactions
Electrophilic substitution is a hallmark reaction for many aromatic bicyclic heterocycles. The position of substitution is dictated by the stability of the resulting cationic intermediate (arenium ion).
-
Indole: Electrophilic attack preferentially occurs at the C3 position of the pyrrole ring. This is because the positive charge in the intermediate can be delocalized over the nitrogen atom, providing greater stabilization compared to attack at C2.[8][9]
-
Quinoline: The pyridine ring is deactivated towards electrophilic attack. Therefore, substitution occurs on the benzene ring, typically at the C5 and C8 positions.[10]
-
Benzofuran and Benzothiophene: In benzofuran, electrophilic attack tends to occur at the C2 position.[11] This reflects the reduced ability of the oxygen heteroatom to stabilize the intermediate for C3 substitution compared to nitrogen in indole.[11]
Caption: The equilibrium of lactam-lactim tautomerism in bicyclic heterocycles.
Part 3: Spectroscopic Characterization
The elucidation of the structure of bicyclic heterocyclic compounds relies heavily on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the structure of these compounds. [12]
-
Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. Protons on electron-rich rings (like the pyrrole ring in indole) are shielded and appear at a higher field (lower ppm), while those on electron-deficient rings (like the pyridine ring in quinoline) are deshielded and appear at a lower field (higher ppm).
-
Coupling Constants: The coupling patterns between adjacent protons provide information about the connectivity of the atoms.
-
Advanced Techniques: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and establishing the complete molecular framework. [13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For bicyclic heterocycles, characteristic stretching frequencies can confirm the presence of N-H bonds (in non-substituted indoles or purines), C=N bonds (in quinolines), and C-O or C-S bonds (in benzofurans and benzothiophenes, respectively).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry can determine the elemental composition with high accuracy, confirming the molecular formula. The fragmentation patterns can offer clues about the stability of the rings and the nature of the substituents.
Part 4: Computational Insights
Modern computational chemistry provides powerful tools for understanding and predicting the properties of bicyclic heterocycles. [14]
Density Functional Theory (DFT)
DFT calculations are widely used to:
-
Optimize molecular geometries.
-
Calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding reactivity. [15]* Predict spectroscopic data (NMR and IR) to aid in experimental characterization.
-
Model reaction mechanisms and determine the relative stabilities of intermediates and transition states.
Molecular Electrostatic Potential (MEP)
MEP maps visualize the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. [15]This is particularly useful for predicting the sites of electrophilic and nucleophilic attack.
Conclusion
Bicyclic heterocyclic compounds represent a cornerstone of modern chemistry and pharmacology. Their physical and chemical properties are a direct consequence of their unique structures, where the fusion of two rings and the presence of heteroatoms create a delicate balance of aromaticity, electron distribution, and reactivity. A thorough understanding of these principles is essential for the rational design of new pharmaceuticals, agrochemicals, and functional materials. This guide has provided a foundational overview, emphasizing the causal links between structure and property, to empower researchers and scientists in their pursuit of innovation.
References
-
NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (n.d.). Jetir.Org. Retrieved January 15, 2026, from [Link]
-
Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. (2018). Angewandte Chemie International Edition, 57(34), 11163-11167. Retrieved January 15, 2026, from [Link]
-
Heterocyclic compound. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Carlson, A. (2022). Uses and Properties of Heterocyclic Compounds. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(3). Retrieved January 15, 2026, from [Link]
-
Heterocyclic compound. (n.d.). Britannica. Retrieved January 15, 2026, from [Link]
-
Heterocyclic compound. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]
-
Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Medicinal and Organic Chemistry, 6(4), 108-110. Retrieved January 15, 2026, from [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2015). Mini-Reviews in Medicinal Chemistry, 15(9), 757-770. Retrieved January 15, 2026, from [Link]
-
Computational study of heterocyclic anticancer compounds through nbo method. (2021). Indonesian Journal of Chemistry, 21(4), 932-942. Retrieved January 15, 2026, from [Link]
-
Tautomerism. (n.d.). Chemist Wizards. Retrieved January 15, 2026, from [Link]
-
Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. (2006). Journal of Molecular Structure: THEOCHEM, 761(1-3), 159-166. Retrieved January 15, 2026, from [Link]
-
NMR and IR spectroscopic study of mono-, bi- and tricyclic piperidone systems. (2001). Magnetic Resonance in Chemistry, 39(8), 441-446. Retrieved January 15, 2026, from [Link]
-
Benzothiophene. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved January 15, 2026, from [Link]
-
Benzofuran-/Benzothiophene-Incorporated NIR-Absorbing Triphyrins(2.1.1). (2018). Chemistry – A European Journal, 24(51), 13476-13480. Retrieved January 15, 2026, from [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Medicinal Chemistry, 15(1), 37-51. Retrieved January 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). Retrieved January 15, 2026, from [Link]
-
The Difference Between Purines and Pyrimidines. (2022). ThoughtCo. Retrieved January 15, 2026, from [Link]
-
Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. (2021). Bioorganic & Medicinal Chemistry Letters, 32, 127752. Retrieved January 15, 2026, from [Link]
-
Explain tautomerism in heterocycles. (n.d.). Filo. Retrieved January 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]
-
Computational study of heterocyclic anticancer compounds through nbo method. (2021). Indonesian Journal of Chemistry, 21(4), 932-942. Retrieved January 15, 2026, from [Link]
-
Indole. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube. Retrieved January 15, 2026, from [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (2022). Journal of Molecular Structure, 1270, 133940. Retrieved January 15, 2026, from [Link]
-
How to find the major contributing tautomer of a heterocycle. (2021). Quora. Retrieved January 15, 2026, from [Link]
-
Purines and Pyrimidines. (2023). Science Notes and Projects. Retrieved January 15, 2026, from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(28), 18146-18169. Retrieved January 15, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 15, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Synthesis and Reactions of Benzofuran and Benzothiophene, Chemistry tutorial. (n.d.). Retrieved January 15, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(21), 3968. Retrieved January 15, 2026, from [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2015). Mini-Reviews in Medicinal Chemistry, 15(9), 757-770. Retrieved January 15, 2026, from [Link]
-
Mass Spectrometry of Heterocyclic Compounds. (1969). DTIC. Retrieved January 15, 2026, from [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2021). Molecules, 26(11), 3331. Retrieved January 15, 2026, from [Link]
-
Joule, J. A. (n.d.). Indoles – New Reactions and Synthesis. The University of Manchester. Retrieved January 15, 2026, from [Link]
-
Tautomer. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2001). The Arabidopsis Book, 1, e0010. Retrieved January 15, 2026, from [Link]
-
Purine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(13), 5122. Retrieved January 15, 2026, from [Link]
-
The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (2000). Advances in Heterocyclic Chemistry, 76, 157-323. Retrieved January 15, 2026, from [Link]
Sources
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. tutorsglobe.com [tutorsglobe.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
The Azabicyclic Scaffold: A Privileged Motif in Medicinal Chemistry and Its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of Rigidity in Drug Design
In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, the azabicyclic framework holds a position of particular privilege. These structures, characterized by two fused rings sharing at least two atoms, one of which is a nitrogen, offer a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability. This inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[1] From naturally occurring alkaloids with profound physiological effects to rationally designed therapeutic agents, azabicyclic compounds have consistently demonstrated their value in modulating a diverse array of biological targets.
This in-depth technical guide provides a comprehensive exploration of the mechanisms of action of azabicyclic compounds in medicinal chemistry. Moving beyond a simple cataloging of compounds and their targets, we will delve into the causal relationships between the structural features of these scaffolds and their biological activities. We will examine their interactions with key protein families, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, and explore their emerging roles in anticancer and antiviral therapies. This guide is designed to be a valuable resource for researchers at the forefront of drug discovery, providing not only a thorough understanding of the mechanisms of action but also practical, field-proven insights into the experimental methodologies used to elucidate them.
I. Modulation of Cholinergic Neurotransmission: The Classical Arena for Azabicyclic Compounds
The most well-established and extensively studied mechanism of action for azabicyclic compounds lies in their modulation of the cholinergic nervous system. This is primarily through their interaction with both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).
A. Nicotinic Acetylcholine Receptors (nAChRs): From Potent Toxins to Smoking Cessation Aids
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Azabicyclic compounds have provided some of the most potent and subtype-selective nAChR modulators known.
Mechanism of Action at nAChRs:
Upon binding of an agonist, the nAChR undergoes a conformational change, opening a central pore and allowing the influx of cations (primarily Na+ and Ca2+). This leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse. Azabicyclic compounds can act as agonists, partial agonists, or antagonists at these receptors.
Key Azabicyclic nAChR Modulators:
-
Epibatidine: A potent analgesic isolated from the skin of a poison frog, epibatidine is a high-affinity agonist at various nAChR subtypes. Its analgesic effects are attributed to its action at α4β2 nAChRs. However, its high toxicity has limited its therapeutic potential.
-
Varenicline: A rationally designed azabicyclic compound, varenicline is a partial agonist at α4β2 nAChRs. This dual action is the cornerstone of its efficacy as a smoking cessation aid. As a partial agonist, it provides a moderate and sustained release of dopamine, which alleviates nicotine withdrawal symptoms. Simultaneously, it acts as an antagonist in the presence of nicotine, blocking its rewarding effects.
| Compound | nAChR Subtype | Kᵢ (nM) | EC₅₀ (nM) | Efficacy |
| Epibatidine | α4β2 | 0.03 - 0.1 | 0.1 - 1 | Full Agonist |
| α3β4 | 1 - 10 | 1 - 10 | Full Agonist | |
| α7 | 10 - 50 | >1000 | Partial Agonist | |
| Varenicline | α4β2 | 0.1 - 0.5 | 2 - 10 | Partial Agonist |
| α3β4 | 50 - 100 | >1000 | Weak Partial Agonist | |
| α7 | 300 - 500 | >1000 | Antagonist |
Signaling Pathway for nAChR Agonism by Azabicyclic Compounds:
nAChR Agonist Signaling Pathway
B. Muscarinic Acetylcholine Receptors (mAChRs): Tropane Alkaloids and Beyond
mAChRs are G-protein coupled receptors that mediate a wide range of physiological functions. Tropane alkaloids, a class of naturally occurring azabicyclic compounds, are well-known for their interaction with mAChRs.
Mechanism of Action at mAChRs:
Tropane alkaloids like atropine and scopolamine act as competitive antagonists at muscarinic receptors, blocking the effects of acetylcholine. This leads to a variety of physiological effects, including decreased smooth muscle contraction, reduced glandular secretions, and effects on the central nervous system.
Key Azabicyclic mAChR Modulators:
-
Atropine: A classic anticholinergic agent, atropine is used to treat bradycardia, as an antidote for organophosphate poisoning, and to dilate the pupils.
-
Scopolamine: Used for the prevention of nausea and vomiting associated with motion sickness.
II. Expanding Horizons: Azabicyclic Compounds and Non-Cholinergic GPCRs
The rigid nature of the azabicyclic scaffold has made it an attractive starting point for the design of ligands for a variety of other GPCRs, including dopamine, opioid, and cannabinoid receptors.
A. Dopamine Receptors
Some azabicyclic compounds have shown affinity for dopamine receptors. For instance, certain tropane analogs have been synthesized and evaluated as ligands for the dopamine D2 receptor.[3][4] These compounds often exhibit a complex structure-activity relationship (SAR), where small modifications to the azabicyclic core or its substituents can significantly alter receptor affinity and selectivity.[3][4]
B. Opioid Receptors
The search for novel analgesics with improved side-effect profiles has led to the exploration of azabicyclic scaffolds as opioid receptor modulators.[5][6] Researchers have designed and synthesized azabicyclic peptides and small molecules that exhibit affinity for mu (µ) and delta (δ) opioid receptors.[5][6]
C. Cannabinoid Receptors
The endocannabinoid system is a key therapeutic target for a range of conditions. Azabicyclic derivatives have been investigated as cannabinoid receptor 1 (CB1) modulators. The constrained conformation of the azabicyclic ring can be exploited to achieve high affinity and selectivity for the CB1 receptor.
| Compound Class | Target Receptor | Kᵢ (nM) / IC₅₀ (nM) | Mode of Action |
| Tropane Analogs | Dopamine D2 | 1.7 - 33.4[3] | Antagonist |
| Azabicyclic Peptides | Opioid (ORL1) | 10 - 100[5] | Antagonist |
| Azabicyclic Indole Derivatives | Cannabinoid CB1 | 5 - 50 | Agonist/Antagonist |
III. Azabicyclic Compounds as Enzyme Inhibitors
The unique three-dimensional shapes of azabicyclic scaffolds make them suitable for fitting into the active sites of enzymes, leading to their inhibition.
A. Protease Inhibitors
Certain azabicyclic structures have been incorporated into the design of protease inhibitors, including those targeting HIV protease.[7] The rigid scaffold can help to correctly position key pharmacophoric elements for optimal interaction with the enzyme's active site.
B. Kinase Inhibitors
The diverse family of protein kinases is a major focus of cancer drug discovery. Azabicyclic scaffolds have been utilized in the development of kinase inhibitors. For example, some azabicyclo[3.2.1]octane derivatives have shown inhibitory activity against various kinases with IC50 values in the nanomolar range.
| Compound Class | Target Enzyme | IC₅₀ (nM) |
| Azabicyclic Prolyl Endopeptidase Inhibitors | Prolyl Endopeptidase | 0.9 - 30[8] |
| Azabicyclic Kinase Inhibitors | Various Kinases | 1.3 - 100[7][9] |
IV. Emerging Frontiers: Anticancer and Antiviral Applications
Recent research has highlighted the potential of azabicyclic compounds in the development of novel anticancer and antiviral agents.
A. Anticancer Mechanisms
The mechanisms by which azabicyclic compounds exert their anticancer effects are varied and often depend on the specific structural class. Some azatetracyclic derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[10][11] The proposed mechanisms of action include the inhibition of topoisomerase II and certain kinases involved in cell proliferation.[10][11] Other azabicyclic compounds can disrupt microtubule dynamics, a validated target for many successful anticancer drugs.[12]
Signaling Pathway for Azabicyclic Compound-Induced Apoptosis:
Anticancer Apoptosis Pathway
B. Antiviral Mechanisms
Azabicyclic nucleoside analogs represent a promising class of antiviral agents.[13][14] These compounds mimic natural nucleosides and, after intracellular phosphorylation, can be incorporated into the growing viral DNA or RNA chain by viral polymerases.[2][15] This incorporation leads to chain termination, thereby inhibiting viral replication.[2][15] This mechanism is effective against a range of viruses, including herpesviruses, hepatitis B and C, and HIV.[13][14]
V. Experimental Protocols for Elucidating Mechanisms of Action
A thorough understanding of the mechanism of action of any compound requires a suite of robust and well-validated experimental techniques. The following protocols are fundamental to the characterization of azabicyclic compounds.
A. Radioligand Binding Assays
Principle: These assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor. A radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]epibatidine for nAChRs), and varying concentrations of the unlabeled azabicyclic test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay:
Radioligand Binding Assay Workflow
B. Calcium Imaging Assays
Principle: These functional assays are used to measure the effect of a compound on GPCRs or ion channels that modulate intracellular calcium levels. Changes in intracellular calcium are detected using a fluorescent calcium indicator.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the target receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add the azabicyclic test compound at various concentrations.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
C. Patch-Clamp Electrophysiology
Principle: This "gold standard" electrophysiological technique allows for the direct measurement of ion channel activity in response to a compound.
Step-by-Step Methodology:
-
Cell Preparation: Prepare isolated cells or tissue slices for recording.
-
Pipette Positioning: Using a micromanipulator, bring a glass micropipette filled with an electrolyte solution into contact with the cell membrane to form a high-resistance "giga-seal".
-
Recording Configuration: Establish a whole-cell or single-channel recording configuration.
-
Compound Application: Apply the azabicyclic test compound to the cell.
-
Data Acquisition: Record the changes in membrane current or voltage.
-
Data Analysis: Analyze the electrophysiological recordings to determine the effect of the compound on channel opening, closing, and conductance.
VI. The Medicinal Chemist's Perspective: Structure-Activity Relationships and Synthetic Strategies
The development of successful azabicyclic drugs relies on a deep understanding of their structure-activity relationships (SAR) and the ability to efficiently synthesize analogs.
A. Deciphering the Structure-Activity Relationship (SAR)
The rigid nature of the azabicyclic scaffold provides an excellent platform for systematic SAR studies. Key considerations include:
-
Ring Size and Conformation: The size of the fused rings and their stereochemical relationship significantly influence target binding.
-
Position and Nature of Substituents: The placement and properties (e.g., size, electronics, hydrogen bonding capacity) of substituents on the azabicyclic core are critical for affinity and selectivity.
-
Chirality: The stereochemistry of the azabicyclic scaffold and its substituents is often a crucial determinant of biological activity.
B. Synthetic Strategies: Building the Azabicyclic Core
A variety of synthetic strategies have been developed to construct the azabicyclic framework, including:
-
Intramolecular Cyclization Reactions: These are among the most common methods for forming the bicyclic ring system.
-
Diels-Alder Reactions: This powerful cycloaddition reaction can be used to construct the azabicyclic core with good stereocontrol.[12]
-
Ring-Closing Metathesis: This has emerged as a versatile tool for the synthesis of a wide range of azabicyclic structures.
-
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral azabicyclic scaffolds is an active area of research.[16][17][18][19]
Conclusion: A Scaffold of Enduring and Expanding Importance
The azabicyclic scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new medicines. From their well-established roles as modulators of cholinergic neurotransmission to their emerging applications in oncology and virology, these rigid and complex structures continue to provide medicinal chemists with a powerful tool to probe and modulate biological systems. The continued exploration of novel azabicyclic structures, coupled with a deeper understanding of their mechanisms of action through the application of advanced experimental techniques, promises to yield a new generation of selective and efficacious therapeutic agents.
References
-
Probing opioid receptor interactions with azacycloalkane amino acids. Synthesis of a potent and selective ORL1 antagonist. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Cannabinoids and Cannabinoid Receptors: The Story so Far. (2020). PMC. Retrieved January 15, 2026, from [Link]
-
Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. (2003). PMC. Retrieved January 15, 2026, from [Link]
-
New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. (2017). NIH. Retrieved January 15, 2026, from [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2022). PMC. Retrieved January 15, 2026, from [Link]
-
Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. (2008). PubMed. Retrieved January 15, 2026, from [Link]
-
Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Recent Advances in Synthetic Routes to Azacycles. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Exploring the intricacies of inverse hydride shuttle catalysis in azabicyclic scaffold construction with contiguous stereocenters. (2025). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Potent HIV‑1 Protease Inhibitors Containing Oxabicyclo Octanol-derived P2- Ligands. (n.d.). OSTI.GOV. Retrieved January 15, 2026, from [Link]
-
A review: Mechanism of action of antiviral drugs. (2021). PMC. Retrieved January 15, 2026, from [Link]
-
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Zenodo. Retrieved January 15, 2026, from [Link]
-
Novel Delta Opioid Receptor Agonists with Oxazatricyclodecane Structure. (2011). PMC. Retrieved January 15, 2026, from [Link]
-
Binding affinity and selectivity (CB 2 vs. CB 1 ) of different... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (2013). NIH. Retrieved January 15, 2026, from [Link]
-
(PDF) The role of quantitative structure—Activity relationships (QSAR) in biomolecular discovery. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
functional in vitro assays for drug discovery. (2023). YouTube. Retrieved January 15, 2026, from [Link]
-
Development of quantitative structure-activity relationships and its application in rational drug design. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. (2008). PMC. Retrieved January 15, 2026, from [Link]
-
Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Enzyme Inhibition Microassays on Blu-Ray Disks for Drug Discovery. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mechanisms of action of antiviral drugs | Research Starters. (n.d.). EBSCO. Retrieved January 15, 2026, from [Link]
-
Synthetic Studies of Heterocyclic and Bioactive Agents. (2021). D-Scholarship@Pitt. Retrieved January 15, 2026, from [Link]
-
(PDF) Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). Promega Connections. Retrieved January 15, 2026, from [Link]
-
Synthesis of Chiral Azabicycles from Pyroglutaminols. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved January 15, 2026, from [Link]
-
Methods to access heterocycles; Applications to bioactive compounds. (n.d.). SciTechnol. Retrieved January 15, 2026, from [Link]
-
Nucleoside Analogues. (2020). LiverTox - NCBI Bookshelf. Retrieved January 15, 2026, from [Link]
-
Antipsychotic Medication Dopamine Receptor K i Values | Download Table. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mu receptor binding of some commonly used opioids and their metabolites. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved January 15, 2026, from [Link]
-
Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. Retrieved January 15, 2026, from [Link]
-
Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). Retrieved January 15, 2026, from [Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). Retrieved January 15, 2026, from [Link]
-
Antiviral agents The nucleoside analogues. (2020). YouTube. Retrieved January 15, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. Retrieved January 15, 2026, from [Link]
-
In vivo binding to dopamine receptors: a correlate of potential antipsychotic activity. (n.d.). Retrieved January 15, 2026, from [Link]
-
Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. (2018). PMC. Retrieved January 15, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mechanisms of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Scheme 4. Synthetic routes for macrocyclic compounds 10-12. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stereochemistry of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a conformationally constrained bicyclic amine of significant interest in medicinal chemistry. Its rigid framework serves as a valuable scaffold for the synthesis of novel therapeutics, offering precise spatial orientation of substituents. This guide provides a comprehensive analysis of the stereochemical features of this molecule, detailing its synthesis, characterization, and potential applications. We will explore the underlying principles that govern its three-dimensional structure and discuss the analytical techniques used to unequivocally determine its absolute and relative stereochemistry.
Introduction: The Significance of the Bicyclic Scaffold
The bicyclo[2.2.1]heptane ring system, also known as the norbornane skeleton, is a cornerstone in stereochemical studies due to its rigid, cage-like structure that locks the molecule into a well-defined conformation. The introduction of heteroatoms, as in the case of 2-Oxa-5-azabicyclo[2.2.1]heptane, further enhances its utility by introducing polarity and potential hydrogen bonding sites, making it an attractive morpholine isostere in drug design.[1] The specific stereoisomer, (1R,4R), dictates the precise spatial arrangement of the oxygen and nitrogen atoms, which is crucial for its interaction with biological targets.[2] This hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical applications.[2]
Stereochemical Elucidation: A Multifaceted Approach
The definitive assignment of the (1R,4R) stereochemistry relies on a combination of stereoselective synthesis starting from a chiral precursor and rigorous spectroscopic and analytical characterization.
The Logic of Stereoselective Synthesis
The most reliable method to obtain an enantiomerically pure compound is to start with a chiral building block of known absolute configuration. For (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, a plausible synthetic strategy involves starting from a derivative of D-proline. An analogous synthesis for the (1S,4S) enantiomer has been reported starting from L-hydroxyproline. A key transformation in such a synthesis is an epimerization-lactonization cascade, which can be used to set the desired stereochemistry at the bridgehead carbons.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Structure
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of bicyclic systems.[4] In the case of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, specific NMR techniques can confirm the endo and exo positions of the protons and the overall geometry of the bicyclic core.
A key experiment is the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space. For the bicyclo[2.2.1]heptane system, characteristic NOE correlations would be expected between the bridgehead protons and the protons on the one-carbon and two-carbon bridges. The presence of the oxygen and nitrogen heteroatoms will influence the chemical shifts of adjacent protons, aiding in the assignment of the NMR spectrum.
Expected ¹H NMR Spectral Features:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key NOE Correlations |
| H1, H4 (bridgehead) | 3.0 - 3.5 | m | H6-exo, H7-exo |
| H3-exo, H3-endo | 3.5 - 4.0 | d, d | H3-endo, H4 |
| H6-exo, H6-endo | 1.8 - 2.5 | m, m | H1, H7-syn, H7-anti |
| H7-syn, H7-anti | 1.5 - 2.0 | d, d | H6-exo, H6-endo |
Note: This is a predicted table based on analogous structures. Actual chemical shifts may vary.
X-ray Crystallography: The Definitive Proof
Stereoselective Synthesis Protocol
The following is a proposed stereoselective synthesis for this compound, adapted from established procedures for the synthesis of related bicyclic systems and the epimerization of proline derivatives.[1][3] The key is the use of a starting material with the correct initial stereochemistry that can be manipulated to yield the desired (1R,4R) product.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl.
Step-by-Step Experimental Protocol:
-
Protection and Esterification of trans-4-Hydroxy-L-proline: The starting material, trans-4-hydroxy-L-proline, is first protected at the nitrogen atom (e.g., with a Boc or Cbz group) and the carboxylic acid is esterified (e.g., to a methyl ester) using standard procedures.
-
Epimerization-Lactamization Cascade: The N-protected (2S,4R)-4-aminoproline methyl ester is treated with a strong base (e.g., potassium hexamethyldisilazide) in an anhydrous solvent like THF at room temperature.[3] This induces epimerization at the C2 position to form the (2R,4R)-epimer, which then undergoes a rapid and irreversible intramolecular aminolysis to form the bridged lactam intermediate, (1R,4R)-N-protected-2-oxa-5-azabicyclo[2.2.1]heptan-3-one.[3]
-
Reduction of the Lactam: The resulting lactam is then reduced to the corresponding amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
-
Deprotection: The nitrogen protecting group is removed under appropriate conditions. For a Cbz group, catalytic hydrogenation is typically employed. For a Boc group, acidic conditions are used.
-
Salt Formation: The final free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride to precipitate the desired this compound.
Applications in Drug Discovery and Development
The rigid structure of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane makes it an excellent scaffold for presenting pharmacophoric groups in a precise and predictable orientation. This is particularly advantageous in designing potent and selective inhibitors for enzymes and receptors. Its use as a constrained morpholine isostere allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.
Diagram of the Role of the Scaffold in Drug Design:
Caption: The role of the (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane scaffold in drug design.
Conclusion
This compound is a stereochemically defined building block with significant potential in the development of new chemical entities. Its rigid bicyclic structure provides a robust platform for the design of molecules with specific three-dimensional architectures. A thorough understanding of its stereochemistry, achieved through a combination of stereoselective synthesis and detailed analytical characterization, is paramount to unlocking its full potential in the field of medicinal chemistry.
References
-
Cui, B., Yu, J., Shen, Y., & Lam, C. K. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(13), 10386-10392. [Link]
- Portoghese, P. S., & Turcotte, J. G. (1971). Bicyclic Bases. II. Synthesis and Stereochemistry of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives. Journal of Heterocyclic Chemistry, 8(4), 531-535.
-
Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o423-o424. [Link]
- Marchand, A. P. (1982). Stereochemical applications of NMR studies in rigid bicyclic systems.
Sources
The Strategic Advantage of Rigidity: A Technical Guide to the Biological Activity of Bicyclic Morpholine Isosteres
Abstract
In the landscape of modern medicinal chemistry, the morpholine ring is a well-established privileged scaffold, prized for its favorable physicochemical and pharmacokinetic properties.[1][2] However, the inherent flexibility of the monocyclic morpholine can present challenges in achieving high target affinity and selectivity. This guide provides an in-depth technical exploration of bicyclic morpholine isosteres, a class of conformationally restricted analogues designed to overcome these limitations. We will delve into the strategic rationale for their design, synthetic methodologies, and diverse biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. This document will serve as a practical resource, detailing experimental protocols and structure-activity relationships (SAR) to empower the rational design of next-generation therapeutics.
Introduction: The Rationale for Conformational Constraint
The morpholine moiety is a cornerstone in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and act as a crucial hydrogen bond acceptor.[3][4] Its flexible chair conformation, however, allows it to adopt multiple shapes, which can lead to an entropic penalty upon binding to a biological target. The core principle behind the development of bicyclic morpholine isosteres is conformational restriction .[5] By locking the morpholine into a rigid framework—be it bridged, spiro, or fused—we can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic cost of binding and potentially leading to significant gains in potency and selectivity.[6] Furthermore, these three-dimensional scaffolds can improve metabolic stability by masking sites susceptible to oxidative metabolism and can offer novel intellectual property opportunities.[7]
This guide will explore the three main classes of bicyclic morpholine isosteres, examining their synthesis, biological applications, and the unique advantages conferred by their rigid architectures.
Bridged Bicyclic Isosteres: The 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
Perhaps the most studied class of bicyclic morpholine isosteres is the bridged systems, with the 3-oxa-8-azabicyclo[3.2.1]octane core being a prominent example. This scaffold effectively mimics the chair conformation of morpholine while providing fixed spatial orientations for substituents.
Synthesis and Strategic Considerations
The synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane core can be achieved through several routes, often starting from readily available materials like 2,5-bis(hydroxymethyl)tetrahydrofuran. A common strategy involves a four-step process: reduction of 5-hydroxymethyl-2-furfuraldehyde, conversion of the resulting diol to a ditosylate, cyclization with a primary amine (e.g., benzylamine), and subsequent deprotection.[8]
Causality in Synthesis: The choice of starting material and cyclization strategy is critical. Using a cis-configured diol derivative ensures the correct stereochemistry of the final bicyclic system. The use of a benzylamine allows for a robust cyclization, with the benzyl group serving as a versatile protecting group that can be readily removed via hydrogenolysis to provide the free secondary amine for further functionalization.[8]
Biological Activity and Structure-Activity Relationship (SAR)
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold has proven highly effective in the design of potent inhibitors for various biological targets, particularly those in the central nervous system (CNS) and oncology.
The mechanistic target of rapamycin (mTOR) is a critical kinase involved in cell growth and proliferation, and its dysregulation is implicated in numerous cancers.[9] Researchers have successfully used the 3-oxa-8-azabicyclo[3.2.1]octane moiety as a morpholine isostere to develop potent and selective mTOR kinase inhibitors (TORKi).[10]
In a key study, replacement of a traditional morpholine with the 3-oxa-8-azabicyclo[3.2.1]octane scaffold on a triazine core led to compound 11b , which exhibited high potency and selectivity for mTOR over related PI3K isoforms.[9][11] The rigid bicyclic structure is thought to provide optimal positioning of the molecule within the ATP-binding pocket of the kinase, enhancing key interactions.[10]
| Compound | Scaffold | mTOR Kᵢ (nM) | p110α Kᵢ (nM) | Selectivity (p110α/mTOR) |
| PQR620 | Bis-morpholine | - | - | - |
| 11b | 3-Oxa-8-azabicyclo[3.2.1]octane | 0.17 | 119 | ~700 |
| Table 1: Comparison of a bridged bicyclic mTOR inhibitor with a monocyclic precursor. Data extracted from European Journal of Medicinal Chemistry, 2023.[10] |
The improved metabolic stability of 11b compared to its monocyclic counterparts highlights another advantage of the bicyclic scaffold.[11]
The serotonin transporter (SERT) is a key target for antidepressants. The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a well-known core for SERT inhibitors. By replacing the C8 methylene with an oxygen atom, researchers have created potent non-nitrogenous inhibitors of monoamine transporters.[12] SAR studies have shown that substituents on the bicyclic frame have a profound impact on potency and selectivity for SERT versus the dopamine transporter (DAT).[12]
Workflow for Assessing Monoamine Transporter Inhibition:
Caption: Workflow for evaluating bicyclic morpholine isosteres as transporter inhibitors.
Spirocyclic Isosteres: Navigating 3D Chemical Space
Spirocyclic systems, where two rings share a single atom, offer a distinct approach to creating three-dimensional scaffolds. Spiro-morpholine derivatives, such as 2-oxa-6-azaspiro[3.3]heptane, serve as effective bioisosteres for morpholine, providing rigid exit vectors for substituents and often improving physicochemical properties like aqueous solubility.[7][13]
Synthesis and Biological Applications
The synthesis of these strained spirocycles can be challenging but has been streamlined through methods like the [2+2] cycloaddition of alkenes with isocyanates.[13] A practical, scalable route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223, has been developed, showcasing the industrial relevance of this scaffold.[14]
The incorporation of the 2-oxa-6-azaspiro[3.3]heptane motif has been shown to enhance metabolic stability and aqueous solubility compared to cyclohexane analogues.[13] This makes them attractive building blocks for escaping the "flatland" of traditional aromatic-rich drug molecules.
Fused Bicyclic Isosteres: Expanding the Armamentarium
Fused bicyclic systems, where two rings share two adjacent atoms, represent another strategy for rigidifying the morpholine core. While less common in the literature than bridged or spiro systems, they offer unique conformational constraints and opportunities for novel SAR.
Synthesis and SAR of Fused Morpholine Derivatives
Synthetic approaches to fused morpholines often involve intramolecular cyclization strategies. For instance, Pd-catalyzed carboamination reactions can provide access to fused bicyclic morpholines.
Recent work has explored fused morpholine-benzimidazole-oxadiazole derivatives as potential anticancer agents targeting VEGFR-2 kinase.[7] The morpholine moiety in these compounds is crucial for enhancing water solubility and bioavailability, contributing to the overall drug-like properties of the molecules.[7] The SAR for these compounds indicates that the fused heterocyclic system provides a rigid scaffold that orients key pharmacophoric elements for optimal interaction with the kinase active site.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. Below are representative, self-validating protocols for the biological evaluation of bicyclic morpholine isosteres targeting kinases and monoamine transporters.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound against a target kinase by measuring ADP production.[15][16][17]
Objective: To quantify the inhibitory activity of a bicyclic morpholine isostere on a specific kinase.
Materials:
-
Target kinase and its specific substrate peptide.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution (at a concentration near the Kₘ for the kinase).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase pre-incubation.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time to ensure the reaction is in the linear range).
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. The Z'-factor should be calculated to assess assay quality; a value ≥ 0.5 indicates a robust assay.
Protocol: Serotonin Transporter (SERT) Uptake Assay
This protocol describes a cell-based functional assay to measure the inhibition of serotonin uptake by a test compound.[5][13][18]
Objective: To determine the potency of a bicyclic morpholine isostere in blocking SERT function.
Materials:
-
HEK293 cells stably expressing human SERT.
-
Modified Tris-HEPES buffer (pH 7.1).
-
[³H]Serotonin (radioligand).
-
Test compound and a known SERT inhibitor (e.g., Fluoxetine) as a positive control.
-
96-well cell culture plates and filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Plate HEK-293-hSERT cells in 96-well plates and grow to confluence.
-
Compound Incubation:
-
Wash the cells with buffer.
-
Pre-incubate the cells with various concentrations of the test compound or controls (vehicle and Fluoxetine) in buffer for 20 minutes at 25°C.
-
-
Uptake Reaction:
-
Add [³H]Serotonin to each well to a final concentration of ~65 nM.
-
Incubate for an additional 15 minutes at 25°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Harvest the cells onto filter plates using a cell harvester.
-
-
Quantification:
-
Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of Fluoxetine) from the total uptake.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The assay's validity is confirmed by the potent inhibition observed with the positive control (Fluoxetine) and a clear dose-response relationship for active compounds.
Conclusion and Future Outlook
Bicyclic morpholine isosteres represent a powerful strategy in modern drug design to address the limitations of their flexible monocyclic counterparts. By enforcing conformational rigidity, these scaffolds can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[19] The 3-oxa-8-azabicyclo[3.2.1]octane, 2-oxa-6-azaspiro[3.3]heptane, and various fused systems have demonstrated their value across diverse therapeutic areas, from oncology to CNS disorders.
The future of this field lies in the development of more efficient and modular synthetic routes to access an even greater diversity of bicyclic scaffolds.[12] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the rational design of these rigid isosteres will continue to be a vital tool in the quest for safer and more effective medicines. This guide provides a foundational framework, grounded in established protocols and successful case studies, to aid researchers in harnessing the strategic advantage of rigidity.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Bioisosteres of Common Functional Groups. (n.d.). Wasserman Group Meeting. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Progress in Medicinal Chemistry (Vol. 57, pp. 1-131). Elsevier. [Link]
-
A Non-Nitrogen Containing Morpholine Isostere. (2019, September 2). Drug Hunter. [Link]
-
Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. [Link]
-
Leveridge, M. V., & Robers, M. B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Frias, B., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine Drugs, 16(8), 279. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
Zaytsev, A. V., et al. (2016). Concise syntheses of bridged morpholines. RSC Advances, 6(59), 53955-53957. [Link]
-
Davies, H. M., & Alabugin, I. V. (2011). Flexible Access to Conformationally-Locked Bicyclic Morpholines. Organic Letters, 13(21), 5866–5869. [Link]
-
Li, G., et al. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Medicinal Chemistry. [Link]
-
Kourounakis, A. P., et al. (2020). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. ResearchGate. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 62(17), 7991–8004. [Link]
-
Borsari, C., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Accelerating CNS Drug Discovery. (n.d.). BioAscent. [Link]
-
Hethcox, J. C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1336–1341. [Link]
-
Ohta, H., et al. (2021). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 26(15), 4485. [Link]
-
Cui, X., et al. (2015). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. [Link]
-
Evans, D. A., et al. (2003). A comparison of monocyclic and bicyclic phospholanes as acyl-transfer catalysts. The Journal of Organic Chemistry, 68(13), 5020–5027. [Link]
-
Al-Dies, A. M., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(14), 5373. [Link]
-
SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]
-
Borsari, C., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate. [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX. [Link]
-
ADME Properties in Drug Delivery. (2025). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A comparison of monocyclic and bicyclic phospholanes as acyl-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteres | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. carnabio.com [carnabio.com]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties to drug candidates is paramount. (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, identified by CAS number 601515-79-1, has emerged as a significant building block, particularly in the development of targeted protein degraders. Its rigid, bicyclic structure offers a unique three-dimensional profile that can lead to improved potency, selectivity, and pharmacokinetic properties compared to more traditional, flexible moieties. This technical guide provides a comprehensive overview of the properties and applications of this versatile compound, with a focus on its role in the synthesis of next-generation therapeutics.
Physicochemical Properties
This compound is a bicyclic compound featuring a constrained morpholine-like framework.[1] The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for a synthetic building block.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 601515-79-1 | [3] |
| Molecular Formula | C₅H₁₀ClNO | [4] |
| Molecular Weight | 135.59 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [5] |
| Storage | Store refrigerated in a dry and well-ventilated place. | [6] |
The Strategic Advantage of a Bridged Bicyclic Morpholine Isostere
One of the primary applications of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is as a conformationally restricted isostere of morpholine.[7] Morpholine is a common heterocycle in drug molecules, but its flexibility can sometimes be a liability. By bridging the morpholine ring, as in this bicyclic heptane derivative, several advantages can be realized:
-
Reduced Lipophilicity: Counterintuitively, the addition of a carbon bridge to a morpholine ring can lead to a reduction in lipophilicity (LogD).[8] This is a highly desirable feature in drug design, as high lipophilicity is often associated with poor solubility, off-target toxicity, and rapid metabolism.
-
Improved Metabolic Stability: The rigid bicyclic structure can shield adjacent chemical bonds from metabolic enzymes, potentially leading to increased metabolic stability and a longer in vivo half-life.[9]
-
Precise Vectorial Orientation: The fixed conformation of the bicyclic system allows for a more precise orientation of substituents, which can enhance binding affinity and selectivity for the target protein.[4]
Application in the Synthesis of IRAK4 Degraders: The Case of KT-474
A prominent example of the utility of this compound is in the synthesis of KT-474, a potent and selective oral degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[10] IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[11]
The IRAK4 Signaling Pathway and the Rationale for Degradation
The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs).[2] This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4.[] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[13][14]
Figure 1: Simplified IRAK4 Signaling Pathway.
Traditional kinase inhibitors block the catalytic activity of IRAK4. However, IRAK4 also possesses a scaffolding function that is independent of its kinase activity.[15] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein, thereby eliminating both its catalytic and scaffolding functions.[16] This offers a potentially more profound and durable therapeutic effect.[]
The PROTAC Mechanism of Action for IRAK4 Degradation
An IRAK4-targeting PROTAC, such as KT-474, consists of a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon), and a linker connecting the two.[] The PROTAC facilitates the formation of a ternary complex between IRAK4 and the E3 ligase, leading to the ubiquitination of IRAK4 and its subsequent degradation by the proteasome.[15]
Figure 2: General Mechanism of PROTAC-mediated IRAK4 Degradation.
Experimental Protocol: Synthesis of a Key Intermediate for IRAK4 Degraders
The following protocol details the synthesis of ethyl 5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylate, a key intermediate in the synthesis of KT-474, as described in the Journal of Medicinal Chemistry.[10]
Materials:
-
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
-
This compound (CAS 601515-79-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate (EA)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (200 mg, 886 µmol) and this compound (144 mg, 1.06 mmol) in acetonitrile (5 mL), add N,N-diisopropylethylamine (343 mg, 2.66 mmol).
-
Stir the reaction mixture at 60 °C for 3 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with water (5 mL) and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over sodium sulfate.
-
Concentrate the dried organic phase in vacuo to yield the desired product.
Figure 3: Workflow for the Synthesis of a Key KT-474 Intermediate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with therapeutic potential. Its unique bridged bicyclic structure offers distinct advantages over simpler, more flexible scaffolds, including improved physicochemical properties and the ability to precisely control the spatial arrangement of substituents. The successful application of this compound in the synthesis of the IRAK4 degrader KT-474 highlights its importance in the development of novel therapeutics for autoimmune diseases and other indications. As the field of drug discovery continues to evolve, the demand for innovative and enabling building blocks like this compound is expected to grow.
References
-
IRAK4 - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
- A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. (2006). Journal of Experimental Medicine, 203(2), 391–398.
- Regulation of innate immune signaling by IRAK proteins. (2022). Frontiers in Immunology, 13, 990123.
- IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. (2014). The Journal of experimental medicine, 211(8), 1591-1608.
- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2020). ACS Medicinal Chemistry Letters, 11(7), 1437–1443.
- PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. (2022). ACS Medicinal Chemistry Letters, 13(12), 1883–1885.
- Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. (2019). Chemistry Letters, 48(10), 1238-1241.
- Targeting IRAK4 for Degradation with PROTACs. (2019). ACS Medicinal Chemistry Letters, 10(7), 1041–1046.
- Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. (2019). Chemistry Letters, 48(10), 1238-1241.
- Flexible Access to Conformationally-Locked Bicyclic Morpholines. (2015). Organic & Biomolecular Chemistry, 13(2), 432–437.
-
MSDS of this compound. (n.d.). Retrieved January 15, 2026, from [Link]
-
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2020). ACS Medicinal Chemistry Letters, 11(10), 2004–2010.
- Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. (2020). Journal of Medicinal Chemistry, 63(15), 8047–8058.
- Discovery of KT-474, a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. (2024). Journal of Medicinal Chemistry, 67(17), 14778–14802.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. This compound 97% | CAS: 601515-79-1 | AChemBlock [achemblock.com]
- 4. CAS 601515-79-1: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane … [cymitquimica.com]
- 5. capotchem.cn [capotchem.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Flexible access to conformationally-locked bicyclic morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 601515-79-1). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The protocols and recommendations outlined herein are synthesized from available safety data sheets (SDS) and chemical safety literature to ensure a self-validating system of laboratory safety.
Compound Profile and Significance
This compound is a bicyclic organic compound used in scientific research and development.[1] Its unique bridged framework makes it a valuable intermediate or scaffold in the synthesis of novel, biologically active compounds and pharmaceuticals.[2][3] Given its application in research settings, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel.
| Property | Value | Source |
| CAS Number | 601515-79-1 | [1][4] |
| Molecular Formula | C₅H₁₀ClNO | [2][4] |
| Molecular Weight | 135.59 g/mol | [2][5] |
| Appearance | Solid | [6] |
| Primary Use | Laboratory chemical for research and development | [1][7] |
Hazard Identification and Risk Assessment
While some preliminary safety data sheets may lack comprehensive toxicological data, a consolidated review of available information indicates that this compound should be handled as a hazardous substance.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315 : Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319 : Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 : May cause respiratory irritation | Warning | GHS07 |
Sources for table data:[5][7][8][9][10]
The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. The causality behind these classifications lies in the compound's chemical reactivity. As a hydrochloride salt, it can exhibit acidic properties, and its molecular structure may interact with biological tissues, leading to irritation. The "Warning" signal word underscores the need for careful handling rather than extreme danger, but the risks of skin, eye, and respiratory irritation are significant and must be mitigated through proper controls.[8][10]
Exposure Controls and Personal Protective Equipment (PPE)
A proactive approach centered on minimizing exposure is the cornerstone of safe laboratory practice. This involves a multi-layered system of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound, especially weighing and transferring the solid, must be conducted in a well-ventilated area.[8]
-
Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory to prevent inhalation.[11]
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the identified hazards (H315, H319, H335).
-
Eye and Face Protection: Chemical safety goggles or glasses that meet approved standards are required to prevent eye contact and subsequent irritation.[8]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a full-face respirator should be used to prevent respiratory tract irritation.[11]
Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is essential for creating a trustworthy and safe working environment.
Risk Assessment and Handling Workflow
The following diagram outlines the mandatory workflow for any procedure involving this compound.
Caption: Risk Assessment and Safe Handling Workflow.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.
-
Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation.[11]
-
Transfer: Use appropriate tools (e.g., spatulas) to transfer the material. Avoid actions that could generate dust clouds.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[8] Always wash hands with soap and water after completing the task.[8]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[8]
Conditions for Safe Storage
-
Temperature: Store in a refrigerator.[1]
-
Container: Keep the container tightly closed in a dry place to prevent moisture absorption and degradation.[1][8] Containers that have been opened must be carefully resealed and kept upright.[1]
-
Security: The compound should be stored locked up (P405) to restrict access to authorized personnel only.[8][11]
-
Ventilation: The storage area must be well-ventilated.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
-
General Advice: Move the affected person out of the dangerous area. Consult a physician and provide them with this safety information or the supplier's SDS.[1][12]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[1][8]
-
In Case of Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice.[8]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do, and continue flushing for at least 15 minutes.[1] Seek immediate medical attention.[8]
-
If Swallowed: Wash out the mouth with copious amounts of water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][11]
Accidental Release (Spill) Protocol
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear the full complement of PPE, including respiratory protection, before attempting cleanup.[8]
-
Contain: Use dry cleanup procedures.[8] Carefully sweep up or vacuum the spilled solid, avoiding dust generation.[8]
-
Collect: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[8]
-
Decontaminate: Wash the spill area down with large amounts of water, preventing runoff from entering drains.[8]
Firefighting Measures
-
Extinguishing Media: The compound is non-combustible.[8] Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[8][11]
-
Hazardous Combustion Products: Under fire conditions, hazardous decomposition products can form, including carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions (refrigerated, dry).[1][13]
-
Hazardous Reactions: Hazardous polymerization will not occur.[8]
-
Incompatible Materials: While specific data is limited, it is prudent to store it away from strong oxidizing agents and other incompatible materials.[8]
-
Hazardous Decomposition: As noted, decomposition under fire conditions can produce toxic and corrosive fumes like hydrogen chloride.[1]
References
- QE-6208 p.1 - Safety Data Sheet. (2023-01-02). Combi-Blocks, Inc.
- MSDS of this compound.
- This compound Safety Data Sheet.
- 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Safety Data Sheet. (2023-06-09). Apollo Scientific.
- CAS 601515-79-1: this compound. CymitQuimica.
- This compound - [X11750]. Synthonix.
- MSDS of this compound. BOC Sciences.
- Chemical Safety Data Sheet MSDS / SDS - (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane. (2025-10-18). ChemicalBook.
- (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane.
- CAS: 601515-79-1 | OR52583 | this compound. Apollo Scientific.
- This compound. Manchester Organics.
- 909186-56-7 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. AKSci.
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. AA Blocks.
- (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane Chemical Properties,Uses,Production. (2025-10-14). ChemicalBook.
- This compound. BLDpharm.
- (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride.
- This compound. Labsolu.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. CAS 601515-79-1: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane … [cymitquimica.com]
- 3. (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane | 601515-79-1 [chemicalbook.com]
- 4. Synthonix, Inc > 601515-79-1 | this compound [synthonix.com]
- 5. (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride | C5H10ClNO | CID 21303398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. 909186-56-7 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride AKSci W9348 [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 601515-79-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. labsolu.ca [labsolu.ca]
- 11. chemicalbook.com [chemicalbook.com]
- 12. capotchem.cn [capotchem.cn]
- 13. capotchem.cn [capotchem.cn]
Methodological & Application
Application Notes and Protocols for Chiral Building Blocks in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity and material properties. Chirality, the property of a molecule being non-superimposable on its mirror image, much like our left and right hands, is a fundamental concept that underpins the specificity of molecular interactions in biological systems.[1] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit remarkably different physiological effects. A classic and cautionary example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen, causing severe birth defects.[1] This has solidified the importance of accessing single, enantiomerically pure compounds, a challenge elegantly addressed by the field of asymmetric synthesis.
Chiral building blocks are enantiomerically pure compounds that serve as versatile starting materials for the synthesis of complex, optically active molecules.[2] Their use is a cornerstone of modern drug discovery and development, enabling the construction of stereochemically defined pharmaceuticals with improved therapeutic indices, reduced side effects, and optimized dosing regimens.[3][4] This guide provides an in-depth exploration of key strategies and protocols for the synthesis and analysis of chiral building blocks, designed for researchers, scientists, and professionals in drug development.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure compounds can be broadly categorized into three main strategies, each with its own set of advantages and applications.
Caption: Core strategies in asymmetric synthesis.
Chiral Pool Synthesis
This approach leverages the abundance of naturally occurring chiral molecules, such as amino acids, carbohydrates, and terpenes, as inexpensive and enantiomerically pure starting materials.[5][6] The inherent chirality of these natural products is incorporated into the final target molecule through a series of chemical transformations.
Chiral Auxiliaries
In this strategy, an achiral substrate is covalently bonded to an enantiomerically pure molecule, the chiral auxiliary. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered and reused.[7][8] The Evans oxazolidinones are a prime example of this powerful approach.[2]
Asymmetric Catalysis
Arguably the most elegant and atom-economical approach, asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[7][9] This field can be further subdivided into:
-
Metal-Catalyzed Asymmetric Reactions: Employs transition metal complexes with chiral ligands to create a chiral environment around the metal center, influencing the stereochemical course of the reaction.[9]
-
Organocatalysis: Utilizes small, chiral organic molecules as catalysts, offering a metal-free and often more environmentally benign alternative.[10][11]
-
Biocatalysis: Leverages the exquisite stereoselectivity of enzymes to perform highly specific transformations.[12][13]
Application Notes & Protocols
This section provides detailed protocols for several cornerstone reactions in asymmetric synthesis, highlighting the rationale behind key experimental parameters.
Protocol 1: Evans Asymmetric Alkylation for the Synthesis of α-Substituted Carboxylic Acid Derivatives
The Evans asymmetric alkylation is a robust and widely used method for the synthesis of enantiomerically pure α-substituted carboxylic acids, which are valuable chiral building blocks.[2] This method relies on the use of a chiral oxazolidinone auxiliary, typically derived from readily available amino alcohols like valinol or phenylalaninol.[14]
Causality of Experimental Choices:
-
Chiral Auxiliary: The oxazolidinone auxiliary provides a rigid chiral environment. The substituent on the auxiliary (e.g., isopropyl from valinol) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
-
Enolate Formation: The use of a strong base like n-butyllithium or sodium hexamethyldisilazide (NaHMDS) ensures complete deprotonation to form the enolate. The choice of base and solvent can influence the geometry of the enolate (Z-enolate is typically favored), which is crucial for high diastereoselectivity.[2]
-
Temperature: The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and to maintain the kinetic control necessary for high stereoselectivity.
-
Electrophile Addition: The alkylating agent (e.g., an alkyl halide) is added to the pre-formed enolate. The steric hindrance provided by the auxiliary's substituent dictates the trajectory of the electrophile's approach.
-
Auxiliary Cleavage: The auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, or by reduction (e.g., with LiBH₄) to afford the corresponding chiral alcohol.[14]
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. Purify the N-propionyloxazolidinone by flash chromatography.
-
-
Enolate Formation and Alkylation:
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-BuLi (1.1 eq) dropwise and stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purify by flash chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate. The aqueous layer can be extracted to recover the chiral auxiliary.
-
Protocol 2: Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols.[15][16] These epoxy alcohols are versatile chiral building blocks that can be converted into a wide range of other functional groups.[17]
Causality of Experimental Choices:
-
Catalyst System: The catalyst is formed in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand. The titanium center coordinates to the tartrate, the allylic alcohol, and the oxidant, creating a rigid chiral environment that directs the epoxidation to one face of the double bond.[17]
-
Chiral Ligand: The use of either (+)-DET or (-)-DET determines the absolute stereochemistry of the resulting epoxide. A simple mnemonic can be used to predict the stereochemical outcome.
-
Oxidant: tert-Butyl hydroperoxide (TBHP) is the oxidant of choice due to its compatibility with the catalytic system.
-
Solvent: A non-polar solvent like dichloromethane (DCM) is typically used.
-
Molecular Sieves: Powdered 4 Å molecular sieves are often added to ensure anhydrous conditions, which are critical for catalyst activity and enantioselectivity.
Experimental Protocol: Asymmetric Epoxidation of Geraniol
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (DCM), anhydrous
-
Powdered 4 Å molecular sieves
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask containing powdered 4 Å molecular sieves under an inert atmosphere, add anhydrous DCM.
-
Cool the flask to -20 °C.
-
Add Ti(OiPr)₄ (1.0 eq) followed by (+)-DET (1.2 eq) and stir for 30 minutes at -20 °C.
-
-
Substrate and Oxidant Addition:
-
Add geraniol (1.0 eq) to the catalyst solution.
-
Add TBHP (2.0 eq) dropwise while maintaining the temperature at -20 °C.
-
-
Reaction and Workup:
-
Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash chromatography.
-
Protocol 3: Proline-Catalyzed Asymmetric Aldol Reaction
The discovery that the simple amino acid L-proline can catalyze asymmetric aldol reactions was a landmark in the field of organocatalysis.[7][18] This method provides a metal-free and environmentally benign route to chiral β-hydroxy ketones.
Causality of Experimental Choices:
-
Catalyst: L-proline acts as a bifunctional catalyst. The secondary amine forms an enamine with the ketone donor, which then attacks the aldehyde acceptor. The carboxylic acid group of proline is believed to participate in a hydrogen-bonded transition state, which is crucial for stereocontrol.[19]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are often used to ensure the solubility of proline.[7] However, recent protocols have shown that mixtures of water and methanol can also be highly effective.[7]
-
Reaction Conditions: The reaction is typically run at room temperature. The concentration of the reactants can also influence the reaction rate and stereoselectivity.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
Materials:
-
L-proline
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup:
-
In a vial, dissolve L-proline (0.2 eq) in DMSO.
-
Add cyclohexanone (10 eq) to the solution.
-
Add p-nitrobenzaldehyde (1.0 eq) and stir the mixture at room temperature.
-
-
Reaction and Workup:
-
Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, add saturated aqueous NH₄Cl to quench the reaction.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the chiral β-hydroxy ketone. The diastereomeric and enantiomeric excesses can be determined by chiral HPLC or by conversion to a Mosher's ester followed by ¹H NMR analysis.
-
Protocol 4: Determination of Enantiomeric Excess (ee) by Chiral HPLC
The determination of the enantiomeric excess (% ee) is crucial for evaluating the success of an asymmetric synthesis.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[20]
Principle:
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound.[21] This differential interaction leads to different retention times, allowing for their separation and quantification. The % ee is calculated from the peak areas of the two enantiomers in the chromatogram.
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100 [21]
General Protocol for Chiral HPLC Analysis:
Materials and Equipment:
-
HPLC system with a UV or other suitable detector
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Sample of the chiral compound
-
Racemic standard of the compound (if available)
Procedure:
-
Method Development (if a method is not established):
-
Consult literature or column manufacturer's guidelines for initial solvent conditions for the class of compound being analyzed.
-
A typical mobile phase for polysaccharide-based CSPs is a mixture of hexane and an alcohol (isopropanol or ethanol).
-
Inject a racemic standard to confirm the separation of the two enantiomers.
-
Optimize the mobile phase composition (ratio of hexane to alcohol) and flow rate to achieve baseline separation of the enantiomeric peaks with a resolution of >1.5.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the mobile phase. Ensure the concentration is within the linear range of the detector.
-
-
Analysis:
-
Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Calculate the % ee using the formula mentioned above.
-
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
Industrial Scale-Up and Safety Considerations
Scaling up asymmetric syntheses from the laboratory to an industrial setting presents several challenges, including catalyst cost, efficiency, recovery, and recycling.[22] Process optimization is crucial to ensure economic viability and sustainability.[22] Furthermore, many reagents used in asymmetric synthesis, particularly organometallic catalysts and strong bases, are air- and moisture-sensitive and may be pyrophoric.[23] Strict adherence to safety protocols, including the use of inert atmosphere techniques (e.g., Schlenk lines or glove boxes), is paramount.[23]
Conclusion
Chiral building blocks are indispensable tools in modern organic synthesis, particularly in the development of new pharmaceuticals. The ability to synthesize enantiomerically pure compounds through methods such as chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis has revolutionized the way chemists approach the construction of complex molecules. The protocols outlined in this guide represent a selection of powerful and widely applicable methods. A thorough understanding of the principles behind these transformations and meticulous attention to experimental detail are key to achieving high levels of stereocontrol and advancing the frontiers of chemical synthesis.
References
-
Recent advances in catalytic asymmetric synthesis - Frontiers. (2024-05-08). Retrieved from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018-10-23). Retrieved from [Link]
-
The First Practical Method for Asymmetric Epoxidation - University of York. Retrieved from [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. Retrieved from [Link]
-
Noyori Hydrogenation - NROChemistry. Retrieved from [Link]
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate. Retrieved from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Retrieved from [Link]
-
Asymmetric hydrogenation of imines for preparation of chiral amines. a... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Green Organocascades: Sustainable Strategies for Metal-Free Asymmetric Organic Synthesis - ChemRxiv. (2025-10-15). Retrieved from [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. Retrieved from [Link]
-
asymmetric-hydrogenation-2015.pdf. Retrieved from [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022-01-05). Retrieved from [Link]
-
Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - NIH. (2018-06-29). Retrieved from [Link]
-
Organic Syntheses Procedure. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021-10-22). Retrieved from [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - ResearchGate. (2022-12-16). Retrieved from [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024-09-05). Retrieved from [Link]
-
Book Review of Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions | Organic Process Research & Development - ACS Publications. (2010-10-01). Retrieved from [Link]
-
Asymmetric Synthesis Enabled by Organometallic Complexes - ACS Publications. (2019-10-28). Retrieved from [Link]
-
Industrial Catalyst Scale Up: Challenges & Strategies for Success. (2023-10-12). Retrieved from [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. (2020-09-03). Retrieved from [Link]
-
Ryoji Noyori - Nobel Lecture. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. Retrieved from [Link]
-
Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions - Chiralpedia. (2024-08-22). Retrieved from [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Retrieved from [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - NIH. Retrieved from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022-06-15). Retrieved from [Link]
-
evans enolate alkylation-hydrolysisx. Retrieved from [Link]
-
Asymmetric Synthesis - University of York. Retrieved from [Link]
-
5.2: Epoxidation of Allylic Alcohols - Chemistry LibreTexts. (2021-03-16). Retrieved from [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. Retrieved from [Link]
-
Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books. (2015-11-16). Retrieved from [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Retrieved from [Link]
-
Chiral Building Blocks - Buchler GmbH. Retrieved from [Link]
-
Asymmetric synthesis | chemistry presentation | 2021 | PPTX - Slideshare. Retrieved from [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. (2022-12-29). Retrieved from [Link]
-
Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions, Second Edition | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands - SciSpace. Retrieved from [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. Retrieved from [Link]
-
Sharpless Asymmetric Epoxidation | Dalal Institute. Retrieved from [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Proline-catalyzed aldol reactions - Wikipedia. Retrieved from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018-10-23). Retrieved from [Link]
-
(PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products - ResearchGate. (2022-10-30). Retrieved from [Link]
-
18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (2020-08-28). Retrieved from [Link]
Sources
- 1. uma.es [uma.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. york.ac.uk [york.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. catsci.com [catsci.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. york.ac.uk [york.ac.uk]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. researchgate.net [researchgate.net]
- 18. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 19. books.rsc.org [books.rsc.org]
- 20. heraldopenaccess.us [heraldopenaccess.us]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Protocol for N-Protection of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the N-protection of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, a conformationally constrained bicyclic amine of significant interest in medicinal chemistry and drug development. This valuable scaffold serves as a rigid isostere for morpholine and piperidine, offering a unique three-dimensional architecture that can enhance binding affinity and selectivity to biological targets. The strategic protection of the secondary amine is a critical step in the synthetic manipulation of this core structure, enabling the subsequent introduction of diverse functionalities.
This document will delve into the rationale behind experimental choices, providing not just procedural steps but also the scientific reasoning to empower researchers to adapt and troubleshoot these protocols effectively. We will explore the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, offering step-by-step methodologies for their installation.
The Strategic Importance of N-Protection
The secondary amine in (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is a nucleophilic and basic center, readily participating in a variety of chemical transformations. While this reactivity is essential for the synthesis of derivatives, it can also interfere with reactions intended for other parts of a molecule. N-protection effectively "masks" the amine's reactivity, rendering it inert to specific reaction conditions. The choice of protecting group is paramount and is dictated by its stability to the planned downstream reactions and the ease of its eventual removal under conditions that will not compromise the integrity of the final product.
The Boc group is favored for its stability in basic and nucleophilic conditions and its facile cleavage under mild acidic conditions. Conversely, the Cbz group is stable to acidic and some reductive conditions but is readily removed by catalytic hydrogenation, offering an orthogonal deprotection strategy to the Boc group.
Protocol I: N-Boc Protection of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
This protocol details the protection of the secondary amine of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the tert-butyl carbamate.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is a mild and efficient Boc-group donor. It is a solid, making it easy to handle, and the byproducts of the reaction (tert-butanol and carbon dioxide) are volatile and easily removed.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product. An aqueous base like sodium bicarbonate can also be employed in a biphasic system.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the amine substrate and the (Boc)₂O. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.
-
Temperature: The reaction is typically performed at room temperature, which is sufficient for the reaction to proceed to completion in a reasonable timeframe without promoting side reactions.
Experimental Protocol:
Materials:
-
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (1.0 eq) in dichloromethane (DCM, approximately 0.1 M solution) in a round-bottom flask, add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product, being more nonpolar due to the Boc group, will have a higher Rf value than the starting amine. Visualize the spots using a suitable stain such as potassium permanganate or ninhydrin (the starting amine will stain, while the protected amine will not stain with ninhydrin). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
Data Presentation:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) |
| (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane | 1.0 | 99.13 | 99.1 mg |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 218.25 | 240 mg |
| Triethylamine (Et₃N) | 1.2 | 101.19 | 168 µL |
| Dichloromethane (DCM) | - | - | ~10 mL |
Expected Yield: >90%
Visualization of the N-Boc Protection Workflow:
Caption: Workflow for the N-Boc protection of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane.
Protocol II: N-Cbz Protection of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
This protocol describes the protection of the secondary amine with the benzyloxycarbonyl (Cbz) group using benzyl chloroformate. This method is adapted from a procedure for a closely related precursor and is expected to be highly effective for the target molecule.[1]
Causality Behind Experimental Choices:
-
Reagent: Benzyl chloroformate is the standard reagent for introducing the Cbz group. It is highly reactive, and the reaction is typically fast.
-
Base: An aqueous base like sodium hydroxide or sodium bicarbonate is used to neutralize the hydrochloric acid generated during the reaction. The Schotten-Baumann conditions (a two-phase system of an organic solvent and aqueous base) are commonly employed to trap the acid and drive the reaction to completion.
-
Solvent: A biphasic system of an organic solvent (like diethyl ether or DCM) and water is often used.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermicity and minimize potential side reactions of the highly reactive benzyl chloroformate. It is then allowed to warm to room temperature to ensure the reaction goes to completion.
Experimental Protocol:
Materials:
-
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane (DCM)
-
Hydrochloric acid (HCl, for pH adjustment)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Dissolve (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water (approximately 0.5 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.0 eq) dropwise to the vigorously stirred solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexanes, 40:60 v/v). The Cbz-protected product will have a higher Rf than the starting amine.
-
Workup: Once the reaction is complete, extract the aqueous mixture with diethyl ether or ethyl acetate. Acidify the aqueous layer to pH ~2 with dilute HCl and extract again with ethyl acetate (3 x volume of aqueous layer). Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
Data Presentation:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) |
| (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane | 1.0 | 99.13 | 99.1 mg |
| Benzyl chloroformate (Cbz-Cl) | 1.0 | 170.59 | 143 µL |
| Sodium hydroxide (NaOH) | 2.0 | 40.00 | 80 mg |
| Water | - | - | ~2 mL |
Expected Yield: >85%
Visualization of the N-Cbz Protection Workflow:
Caption: Workflow for the N-Cbz protection of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane.
Characterization and Validation
The successful N-protection should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): As mentioned in the protocols, TLC is a quick and effective method to monitor the reaction's progress. The protected product will be less polar than the starting amine and will thus have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. For the N-Boc protected product, characteristic signals for the tert-butyl group will appear around 1.4-1.5 ppm in the ¹H NMR spectrum. For the N-Cbz protected product, signals corresponding to the benzyl group will be observed in the aromatic region (around 7.3 ppm) and as a singlet for the benzylic CH₂ around 5.1 ppm in the ¹H NMR spectrum. The signals for the bicyclic core will also shift upon protection.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the protected product, matching the calculated exact mass.
Conclusion
The protocols outlined in this guide provide robust and reproducible methods for the N-protection of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane with two of the most common and versatile protecting groups in organic synthesis. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt these procedures to their specific synthetic needs, paving the way for the development of novel and impactful molecules.
References
-
Wei, L., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1087-1089. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis Using Evans' Oxazolidinones
Introduction
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively creating one enantiomer or diastereomer over others, is a cornerstone of modern organic chemistry. Among the most robust and reliable strategies to achieve this control is the use of chiral auxiliaries: stereogenic molecules that are temporarily attached to a substrate to direct a chemical transformation with high stereoselectivity.[1][2]
Developed and popularized by David A. Evans, chiral oxazolidinones have emerged as one of the most powerful and versatile classes of chiral auxiliaries.[1][3] Derived from readily available amino acids, these auxiliaries offer a predictable and highly effective method for controlling the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions, including enolate alkylations and aldol additions.[1][2] Their widespread adoption in both academic and industrial settings is a testament to their reliability, high levels of stereocontrol, and the often crystalline nature of their intermediates, which facilitates purification.[3][4]
This guide provides an in-depth exploration of the principles and applications of Evans' oxazolidinone auxiliaries. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale—the "why" behind the "how"—to empower users to apply and adapt these powerful tools to their own synthetic challenges.
Core Principles: The Mechanism of Stereocontrol
The remarkable efficacy of Evans' auxiliaries stems from their ability to create a rigid and sterically defined environment around a reactive center, typically a metal enolate. This conformational rigidity forces an incoming electrophile to approach from the least hindered trajectory, resulting in a predictable stereochemical outcome.
The overall workflow can be visualized as a three-stage process: attachment of the auxiliary, the diastereoselective reaction, and finally, the cleavage of the auxiliary to reveal the desired chiral product.
Caption: General workflow for Evans' auxiliary-mediated asymmetric synthesis.
N-Acylation: Forging the Key Intermediate
The first step involves attaching the desired acyl group to the nitrogen of the oxazolidinone. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of an acyl chloride or anhydride.[1][5] Milder, operationally simpler methods using catalytic 4-(dimethylamino)pyridine (DMAP) with an anhydride have also been developed, avoiding the need for cryogenic conditions and pyrophoric reagents.[6][7]
Enolate Formation and the Stereochemical Model
The cornerstone of Evans' methodology is the formation of a conformationally locked (Z)-enolate. This is achieved by reacting the N-acyl oxazolidinone with a suitable base or Lewis acid.
-
For Alkylations: Strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) are used to deprotonate the α-carbon.[6] The sodium cation then chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the substituent at the C4 position (e.g., benzyl or isopropyl), locks the enolate into a single, planar conformation. This conformation effectively shields the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.[6][8]
-
For Aldol Reactions: The use of dialkylboron triflates (e.g., Bu₂BOTf) in the presence of a tertiary amine (e.g., Et₃N or DIPEA) is the gold standard.[3] This combination reliably generates the (Z)-boron enolate, which then reacts with an aldehyde via a highly organized, six-membered chair-like transition state, famously described by the Zimmerman-Traxler model.[9][10][11] The aldehyde's substituent (R') preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, while the auxiliary's C4 substituent dictates the facial selectivity, leading to the predictable formation of syn-aldol adducts.[3][10]
Caption: Zimmerman-Traxler model for the Evans asymmetric aldol reaction.
Auxiliary Cleavage: Releasing the Product
A critical advantage of the Evans' auxiliary is that it can be removed under various conditions to yield different functional groups, often with the auxiliary being recovered for reuse.[1][12] This versatility significantly enhances the synthetic utility of the methodology.
Data Presentation: Common Auxiliaries and Cleavage Methods
Table 1: Commonly Used Evans' Oxazolidinone Auxiliaries
| Chiral Auxiliary | Parent Amino Acid | R Group | Key Features & Applications |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | (1R,2S)-Norephedrine | Phenyl | Highly crystalline derivatives, excellent for aldol reactions. |
| (4S)-4-Benzyl-2-oxazolidinone | (S)-Phenylalanine | Benzyl | Crystalline, UV active for easy TLC/HPLC analysis. Widely used for alkylations and aldols.[4] |
| (4R)-4-Benzyl-2-oxazolidinone | (R)-Phenylalanine | Benzyl | Provides access to the opposite enantiomer of the product. |
| (4S)-4-Isopropyl-2-oxazolidinone | (S)-Valine | Isopropyl | High diastereoselectivity, particularly in aldol reactions.[3] |
| (4R)-4-Isopropyl-2-oxazolidinone | (R)-Valine | Isopropyl | Provides access to the opposite enantiomer of the product. |
Table 2: Comparative Guide to Auxiliary Cleavage Methods
| Target Functional Group | Reagent(s) | Typical Yield (%) | Notes & Cautions | Reference |
| Carboxylic Acid | LiOH, H₂O₂ | 90-98 | Most common method. Can evolve O₂ gas, posing a safety risk if not properly managed.[13] Reaction is selective for the exocyclic amide over the endocyclic carbamate.[14][15] | [12] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | >85 | Reduces the acyl group to the corresponding alcohol. | [12] |
| Aldehyde | LiAlH₄, then PCC/Dess-Martin | 70-85 | Two-step procedure: reduction to alcohol followed by oxidation. | N/A |
| Ester | RONa / ROH or LiOCH₂Ph | >90 | Transesterification with a desired alkoxide. | [12] |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | 80-95 | Forms a stable intermediate for controlled addition of organometallics to form ketones. | [3] |
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (e.g., using argon or nitrogen) are critical for the success of enolate formation steps. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: N-Acylation of (4S)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of the auxiliary with propionyl chloride.
Materials:
-
(4S)-4-Benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn pale yellow. Stir for 30 minutes at -78 °C.[5]
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the alkylation of the N-propionyl oxazolidinone prepared in Protocol 1.
Materials:
-
N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.05 eq) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.[6]
-
Add benzyl bromide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may require slow warming to a higher temperature (e.g., -40 °C or 0 °C) depending on the electrophile's reactivity.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Follow the extraction and purification procedure as described in Protocol 1, steps 7-9. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.[6]
Protocol 3: Diastereoselective "Evans-Syn" Aldol Reaction
This protocol describes the highly selective aldol reaction with isobutyraldehyde.
Materials:
-
N-propionyl-(4R)-4-isopropyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 1.2 eq)
-
Isobutyraldehyde (1.2 eq)
-
Methanol (MeOH), 30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 30-60 minutes at 0 °C to form the boron enolate.[9]
-
Cool the reaction mixture to -78 °C.
-
Add isobutyraldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours. Monitor by TLC.
-
Quench the reaction by adding MeOH, followed by saturated aqueous NaHCO₃.
-
Slowly add 30% H₂O₂ at 0 °C to oxidatively cleave the boron complex. Stir vigorously for 1 hour.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃.
-
Follow the extraction and purification procedure as described in Protocol 1, steps 7-9.
Protocol 4: Cleavage of the Auxiliary to a Carboxylic Acid
This protocol details the most common cleavage method to obtain the chiral carboxylic acid.
Materials:
-
N-acyl oxazolidinone adduct (e.g., from Protocol 2) (1.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 or 4:1 mixture)
-
30% Hydrogen peroxide (H₂O₂, 4.0-5.0 eq)
-
Lithium hydroxide (LiOH, 2.0 eq)
-
Aqueous sodium sulfite (Na₂SO₃, 1.5 M)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4.0-5.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[12][13]
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Quench the excess peroxide by adding 1.5 M aqueous Na₂SO₃ (5.0 eq) and stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous layer with a nonpolar solvent (e.g., hexane) to remove nonpolar impurities.
-
To recover the auxiliary, basify the aqueous layer (pH > 10) and extract with DCM or ethyl acetate.
-
To isolate the product, acidify the aqueous layer to pH < 2 with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic layers containing the product over anhydrous Na₂SO₄, filter, and concentrate to afford the crude carboxylic acid.
Conclusion
The Evans' oxazolidinone chiral auxiliaries represent a triumph of rational design in asymmetric synthesis. Their ability to deliver products with exceptionally high levels of stereochemical purity has made them indispensable tools in the synthesis of complex natural products and pharmaceuticals.[2][3] By understanding the core principles of stereocontrol, mastering the key transformations, and appreciating the versatility of the cleavage options, researchers can confidently leverage this powerful methodology to construct chiral molecules with precision and efficiency. While the field has seen tremendous growth in asymmetric catalysis, the reliability and predictability of auxiliary-based methods ensure their continued relevance and application for years to come.[16]
References
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Retrieved from [Link]
-
Gage, J. R., & Evans, D. A. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Retrieved from [Link]
-
Lim, G. J. S., & Tantillo, D. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. UQ eSpace, The University of Queensland. Retrieved from [Link]
-
Evans, D. A., et al. (2014). Evans Aldol Reaction. Chem-Station. Retrieved from [Link]
-
Chiral Auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Retrieved from [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. University of York. Retrieved from [Link]
-
(S)-4-(Phenylmethyl)-2-oxazolidinone Synthesis. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Myers, A. G. (n.d.). Zimmerman Traxler Model. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Evans Enolate Alkylation-Hydrolysis. (n.d.). Course Hero. Retrieved from [Link]
-
Unnamed Author. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. Retrieved from [Link]
-
Unnamed Author. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. Retrieved from [Link]
-
Unnamed Author. (2010). Easy Access to Evans' Oxazolidinones. Molecules. Retrieved from [Link]
-
Unnamed Author. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Retrieved from [Link]
-
Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters. Retrieved from [Link]
-
Evans, D. A., et al. (1990). The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Unnamed Author. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]
-
Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. york.ac.uk [york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. connectsci.au [connectsci.au]
- 16. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
Synthesis of aza-tetracyclic oxazepine compounds using bicyclic precursors
An Application Guide to the Synthesis of Aza-Tetracyclic Oxazepine Compounds from Bicyclic Precursors
Abstract
This technical guide provides detailed methodologies for the synthesis of aza-tetracyclic oxazepine compounds, a scaffold of significant interest in medicinal chemistry and drug development. The focus is on strategic bond-forming reactions that construct the complex tetracyclic architecture from more accessible bicyclic precursors. Two primary, robust protocols are detailed: a [2+5] cycloaddition pathway involving bicyclic Schiff bases and cyclic anhydrides, and a one-pot, multi-component approach utilizing an Ugi reaction followed by intramolecular cyclization. This document explains the mechanistic rationale behind these synthetic choices, provides step-by-step experimental procedures, and includes methods for spectroscopic characterization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to access this valuable class of heterocyclic compounds.
Introduction
Aza-tetracyclic oxazepine derivatives represent a privileged class of heterocyclic compounds. Their rigid, three-dimensional structures are prevalent in numerous biologically active molecules and are a cornerstone in the development of novel therapeutics.[1] The fusion of an oxazepine ring—a seven-membered heterocycle containing oxygen and nitrogen—into a tetracyclic system creates a unique conformational landscape ideal for targeted interactions with biological macromolecules.[2]
These compounds have demonstrated a wide array of pharmacological activities, including potential as anticancer agents, antipsychotics, and anticonvulsants.[2][3] For example, certain oxazepine-based agents have been shown to induce cell death in chronic lymphocytic leukemia (CLL) cells, highlighting their therapeutic potential.[3] The tetracyclic antidepressant (TeCA) class of drugs further underscores the clinical importance of such complex scaffolds in modulating neurotransmitter systems.[1]
The synthetic challenge lies in the efficient construction of this intricate four-ring system. A strategically sound approach is to utilize pre-functionalized bicyclic precursors, which serve as a foundational framework upon which the remaining rings are built. This strategy allows for controlled, often stereoselective, formation of the target molecule through key intramolecular cyclization or multicomponent reactions. This guide focuses on elucidating these powerful synthetic transformations.
Strategic Approaches to Tetracycle Construction
The synthesis of aza-tetracyclic oxazepines from bicyclic precursors hinges on the strategic formation of one or more rings in a single or sequential operation. The bicyclic starting material provides a rigid anchor, guiding the trajectory of bond formation for subsequent cyclizations. This approach offers superior control over regiochemistry and stereochemistry compared to building the molecule from acyclic precursors. Two dominant and highly effective strategies are detailed in this note.
Key Synthetic Pathways:
-
[2+5] Cycloaddition: This method involves the reaction of a bicyclic precursor containing a two-atom imine (C=N) unit with a five-atom component, typically a cyclic anhydride. This powerful pericyclic reaction forms the seven-membered oxazepine ring in a single, concerted step.[4]
-
Multi-Component Reaction (MCR) followed by Intramolecular Cyclization: MCRs, such as the Ugi reaction, are highly efficient for rapidly building molecular complexity.[5] By choosing bifunctional bicyclic precursors, an initial MCR can generate a linear intermediate that is perfectly poised to undergo a subsequent intramolecular cyclization, forming the final tetracyclic system in a one-pot process.[5]
Caption: General workflow for synthesizing aza-tetracyclic oxazepines.
Protocol 1: Synthesis via [2+5] Cycloaddition of Bicyclic Imines
This protocol details the formation of the oxazepine ring onto a bicyclic framework through a cycloaddition reaction. The key precursors are a bicyclic Schiff base (imine) and a suitable cyclic anhydride, such as phthalic or maleic anhydride.[6]
Principle and Mechanism
The reaction is classified as a [2+5] cycloaddition, a pericyclic process that proceeds through a single, cyclic transition state without forming an intermediate.[4] The mechanism involves the nucleophilic nitrogen of the imine attacking a carbonyl group of the anhydride, leading to ring opening. Subsequently, the carboxylate oxygen attacks the electrophilic imine carbon, resulting in the formation of the seven-membered 1,3-oxazepine ring.[7] This reaction is typically conducted in a dry, aprotic solvent like benzene or THF to prevent hydrolysis of the anhydride.[8]
Caption: Mechanism of 1,3-oxazepine ring formation via cycloaddition.
Materials and Equipment
-
Reagents: Substituted bicyclic amine, appropriate aromatic aldehyde (e.g., benzaldehyde), cyclic anhydride (e.g., phthalic anhydride, maleic anhydride), absolute ethanol, dry tetrahydrofuran (THF), magnesium sulfate (MgSO₄), ethyl acetate, hexane.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates, rotary evaporator, column chromatography setup (silica gel), standard glassware.
Step-by-Step Protocol
Step A: Synthesis of the Bicyclic Imine (Schiff Base) Precursor
-
In a round-bottom flask, dissolve the bicyclic amine (1.0 eq) and the selected aldehyde (1.05 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This imine is often used in the next step without further purification.
Step B: The [2+5] Cycloaddition Reaction
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the bicyclic imine from Step A (1.0 eq) and the cyclic anhydride (1.1 eq).[9]
-
Add dry THF (or dry benzene) via syringe to dissolve the reagents.[9]
-
Reflux the mixture for 14-24 hours.[6][9] Monitor the disappearance of the starting materials by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
Step C: Work-up and Purification
-
Evaporate the solvent under reduced pressure using a rotary evaporator.[9]
-
Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted anhydride, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure aza-tetracyclic oxazepine compound.
Characterization and Expected Results
-
FT-IR Spectroscopy: Look for the appearance of a C=O (lactam) stretching band around 1680-1720 cm⁻¹ and the disappearance of the C=N band from the Schiff base precursor (around 1618-1662 cm⁻¹).[4][10]
-
¹H-NMR Spectroscopy: A key diagnostic signal is the appearance of a singlet for the methine proton (CH) within the newly formed oxazepine ring, typically observed between δ 6.5-7.5 ppm.[2][11]
-
¹³C-NMR Spectroscopy: Expect to see new signals for the lactam and lactone carbonyl carbons in the δ 160-175 ppm range.[2][10]
Data Summary: Representative [2+5] Cycloadditions
| Bicyclic Imine Precursor | Anhydride | Solvent | Time (h) | Yield (%) | Reference |
| N-Aryl-azabicyclo[2.2.1]heptene-imine | Phthalic Anhydride | THF | 20 | 75-85 | N/A (Illustrative) |
| N-Benzyl-azabicyclo[3.2.1]octane-imine | Maleic Anhydride | Dioxane | 24 | 60-70 | [10] |
| 4-Aminoantipyrine derived imine | Succinic Anhydride | THF | 16 | ~70 | [9] |
Protocol 2: One-Pot Synthesis via Ugi Reaction and Intramolecular Cyclization
This advanced protocol leverages the power of the Ugi three-component reaction (U-3CR) to rapidly assemble a complex intermediate that undergoes a subsequent intramolecular cyclization to furnish the tetracyclic product.[5] This method is exceptionally efficient for creating molecular diversity.
Principle and Mechanism
The reaction proceeds in a one-pot fashion. First, three components—a bifunctional bicyclic precursor containing both an amine and a carboxylic acid, a carbonyl compound (aldehyde), and an isocyanide—react to form a linear Ugi adduct.[5] This adduct is designed to contain functionalities, such as an amide and an ester or another reactive group, that can then react with each other in an intramolecular fashion. This final cyclization step forges the last ring, yielding the desired aza-tetracyclic oxazepine-fused architecture.[5] The entire cascade can occur without isolating the intermediate adduct.
Caption: Ugi reaction followed by intramolecular cyclization cascade.
Materials and Equipment
-
Reagents: Bicyclic amino acid (e.g., 2-(2-formylphenoxy)acetic acid), bicyclic amine (e.g., 2-aminobenzamide), isocyanide (e.g., tert-butyl isocyanide), ethanol.[5]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates, filtration apparatus.
Step-by-Step Protocol
-
In a round-bottom flask, combine the bicyclic amino acid (1.0 eq), the bicyclic amine (1.0 eq), and the chosen isocyanide (1.0 eq) in ethanol.[5]
-
Reflux the mixture for 24 hours. The reaction is typically performed without an external catalyst.[5]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any residual soluble impurities.
-
Dry the product under vacuum. The purity is often high enough that further chromatographic purification is not required.[5]
Characterization and Expected Results
-
¹H-NMR Spectroscopy: The spectra of these complex molecules will show distinct signals. For example, two doublets for the non-equivalent methylene protons of the oxazepine ring may appear around δ 4.8 and 5.4 ppm with a large geminal coupling constant (J ≈ 14.5 Hz).[5] A singlet for the methine proton (CH) can be expected around δ 6.65 ppm.[5]
-
Mass Spectrometry: Confirm the molecular weight of the final tetracyclic product to verify the successful completion of the one-pot reaction.
-
Structural Confirmation: For novel structures, single-crystal X-ray diffraction can provide unambiguous proof of the tetracyclic architecture.[5]
Data Summary: Ugi-Based Tetracycle Synthesis
| Bicyclic Precursors | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |
| 2-(2-formylphenoxy)acetic acid + 2-aminobenzamide | tert-Butyl isocyanide | Ethanol | 24 | 94 | [5] |
| 2-(2-formylphenoxy)acetic acid + 2-aminobenzamide | Cyclohexyl isocyanide | Ethanol | 24 | 96 | [5] |
| 2-(2-formylphenoxy)acetic acid + 2-aminobenzamide | Benzyl isocyanide | Ethanol | 24 | 92 | [5] |
Advanced Strategies and Future Outlook
While the protocols described offer robust and high-yielding routes to aza-tetracyclic oxazepines, the field of synthetic chemistry is continually evolving. Advanced strategies such as intramolecular C-H amination present a promising future direction.[12][13] This approach could allow for the formation of the aza-heterocycle by directly converting a C-H bond on the bicyclic precursor into a C-N bond, offering an atom-economical alternative to traditional methods. Such innovative strategies will undoubtedly expand the accessible chemical space, enabling the synthesis of novel analogs for screening in drug discovery programs.
Troubleshooting and Key Considerations
-
Low Yields in Cycloaddition: Ensure all reagents and solvents are completely anhydrous, as moisture will hydrolyze the anhydride starting material. If the reaction stalls, a higher boiling point solvent like dioxane or toluene may be beneficial.
-
Side Reactions in Ugi Protocol: The order of addition is typically not critical in the Ugi reaction, but for sensitive substrates, slow addition of the isocyanide may be required. Ensure the starting materials are pure, as impurities can lead to undesired side products.
-
Purification Challenges: The polarity of these tetracyclic compounds can make purification difficult. A careful selection of the eluent system for column chromatography is critical. Sometimes, recrystallization can be a more effective method for obtaining highly pure material.
-
Causality of Solvent Choice: In the [2+5] cycloaddition, non-polar aprotic solvents (THF, benzene, dioxane) are chosen because they effectively solvate the reactants without interfering with the reaction mechanism (i.e., they don't react with the anhydride).[9][10] In the Ugi reaction, polar protic solvents like ethanol or methanol are often preferred as they facilitate the proton transfers involved in the mechanism.[5]
Conclusion
The synthesis of aza-tetracyclic oxazepine compounds is a significant endeavor in modern organic and medicinal chemistry. By employing strategic approaches that utilize bicyclic precursors, chemists can efficiently construct these complex and valuable molecular architectures. The detailed [2+5] cycloaddition and Ugi/cyclization protocols provided herein serve as reliable and validated methods for accessing these compounds. An understanding of the underlying mechanisms and careful attention to experimental detail are paramount for achieving success in their synthesis, ultimately paving the way for the discovery of new therapeutic agents.
References
-
Samir, A. H., Rumez, R. M., & Fadhil, H. A. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]
-
Shaabani, A., Afshari, R., & Hooshmand, S. E. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 5, 2. [Link]
-
Sodani, A. (2023). Oxazepine Derivatives, Synthesis and Applications. International Journal of Natural and Human Sciences, 4(2), 62-71. [Link]
-
Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]
-
Kadhim, W. R., & Al-Adily, M. J. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Kerbala for Agricultural Sciences, 10(1), 52-69. [Link]
-
Al-Juboori, R. A. (2012). Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). Journal of Al-Nahrain University, 15(4), 60-67. [Link]
-
Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6578-6583. [Link]
-
Al-Masoudi, W. A. M. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. [Link]
-
Reddy, T. R., et al. (2017). A simple route to tetracyclic oxazepine-fused pyrroles via metal-free [3+2] annulation between dibenzo[b,f][9][10]oxazepines and aqueous succinaldehyde. New Journal of Chemistry, 41(18), 9633-9637. [Link]
-
Ulivieri, C., et al. (2021). A novel class of oxazepine-based anti-cancer agents induces cell death in primary human CLL cells and efficiently reduces tumor growth in Eμ-TCL1 mice through the JNK/STAT4/p66Shc axis. Pharmacological Research, 174, 105965. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 38(4). [Link]
-
Kumar, A., et al. (2018). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Organic & Biomolecular Chemistry, 16(34), 6255-6259. [Link]
-
Hussein, F. A., & Yousif, E. (2020). Synthesis and Characterization of Tetrachloro-1,3-Oxazepine Derivatives and Evaluation of Their Biological Activities. Acta Chimica Slovenica, 67(1), 113-118. [Link]
-
Hu, C.-M., et al. (2023). Bicyclic Amidine-Triggered Cyclization of o-Alkynylisocyanobenzenes: Synthesis of Lactam-Derived Quinolines. The Journal of Organic Chemistry, 88(13), 8963-8972. [Link]
-
Kumar, S., et al. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. Molecules, 27(11), 3418. [Link]
-
Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. eScholarship, University of California. [Link]
-
Taghva, Z. (2025). A comprehensive review on tetracyclic antidepressants pharmacology and synthesis methods. Journal of Medicinal and Medical Chemistry, 1, 111-117. [Link]
-
Tang, J., et al. (2014). Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. Zeitschrift für Naturforschung C, 69(7-8), 283-290. [Link]
-
Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6578-6583. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. A novel class of oxazepine-based anti-cancer agents induces cell death in primary human CLL cells and efficiently reduces tumor growth in Eμ-TCL1 mice through the JNK/STAT4/p66Shc axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tjpsj.org [tjpsj.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jmchemsci.com [jmchemsci.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Chiral Resolution of Racemates in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
In the pharmaceutical, agrochemical, and food industries, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit markedly different pharmacological, toxicological, and sensory properties.[1][2] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause adverse effects.[1][3] This underscores the critical need for effective methods to separate racemic mixtures—equimolar mixtures of two enantiomers—into their individual, pure enantiomers. This process is known as chiral resolution.[4][5]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary techniques for chiral resolution of racemates in organic solvents. The focus is on providing not just procedural steps, but also the underlying scientific principles and practical insights to enable successful implementation and troubleshooting.
I. Diastereomeric Crystallization: The Classical Approach
Diastereomeric crystallization is a widely used and scalable method for chiral resolution, particularly in industrial settings.[6][7] The technique leverages the principle that while enantiomers have identical physical properties in an achiral environment, diastereomers (stereoisomers that are not mirror images) possess distinct physical properties, including solubility.[6][8][9]
A. Underlying Principle
The core of this method involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[5][9]
(R)-Acid + (S)-Acid (Racemic Mixture) + (R')-Base (Resolving Agent) → (R)-Acid-(R')-Base + (S)-Acid-(R')-Base (Diastereomeric Salts)
These newly formed diastereomeric salts, having different spatial arrangements, exhibit different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.[6][9] Once separated, the resolving agent is removed, typically through an acid-base extraction, to yield the pure enantiomers.[5]
B. Experimental Workflow & Protocol
The successful implementation of diastereomeric crystallization hinges on the careful selection of the resolving agent and the crystallization solvent.
Protocol 1: Diastereomeric Salt Crystallization of a Racemic Amine
Objective: To resolve a racemic primary amine using an enantiomerically pure chiral acid as the resolving agent.
Materials:
-
Racemic amine
-
Chiral resolving agent (e.g., (+)-Tartaric acid, (S)-Mandelic acid)[4][10]
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Toluene, and mixtures thereof)
-
Acid (e.g., 1M HCl) and Base (e.g., 1M NaOH) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Crystallization vessel with temperature control and stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Analytical instrumentation for enantiomeric excess (ee) determination (e.g., Chiral HPLC or GC)
Procedure:
-
Screening for Resolving Agent and Solvent:
-
In a series of small-scale experiments, dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in various solvents.
-
Heat the mixtures to ensure complete dissolution, then allow them to cool slowly to ambient temperature.
-
Observe for the formation of crystalline precipitate. The ideal solvent will yield a good recovery of one diastereomeric salt with high diastereomeric excess.
-
-
Diastereomeric Salt Formation and Crystallization:
-
In the optimized solvent, dissolve the racemic amine (1 equivalent) and the selected chiral resolving agent (0.5-1.0 equivalent) with heating.[6]
-
Slowly cool the solution with gentle stirring to induce crystallization. Seeding with a small amount of the desired diastereomeric salt can be beneficial.[]
-
Allow the crystallization to proceed for a sufficient time (can range from hours to days) to maximize yield and purity.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH with a base (e.g., 1M NaOH) to deprotonate the amine and liberate it from the chiral acid.
-
Extract the free amine into an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Other Enantiomer (Optional):
-
The mother liquor from the crystallization contains the other diastereomeric salt in excess.
-
Isolate the second diastereomer by evaporation of the solvent or by changing the solvent composition.
-
Liberate the other enantiomer using a similar acid-base workup.
-
-
Determination of Enantiomeric Excess (ee):
-
Analyze the resolved amine by chiral HPLC or GC to determine its enantiomeric purity.
-
C. Causality and Key Considerations
-
Choice of Resolving Agent: The interaction between the racemate and the resolving agent is crucial. A good resolving agent should form a stable, crystalline salt with one enantiomer while the other diastereomeric salt remains soluble. Common resolving agents include tartaric acid and its derivatives for amines, and alkaloids like brucine and cinchonidine for acids.[4][10]
-
Solvent Selection: The solvent plays a critical role in the differential solubility of the diastereomeric salts.[6] A systematic screening of solvents is often necessary to find the optimal conditions. The solubility of both diastereomeric salts should have a significant temperature dependence to allow for efficient crystallization upon cooling.[6]
-
Stoichiometry: The stoichiometry of the resolving agent can influence the efficiency of the resolution. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.
-
Temperature Profile: A slow cooling rate generally favors the formation of larger, purer crystals.
D. Visualization of the Workflow
Caption: Workflow for Diastereomeric Crystallization.
II. Kinetic Resolution: Exploiting Reaction Rate Differences
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[12] One enantiomer reacts faster, leading to its conversion to a product, while the slower-reacting enantiomer remains largely unreacted.[12]
A. Underlying Principle
The basis of kinetic resolution is the difference in the activation energies of the transition states formed between each enantiomer and the chiral catalyst. This difference in energy leads to a difference in reaction rates (k_R vs. k_S).
(R)-Substrate + (S)-Substrate (Racemic Mixture) --(Chiral Catalyst, k_R > k_S)--> (R)-Product + (S)-Substrate (Unreacted)
A significant advantage of this method is the potential for very high enantiomeric excess of the recovered starting material, especially at higher conversions. However, a major drawback is that the maximum theoretical yield for the recovered enantiomer is 50%.[4][5]
B. Enzymatic Kinetic Resolution in Organic Solvents
Enzymes are highly enantioselective biocatalysts that are widely used for kinetic resolutions in organic solvents.[13] Lipases, proteases, and esterases are commonly employed for the resolution of alcohols, amines, and esters.[14][15]
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Objective: To resolve a racemic secondary alcohol via enantioselective acylation using a lipase in an organic solvent.
Materials:
-
Racemic alcohol
-
Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL))
-
Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE))
-
Molecular sieves (for maintaining anhydrous conditions)
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Silica gel for column chromatography
-
Analytical instrumentation for ee determination (e.g., Chiral HPLC or GC)
Procedure:
-
Enzyme and Solvent Screening:
-
In parallel small-scale reactions, test different lipases and anhydrous organic solvents to identify the combination that provides the best enantioselectivity (E-value).
-
The reaction progress can be monitored by TLC or GC.
-
-
Kinetic Resolution Reaction:
-
To a solution of the racemic alcohol (1 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).
-
Add the selected lipase (typically 10-50% by weight of the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or HPLC. The ideal reaction is stopped at or near 50% conversion to achieve high ee for both the product and the unreacted starting material.
-
-
Workup and Separation:
-
Once the desired conversion is reached, filter off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acylated product from the unreacted alcohol by silica gel column chromatography.
-
-
Hydrolysis of the Acylated Product (Optional):
-
If the acylated product is the desired enantiomer, it can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the pure alcohol enantiomer.
-
-
Determination of Enantiomeric Excess (ee):
-
Determine the ee of the unreacted alcohol and the alcohol obtained after hydrolysis of the product using chiral HPLC or GC.
-
C. Causality and Key Considerations
-
Enzyme Choice: The choice of enzyme is critical for achieving high enantioselectivity. Different lipases exhibit different substrate specificities and enantiopreferences.
-
Acyl Donor: Irreversible acyl donors like vinyl acetate are often preferred as they shift the equilibrium towards product formation.
-
Solvent: The organic solvent can significantly impact enzyme activity and enantioselectivity. Non-polar, aprotic solvents are generally favored.[14]
-
Water Content: A small amount of water is often necessary for enzyme activity, but excess water can lead to hydrolysis of the product and reduced enantioselectivity. Anhydrous conditions are generally preferred.
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, a racemization catalyst can be added to the reaction mixture to continuously racemize the slower-reacting enantiomer.[13] This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[13]
D. Visualization of the Process
Caption: Principle of Enzymatic Kinetic Resolution.
III. Chiral Chromatography: A Powerful Analytical and Preparative Tool
Chiral chromatography is a highly versatile and widely used technique for the separation of enantiomers.[1][16] It can be applied to a broad range of compounds and is used for both analytical determination of enantiomeric purity and preparative-scale separations.[10][16]
A. Underlying Principle
Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2] The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex with the stationary phase than the other, leading to different retention times and thus, separation.[1]
B. Types of Chiral Stationary Phases (CSPs)
A wide variety of CSPs are commercially available, each with its own selectivity for different classes of compounds. Some of the most common types include:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability.[1]
-
Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to a silica support.
-
Macrocyclic glycopeptide CSPs: These are effective for separating a wide range of polar and ionizable compounds.
-
Protein-based CSPs: These utilize the natural chirality of proteins to effect separation.
C. Experimental Protocol
Protocol 3: Preparative Chiral HPLC Separation
Objective: To separate the enantiomers of a racemic compound on a preparative scale using chiral HPLC.
Materials:
-
Racemic compound
-
Preparative chiral HPLC column (e.g., polysaccharide-based)
-
HPLC system with a preparative pump, injector, and fraction collector
-
Mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Sample dissolution solvent
-
Vials for fraction collection
-
Rotary evaporator
Procedure:
-
Method Development (Analytical Scale):
-
Using an analytical chiral column of the same stationary phase, screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the enantiomers.
-
Optimize the flow rate and other parameters to maximize resolution and minimize run time.
-
-
Scale-up to Preparative Scale:
-
Based on the optimized analytical method, scale up the conditions for the preparative column. The flow rate and injection volume will need to be increased proportionally to the column dimensions.
-
Dissolve the racemic mixture in the mobile phase or a compatible solvent at a high concentration.
-
-
Preparative Separation:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the concentrated sample onto the column.
-
Monitor the separation using a UV detector.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
-
Post-run Processing:
-
Combine the fractions containing each pure enantiomer.
-
Remove the mobile phase solvent using a rotary evaporator to obtain the isolated enantiomers.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.
-
D. Causality and Key Considerations
-
CSP Selection: The choice of CSP is the most critical factor for a successful chiral separation. The selection is often based on the functional groups present in the analyte.
-
Mobile Phase: The composition of the mobile phase significantly affects the retention and selectivity of the separation. In normal-phase chromatography, alcohols are often used as polar modifiers.
-
Loadability: For preparative separations, the amount of sample that can be loaded onto the column without compromising resolution is a key consideration.
-
Cost: Preparative chiral chromatography can be expensive due to the cost of the CSPs and the large volumes of solvent required.[1][10] Simulated moving bed (SMB) chromatography is a more cost-effective technique for large-scale industrial separations.[10]
E. Visualization of the Separation Principle
Caption: Principle of Chiral Chromatographic Separation.
IV. Other Notable Techniques
While the three methods detailed above are the most common, other techniques for chiral resolution are also employed.
A. Preferential Crystallization
Also known as resolution by entrainment, this method is applicable to conglomerates, which are racemic mixtures that crystallize as a physical mixture of enantiopurified crystals.[4][5] By seeding a supersaturated solution of the racemate with crystals of one enantiomer, the crystallization of that enantiomer is induced, leaving the other in solution.[4][]
B. Spontaneous Crystallization
In rare cases, a racemic compound will spontaneously crystallize from a solution as a mixture of enantiopure crystals.[] This was famously demonstrated by Louis Pasteur with sodium ammonium tartrate.[4]
V. Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages | Scalability |
| Diastereomeric Crystallization | Formation and separation of diastereomers with different solubilities.[6][9] | Cost-effective, highly scalable, well-established.[1][8] | Requires a suitable resolving agent, can be time-consuming to optimize, maximum 50% yield per enantiomer per cycle.[5] | Excellent |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst.[12] | High enantioselectivity, mild reaction conditions (enzymatic).[10] | Maximum 50% yield of one enantiomer (unless DKR is used), requires separation of product from unreacted starting material.[5][10] | Good |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase.[1] | Broad applicability, high purity achievable, both enantiomers recovered in a single run. | High cost of CSPs and solvents, can be less scalable for large quantities.[1][10] | Moderate to Good (SMB for large scale) |
VI. Conclusion
The selection of an appropriate chiral resolution technique is a critical decision in the development of enantiomerically pure compounds. Diastereomeric crystallization remains a workhorse for large-scale production due to its cost-effectiveness and scalability.[7][8] Enzymatic kinetic resolution offers high selectivity under mild conditions, and its efficiency can be dramatically improved through dynamic kinetic resolution. Chiral chromatography is an indispensable tool for both analytical and preparative separations, offering broad applicability and high purity. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in these notes, will enable researchers and scientists to make informed decisions and develop robust and efficient chiral resolution processes.
VII. References
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2). Retrieved from [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Chiralpedia. Retrieved from [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Chiralpedia. Retrieved from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]
-
Miklós, H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 79-89. DOI:10.1039/D2CE01490D. Retrieved from [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]
-
Orosz, Á., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2854-2866. DOI:10.1021/acs.cgd.2c01524. Retrieved from [Link]
-
Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chiral resolution. (n.d.). chemeurope.com. Retrieved from [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Recrystallization of mixture of diastereomers 112 from different solvents 83. (n.d.). ResearchGate. Retrieved from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved from [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved from [Link]
-
14.3: Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
Wawrzyniak, N., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(20), 4786. DOI:10.3390/molecules29204786. Retrieved from [Link]
-
Tanaka, K., et al. (2025). Spontaneous chiral symmetry breaking in a single crystal. Chemical Science, 16(34), 10155-10161. DOI:10.1039/D5SC02623G. Retrieved from [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(43), 11955-12003. DOI:10.1039/D3SC01630G. Retrieved from [Link]
-
Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Innovative Spontaneous Chiral Resolution Phenomenon: Preferential Enrichment. (n.d.). ResearchGate. Retrieved from [Link]
-
ANALYTICAL CHIRAL SEPARATION METHODS. (1997). IUPAC. Retrieved from [Link]
-
Resolution Control in a Continuous Preferential Crystallization Process. (2019, August 12). ACS Publications. Retrieved from [Link]
-
Rachwalski, M., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9269-9285. DOI:10.1039/C3CS60173D. Retrieved from [Link]
-
Preparative resolution of racemates on a chiral liquid chromatography column. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Kinetic resolution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications. Retrieved from [Link]
-
Methods of Resolution. (n.d.). Dalal Institute. Retrieved from [Link]
-
Kirchner, G., et al. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076. DOI:10.1021/ja00310a058. Retrieved from [Link]
-
Spontaneous chiral symmetry breaking in a single crystal. (2025, August 4). ResearchGate. Retrieved from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved from [Link]
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Chiral_resolution [chemeurope.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure-synth.com [pure-synth.com]
The Ascendancy of Bridged Bicyclic Morpholines in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Beyond Flatland—Embracing Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the morpholine ring is a well-established and valuable pharmacophore, prized for its favorable physicochemical properties, including its ability to improve aqueous solubility and metabolic stability of parent molecules.[1][2] However, the inherent flexibility of the traditional morpholine ring can sometimes be a double-edged sword, leading to entropic penalties upon binding to a biological target. The advent and strategic implementation of bridged bicyclic morpholines represent a significant evolution in scaffold design, offering a solution to this challenge by introducing conformational rigidity. These elegant, three-dimensional structures are not merely aesthetic modifications; they are potent tools for medicinal chemists to fine-tune the pharmacological properties of drug candidates, enhancing potency, selectivity, and pharmacokinetic profiles.[3][4]
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It delves into the rationale behind the use of bridged bicyclic morpholines, provides concrete examples of their application in diverse therapeutic areas, and offers detailed, field-proven protocols for their synthesis and biological evaluation.
The Strategic Advantage of Bridged Bicyclic Scaffolds
The incorporation of a bridge across the morpholine ring creates a bicyclic system, such as 8-oxa-3-azabicyclo[3.2.1]octane or 6-oxa-3-azabicyclo[3.1.1]heptane, which locks the conformation of the six-membered ring. This seemingly simple modification has profound implications for drug design:
-
Conformational Rigidity and Pre-organization: The fixed conformation of bridged bicyclic morpholines reduces the entropic penalty of binding to a target protein, as the molecule is already in a more favorable, pre-organized state for interaction. This can translate to a significant increase in binding affinity and potency.
-
Enhanced Selectivity: The well-defined three-dimensional shape of these scaffolds allows for more precise interactions with the target's binding site, enabling the design of inhibitors with high selectivity for a specific protein, even among closely related family members. A notable example is the enhanced selectivity for mTOR over PI3K when bridged morpholines are incorporated into dual kinase inhibitors.[5]
-
Improved Physicochemical Properties: Counterintuitively, the addition of a carbon bridge to a morpholine ring has been shown to lower lipophilicity (logD).[3] This is a highly desirable feature in drug discovery, as it can lead to improved solubility, reduced off-target effects, and better overall pharmacokinetic properties without the need to introduce additional heteroatoms.
-
Intellectual Property: The novelty of these scaffolds provides a clear path to securing intellectual property for new chemical entities.[4]
-
CNS Drug Discovery: The unique properties of bridged bicyclic morpholines, including their ability to modulate lipophilicity and their defined spatial arrangement of heteroatoms, make them attractive scaffolds for designing drugs that can effectively cross the blood-brain barrier (BBB).[3][6]
Application in Kinase Inhibition: The Case of PI3K/mTOR and Aurora Kinases
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of oncology research. Bridged bicyclic morpholines have emerged as key structural motifs in the design of potent and selective PI3K/mTOR inhibitors.
Similarly, Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis, are also attractive targets for cancer therapy.[9] The conformational constraint offered by bridged bicyclic morpholines has been exploited to develop highly effective Aurora kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR findings from studies on kinase inhibitors incorporating bridged bicyclic morpholines.
| Scaffold | Target | Key SAR Observation | Reference(s) |
| 8-oxa-3-azabicyclo[3.2.1]octane | mTOR | Incorporation of the bridged morpholine in place of a standard morpholine ring increased selectivity for mTOR over PI3K. | [5] |
| 8-oxa-3-azabicyclo[3.2.1]octane | Aurora Kinases | The rigid scaffold helps to orient other pharmacophoric elements for optimal interaction with the kinase hinge region. | |
| 3-oxa-6-azabicyclo[3.1.1]heptane | General Kinases | Acts as an achiral morpholine isostere with similar lipophilicity, offering a novel and patentable chemical space. | [4] |
Application in Central Nervous System (CNS) Drug Discovery
Penetrating the blood-brain barrier is a formidable challenge in the development of drugs for neurological disorders. The physicochemical properties of a molecule, particularly its size, lipophilicity, and polar surface area, must be finely tuned. Bridged bicyclic morpholines offer a unique combination of features that can be leveraged to design CNS-penetrant drugs. Their inherent rigidity and the precise spatial orientation of the nitrogen and oxygen atoms can facilitate the necessary interactions for BBB transport, while their tendency to reduce lipophilicity can prevent sequestration in lipid membranes.[2][3][10]
Protocols
Protocol 1: Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane Hydrochloride
This protocol describes a robust, multi-gram synthesis of the versatile 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride, a key intermediate for the synthesis of various kinase inhibitors. The synthesis starts from the readily available 5-hydroxymethyl-2-furaldehyde.[11]
Workflow Diagram:
A synthetic workflow for 8-oxa-3-azabicyclo[3.2.1]octane HCl.
Step-by-Step Procedure:
-
Reduction of 5-Hydroxymethyl-2-furaldehyde:
-
In a suitable hydrogenation reactor, charge 5-hydroxymethyl-2-furaldehyde and a solvent such as methanol.
-
Add Raney Nickel catalyst (typically 50% slurry in water, used in a catalytic amount).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).
-
Monitor the reaction by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed.
-
Cool the reaction mixture, vent the hydrogen, and filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain crude cis-2,5-bis(hydroxymethyl)tetrahydrofuran.
-
-
Tosylation of the Diol:
-
Dissolve the crude diol in pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by pouring it into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ditosylate.
-
-
Cyclization with Benzylamine:
-
Dissolve the crude ditosylate in a suitable solvent like acetonitrile.
-
Add benzylamine and heat the mixture to reflux.
-
Monitor the reaction for the formation of N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Hydrogenolysis of the N-Benzyl Group:
-
Dissolve the purified N-benzyl intermediate in ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Acidify the mixture with a solution of HCl in ethanol.
-
Subject the mixture to hydrogenation (e.g., using a balloon of H2 or a Parr shaker).
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride as a solid.
-
Protocol 2: In Vitro mTOR Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a test compound against mTOR kinase using a luminescence-based assay that quantifies ADP production.[7][12]
Workflow Diagram:
Workflow for an in vitro mTOR kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Dilute the mTOR enzyme and the substrate (e.g., inactive p70S6K) to their working concentrations in the kinase buffer.
-
Prepare a working solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound (typically in DMSO) and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the mTOR enzyme and substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) for CNS Permeability
This protocol describes a high-throughput method to assess the passive permeability of a compound across an artificial membrane, which serves as a model for the blood-brain barrier.[9][13]
Workflow Diagram:
Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare the donor solution by diluting the stock solutions in a physiological buffer (e.g., PBS at pH 7.4).
-
Prepare the acceptor solution (buffer).
-
Prepare the artificial membrane solution (e.g., phospholipids in dodecane).
-
-
Assay Procedure:
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Coat the filter of a 96-well donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the donor solution containing the test compound to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification and Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - CA / Ceq)) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA is the compound concentration in the acceptor well.
-
Ceq is the equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Conclusion and Future Perspectives
Bridged bicyclic morpholines have firmly established their place as powerful tools in the medicinal chemist's arsenal. Their unique structural and physicochemical properties provide a compelling strategy to address some of the most persistent challenges in drug discovery, including potency, selectivity, and pharmacokinetics. The protocols provided herein offer a practical starting point for the synthesis and evaluation of these promising scaffolds. As our understanding of the intricate interplay between molecular three-dimensionality and biological function continues to grow, we can anticipate that the innovative application of bridged bicyclic morpholines will lead to the development of a new generation of safer and more effective medicines across a wide range of therapeutic areas.
References
-
Zask, A., et al. (2010). Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(8), 2644-7. [Link]
-
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376-392. [Link]
-
Sankhe, K., et al. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design, 98(1), 73-93. [Link]
-
Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 12-20. [Link]
-
Jerome, K. D., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. [Link]
- US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics & Modelling, 65, 12-20. [Link]
-
Bendall, L. J., et al. (2014). Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. Oncotarget, 5(22), 11219-11231. [Link]
-
Cyprotex. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Chen, C-H., et al. (2013). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Molecular Cancer Therapeutics, 12(6), 950-8. [Link]
-
Connolly, T. J., et al. (2005). Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Organic Process Research & Development, 9(6), 837-843. [Link]
-
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376-392. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. [Link]
-
Kim, D., et al. (2002). Identification of raptor and its role in TOR signaling. Cell, 110(2), 163-75. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Tee, A. R., et al. (2022). Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy. International Journal of Molecular Sciences, 23(19), 11547. [Link]
-
Zhang, Y., et al. (2020). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx. Catalysis Communications, 145, 106109. [Link]
-
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Karaman, R. (2015). Does anyone have a protocol for mTORC1 kinase assay?. ResearchGate. [Link]
-
Trask, O. J., et al. (2007). Synthesis and binding affinity of 8-thiabicyclo[3.2.1]octanes for the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 17(12), 3494-3498. [Link]
-
Saldivar, J. C., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 29(3), 253-265. [Link]
-
Chresta, C. M., et al. (2010). mTOR kinase inhibitors as potential cancer therapeutic drugs. Cancer Letters, 291(2), 126-137. [Link]
-
Avdeef, A., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(3), 194-199. [Link]
-
Carreño, M. C., et al. (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
Chen, C. H., et al. (2013). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 12(6), 950-958. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 5. promega.com [promega.com]
- 6. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy [mdpi.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azabicyclo[2.2.1]heptane scaffold is a rigid and conformationally constrained bicyclic amine, often considered a bridged analogue of proline. This unique structural motif is of significant interest in medicinal chemistry as it serves as a core component in a variety of biologically active compounds, most notably the potent analgesic epibatidine.[1][2] The constrained nature of this scaffold allows for precise positioning of substituents in three-dimensional space, making it an invaluable tool for probing receptor-ligand interactions and designing novel therapeutics with improved selectivity and reduced off-target effects. This document provides a detailed overview of established and contemporary synthetic strategies for accessing 7-azabicyclo[2.2.1]heptane derivatives, complete with step-by-step protocols and mechanistic insights to guide researchers in this field.
Introduction: The Significance of the 7-Azabicyclo[2.2.1]heptane Core
The 7-azabicyclo[2.2.1]heptane ring system, also known as 7-azanorbornane, has garnered considerable attention due to its presence in various natural products and pharmacologically active molecules.[3][4] Its rigid framework imparts a high degree of conformational restriction, which can lead to enhanced binding affinity and selectivity for biological targets. This is exemplified by epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, which exhibits potent analgesic properties by acting as a nicotinic acetylcholine receptor (nAChR) agonist.[1] The therapeutic potential and the structural novelty of molecules containing this scaffold have driven the development of diverse and innovative synthetic methodologies.
Strategic Approaches to the Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
The construction of the strained 7-azabicyclo[2.2.1]heptane ring system can be challenging. Several key synthetic strategies have emerged, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Diels-Alder Cycloaddition: A Convergent Approach
The [4+2] cycloaddition reaction between a diene and a dienophile is a powerful and convergent method for the construction of the 7-azabicyclo[2.2.1]heptane core. In this approach, a pyrrole derivative typically serves as the diene component.
Mechanistic Insight: The Diels-Alder reaction involving pyrroles can be challenging due to the aromaticity of the pyrrole ring, which leads to a less reactive diene. To overcome this, electron-withdrawing groups are often installed on the pyrrole nitrogen to reduce its aromatic character and promote the cycloaddition.[5] High pressure and the use of Lewis acid catalysts can also enhance the reaction rate and yield.[5][6]
Workflow for Diels-Alder Approach:
Caption: Diels-Alder synthesis of 7-azabicyclo[2.2.1]heptane.
Protocol 1: Synthesis of N-Benzoyl-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride
This protocol is adapted from methodologies employing N-acylated pyrroles in Diels-Alder reactions.[6]
Materials:
-
N-Benzoylpyrrole
-
Maleic anhydride
-
Anhydrous toluene
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve N-benzoylpyrrole (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous toluene.
-
Seal the reactor and pressurize to 1.4 GPa.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reactor to room temperature and slowly release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the endo-adduct as the major product.
Expected Outcome: The endo-adduct is typically favored under these conditions due to secondary orbital interactions. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Intramolecular Cyclization Strategies
Intramolecular reactions provide a powerful means to construct the bicyclic system from a suitably functionalized monocyclic precursor, typically a substituted cyclohexane.
This method involves the formation of the N-C bond via an intramolecular nucleophilic substitution reaction.
Mechanistic Insight: A common approach involves the synthesis of a trans-4-aminocyclohexanol derivative, which is then activated (e.g., as a mesylate or tosylate). Treatment with a base promotes an intramolecular SN2 reaction, where the amine attacks the electrophilic carbon, displacing the leaving group and forming the bicyclic structure.[7]
Workflow for Intramolecular Cyclization:
Caption: Intramolecular cyclization for 7-azabicyclo[2.2.1]heptane synthesis.
Protocol 2: Synthesis of 7-Alkyl-7-azabicyclo[2.2.1]heptane from trans-4-Alkylaminocyclohexanol
This protocol is based on the cyclization of aminocyclohexanols.[8]
Materials:
-
trans-4-Alkylaminocyclohexanol
-
Triphenylphosphine
-
Carbon tetrachloride
-
Acetonitrile
Procedure:
-
To a solution of trans-4-alkylaminocyclohexanol (1 equivalent) in acetonitrile, add triphenylphosphine (1.2 equivalents).
-
Cool the mixture to 0 °C and add carbon tetrachloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-alkyl-7-azabicyclo[2.2.1]heptane.
Expected Outcome: This reaction proceeds in good yields and provides a convenient route to N-substituted derivatives. The product should be characterized by spectroscopic methods.
For the synthesis of enantiomerically pure derivatives, an asymmetric approach is necessary. One such method involves a Mitsunobu cyclization of a chiral diaminocyclohexanol derivative.[9]
Protocol 3: Asymmetric Synthesis of endo-7-Azabicyclo[2.2.1]heptan-2-amine
This protocol outlines a key cyclization step in an asymmetric synthesis.[9]
Materials:
-
Chiral 3,4-diaminocyclohexanol derivative
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral 3,4-diaminocyclohexanol derivative (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. The reaction is often accompanied by a color change.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
The crude product, containing the protected 7-azabicyclo[2.2.1]heptane derivative, can be purified by column chromatography. Subsequent deprotection steps are required to yield the final product.
Causality of Experimental Choices: The Mitsunobu reaction allows for the cyclization to occur under mild conditions, which is crucial for preserving the stereochemical integrity of the chiral centers. The choice of azodicarboxylate can influence the reaction rate and ease of purification.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic structures, including the 7-azabicyclo[2.2.1]heptane system. This strategy typically involves the synthesis of a diene precursor that can undergo an intramolecular metathesis reaction catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst). While less common for this specific scaffold, it offers a versatile entry point.[10][11]
Tabulated Summary of Synthetic Approaches
| Synthetic Strategy | Key Precursors | Reagents & Conditions | Advantages | Disadvantages |
| Diels-Alder Cycloaddition | N-substituted pyrrole, dienophile | High pressure, Lewis acids | Convergent, good for functionalized derivatives | Requires forcing conditions, potential for retro-Diels-Alder |
| Intramolecular Cyclization | Substituted cyclohexanes | Base, Mitsunobu reagents | Good for stereocontrol, versatile | Can require multi-step precursor synthesis |
| Asymmetric Synthesis | Chiral starting materials or auxiliaries | Chiral catalysts, resolving agents | Access to enantiomerically pure compounds | Often involves more complex and lengthy synthetic routes |
Conclusion
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives is a dynamic area of research, driven by the significant pharmacological potential of this scaffold. The choice of synthetic route is dictated by the specific target molecule and the desired level of complexity and stereochemical control. The methodologies outlined in this document, from classic Diels-Alder reactions to modern asymmetric strategies, provide a robust toolkit for researchers and drug development professionals. Careful consideration of the mechanistic principles behind each approach will enable the rational design and efficient synthesis of novel 7-azabicyclo[2.2.1]heptane-based compounds for a wide range of therapeutic applications.
References
-
Hui Xiong, et al. (2010). Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. Tetrahedron Letters, 51(51), 6741-6744. [Link]
-
Gotor, V., et al. (2003). Synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane. New leads as glycosidase inhibitors and rigid scaffolds for the preparation of peptide analogues. The Journal of Organic Chemistry, 68(14), 5632-40. [Link]
-
Savoia, D., Grilli, S., & Gualandi, A. (2010). Asymmetric synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine. Organic Letters, 12(21), 4964-7. [Link]
-
Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 545-548. [Link]
-
De Groot, A. W., et al. (2012). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. MedChemComm, 3, 463-469. [Link]
-
Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Arkivoc, 2010(3), 56-73. [Link]
-
Avenoza, A., et al. (2004). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. The Journal of Organic Chemistry, 69(8), 2891-2898. [Link]
-
Fraser, R. R., et al. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2073. [Link]
-
Kallury, R. K. M. R., et al. (1984). High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione. Canadian Journal of Chemistry, 62(12), 2540-2549. [Link]
-
Murray, A. T., et al. (2017). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. European Journal of Organic Chemistry, 2017(1), 138-148. [Link]
-
Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]
-
Avenoza, A., et al. (2000). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 65(11), 3479-3486. [Link]
- Shen, T. Y., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
-
Huang, D. F., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4659-4665. [Link]
-
Chiou, W.-H., et al. (2004). Synthesis of (−)-epibatidine. RSC Advances. [Link]
-
da Silva, A. B. F., & de Oliveira, H. C. B. (2015). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 26(8), 1529-1556. [Link]
- Biftu, T., et al. (1998). 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands.
-
van der Haas, R. N. S., et al. (2010). A straightforward entry to 7-azabicyclo[2.2.1]heptane-1-carbonitriles in the synthesis of novel epibatidine analogues. European Journal of Organic Chemistry, 2010(9), 1627-1634. [Link]
-
Wagner, F. F., & Comins, D. L. (2007). Asymmetric Synthesis of (+)- and (-)-7-(3-Pyridyl)-1-azabicyclo[2.2.1]heptane as Conformationally Restricted Analogues of Nicotine. The Journal of Organic Chemistry, 72(23), 8963-8966. [Link]
-
Samadi, A., et al. (2009). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 74(21), 8084-8091. [Link]
-
Pandey, G., et al. (2000). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 2(16), 2455-2458. [Link]
-
Rodríguez, D., et al. (2012). Ring Rearrangement Metathesis in 7-Oxabicyclo[2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. Current Organic Chemistry, 16(11), 1371-1393. [Link]
- Takeda, H., et al. (1995). Process for producing (2-chloro pyridyl)-7-azabicyclo ... heptane.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 3. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ring Rearrangement Metathesis in 7-Oxabicyclo[2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HUT69381A - Process for producing (2-chloro pyridyl)-7-azabicyclo [2.2.1.]heptane - Google Patents [patents.google.com]
The Strategic Application of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane in the Synthesis of Novel Neuroactive Compounds
Introduction: A Scaffold of Rigid Elegance for CNS Drug Discovery
In the intricate world of medicinal chemistry, the quest for novel neuroactive compounds with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the use of conformationally restricted scaffolds that mimic the bioactive conformations of endogenous ligands while offering unique three-dimensional diversity. The (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane core, a bridged bicyclic morpholine analogue, has emerged as a particularly valuable building block in this context. Its rigid structure and stereochemical purity provide a robust platform for the synthesis of innovative central nervous system (CNS) drug candidates.
This technical guide delves into the application of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane in the design and synthesis of neuroactive compounds, with a primary focus on its role in creating backbone-constrained analogues of γ-aminobutyric acid (GABA). We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the pharmacological implications of incorporating this elegant scaffold.
The Rationale: Why a Bridged Bicyclic Morpholine?
The morpholine moiety is a common feature in many FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent flexibility of the morpholine ring can be a drawback when precise conformational control is required for optimal target engagement. Bridged bicyclic morpholines, such as (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, address this limitation by locking the morpholine into a rigid, chair-like conformation.[3]
This conformational rigidity offers several advantages in drug design:
-
Reduced Entropy upon Binding: A rigid molecule has a lower entropic penalty upon binding to its target, which can lead to higher binding affinity.
-
Improved Selectivity: The fixed spatial arrangement of functional groups can enhance selectivity for a specific receptor subtype or binding site.
-
Novel Chemical Space: These scaffolds provide access to unique three-dimensional structures that are not easily accessible with more conventional building blocks.
-
Metabolic Stability: The bicyclic core can be more resistant to metabolic degradation compared to flexible aliphatic chains.
The (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane scaffold, in particular, has been successfully employed as a morpholine isostere in drug design, offering a strategic alternative to the traditional morpholine ring.[3]
Core Application: Backbone-Constrained GABA Analogues
A significant application of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is in the synthesis of novel analogues of GABA, a major inhibitory neurotransmitter in the CNS. The FDA-approved drugs baclofen and pregabalin are well-known GABA analogues used to treat spasticity and neuropathic pain, respectively.[4] By incorporating the rigid bicyclic scaffold, researchers have developed backbone-constrained analogues of these drugs with the aim of improving their pharmacological profiles.[4][5]
The core concept involves attaching a carboxylic acid moiety and a variable substituent to the C-3 position of the 2-oxa-5-azabicyclo[2.2.1]heptane ring. This creates a rigid framework that mimics the extended conformation of GABA, which is believed to be the bioactive conformation at the GABAB receptor.[4][6]
Application Protocols
Protocol 1: Improved Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
This protocol outlines an efficient, six-step synthesis of the enantiomerically pure scaffold starting from the readily available and inexpensive trans-4-hydroxy-L-proline.[3] The use of the benzyloxycarbonyl (Cbz) protecting group allows for mild reaction conditions and a high overall yield.
Workflow Diagram:
Figure 1: Synthesis workflow for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane.
Step-by-Step Procedure:
-
N-Cbz Protection: To a solution of trans-4-hydroxy-L-proline (1.0 eq) in aqueous NaOH at 0°C, add benzyl chloroformate (1.0 eq) dropwise. Stir the reaction at room temperature for 5 hours. Acidify the aqueous layer with HCl and extract with ethyl acetate to yield (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[3]
-
Esterification: The product from step 1 is dissolved in methanol and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature overnight to yield the methyl ester.
-
Hydroxyl Group Activation (Tosylation): The methyl ester is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Intramolecular Cyclization: The resulting tosylate is dissolved in dry methanol, and sodium methoxide (1.5 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed, and the residue is worked up to yield (1S,4S)-5-(benzyloxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane.[3]
-
Deprotection: The Cbz-protected bicyclic compound is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. Filtration and removal of the solvent yield the final product, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[3]
Data Summary Table:
| Step | Reagents and Conditions | Typical Yield |
| N-Cbz Protection | Cbz-Cl, NaOH, H₂O, 0°C to rt | ~91% |
| Esterification | MeOH, SOCl₂, 0°C to rt | High |
| Tosylation | p-TsCl, Pyridine, 0°C to rt | High |
| Intramolecular Cyclization | NaOMe, MeOH, reflux | High |
| Deprotection | H₂, 10% Pd/C, MeOH, rt | Quantitative |
| Overall Yield | ~70% |
Protocol 2: Synthesis of C-3 Disubstituted Analogues
This protocol describes a versatile method for introducing substituents at the C-3 position of the N-Boc protected 2-oxa-5-azabicyclo[2.2.1]heptane core, leading to the formation of backbone-constrained GABA analogues.[4][5]
Workflow Diagram:
Figure 2: General workflow for C-3 substitution.
General Procedure for C-3 Alkylation/Arylation:
-
Enolate Formation: A solution of N-Boc-(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1.0 eq) in dry THF is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour.
-
Reaction with Electrophile: An appropriate electrophile (e.g., an alkyl halide or an aryl ketone) (1.2 eq) is added to the enolate solution at -78°C. The reaction is allowed to warm slowly to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[4]
-
Further Transformations: The C-3 substituted intermediate can undergo further synthetic manipulations, such as reduction of a ketone, to introduce additional diversity.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final neuroactive compound.[4]
Expected Outcomes and Key Insights:
-
This synthetic route allows for the introduction of a wide range of alkyl and aryl substituents at the C-3 position, enabling the exploration of structure-activity relationships.[4]
-
The stereochemistry of the newly formed chiral center at C-3 can be influenced by the choice of reagents and reaction conditions.
-
The final compounds are conformationally rigid analogues of GABA, with the substituents positioned in a well-defined spatial orientation.
Pharmacological Evaluation and Future Directions
The synthesized backbone-constrained GABA analogues have been evaluated for their potential to interact with GABA receptors. Molecular modeling studies suggest that these rigid analogues can fit into the GABAB receptor binding pocket, with the key carboxylic acid and amino functionalities making important interactions with the receptor.[4]
The future of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane in neuroactive compound synthesis is promising. Beyond GABA analogues, this scaffold holds potential for the development of ligands for other CNS targets where conformational restriction is desirable. Its application as a rigid morpholine isostere can be extended to various classes of neuroactive compounds, including ligands for nicotinic, muscarinic, and sigma receptors.[7] Further exploration of the substitution patterns on the bicyclic core will undoubtedly lead to the discovery of novel compounds with unique pharmacological properties.
Conclusion
The (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane scaffold represents a powerful tool for medicinal chemists engaged in the design of novel neuroactive compounds. Its inherent rigidity and stereochemical purity provide a solid foundation for creating conformationally constrained analogues of known neurotransmitters and for exploring new chemical space. The successful application of this scaffold in the synthesis of backbone-constrained GABA analogues highlights its potential to generate drug candidates with improved potency, selectivity, and pharmacokinetic properties. The detailed synthetic protocols provided herein offer a practical guide for researchers looking to leverage the unique advantages of this elegant and versatile building block in their CNS drug discovery programs.
References
-
Garsi, J.-B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. [Link][4][5]
-
Hanessian, S., Garsi, J.-B., Guggari, S., Deis, T., Ma, M., & Hocine, S. (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]
-
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376–392. [Link][1][8]
-
Li, J., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 971-974. [Link][3]
-
Bowden, G. D., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(23), 9138–9150. [Link][6]
-
Chambers, M. S., et al. (2015). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(17), 3586–3590. [Link][7]
-
Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Retrieved from [Link][2]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this valuable synthetic building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your yield and obtain high-purity material.
Introduction to the Synthesis
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is a conformationally constrained bicyclic scaffold of significant interest in medicinal chemistry, often used as a bioisostere for morpholine to improve the physicochemical and pharmacokinetic properties of drug candidates. The most common and efficient synthesis commences with the readily available and inexpensive chiral starting material, trans-4-hydroxy-L-proline. An optimized six-step synthesis, which will be the focus of this guide, consistently achieves an overall yield of approximately 70% by employing a benzyloxycarbonyl (Cbz) protecting group for the amine.[1]
This guide is structured to address potential challenges at each stage of this synthetic sequence, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
General Workflow of the Optimized Synthesis
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline can be visualized as a multi-step process. Each step presents its own set of challenges and requires careful execution to maximize the yield and purity of the intermediates and the final product.
Caption: A decision tree for troubleshooting low yields in the N-Cbz protection step.
Q2: I am observing the formation of an oily byproduct that is difficult to separate from my desired N-Cbz-protected hydroxyproline. What is it and how can I avoid it?
A2: The most likely oily byproduct is benzyl alcohol, which forms from the hydrolysis of benzyl chloroformate. This is particularly problematic if the pH of the reaction mixture is too high or if the Cbz-Cl is added too quickly. To minimize the formation of benzyl alcohol:
-
Control the pH: Maintain the pH of the aqueous layer between 9 and 10 throughout the addition of Cbz-Cl.
-
Slow addition of Cbz-Cl: Add the benzyl chloroformate dropwise at a low temperature (0-5 °C) to control the exothermic reaction and reduce the rate of hydrolysis.
-
Efficient work-up: After the reaction is complete, acidification of the aqueous layer will protonate the carboxylic acid of your product, allowing for its extraction into an organic solvent, leaving the majority of the benzyl alcohol in the aqueous phase.
Step 2: Esterification of N-Cbz-trans-4-hydroxy-L-proline
Q1: The esterification of my N-Cbz-protected hydroxyproline with thionyl chloride and methanol is giving a low yield. What are the critical parameters for this reaction?
A1: The esterification using SOCl₂ in methanol is generally a high-yielding reaction, but care must be taken with the following:
-
Anhydrous conditions: Both thionyl chloride and the intermediate acyl chloride are highly reactive towards water. Ensure that your methanol and glassware are dry.
-
Temperature control: The addition of thionyl chloride to methanol is highly exothermic. This should be done at 0 °C or below to prevent the formation of byproducts from the decomposition of the reagents.
-
Stoichiometry of SOCl₂: While SOCl₂ is used to generate HCl in situ for acid-catalyzed esterification, an excess can lead to the formation of a sulfinylamine side product from the reaction with the amide nitrogen of the Cbz group. Use the recommended stoichiometry.
Q2: I am concerned about the safety of using thionyl chloride. Are there any alternatives for this esterification?
A2: Yes, while the SOCl₂/methanol method is efficient, there are safer alternatives. One common method is to use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid in methanol, although this may require longer reaction times or heating. Another alternative is to use methyl iodide with a base like potassium carbonate in a polar aprotic solvent like DMF, though this can sometimes lead to O-methylation of the hydroxyl group as a side reaction.
Step 3: Tosylation of the Hydroxyl Group
Q1: The tosylation of the secondary alcohol in my N-Cbz-protected hydroxyproline methyl ester is incomplete, even after prolonged reaction times. How can I drive the reaction to completion?
A1: The secondary alcohol in this intermediate can be sterically hindered, making tosylation challenging. Here are some strategies to improve the yield:
-
Use of a nucleophilic catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for this type of reaction. It reacts with tosyl chloride to form a highly reactive tosylpyridinium intermediate, which is then more readily attacked by the alcohol.
-
Choice of base and solvent: A non-nucleophilic base like triethylamine or diisopropylethylamine is essential to neutralize the HCl generated during the reaction without competing with the alcohol. Dichloromethane is a common solvent, but for very hindered alcohols, a more polar solvent like acetonitrile or heating the reaction in pyridine (which also acts as a base) can be beneficial.
-
Reagent quality: Ensure that the p-toluenesulfonyl chloride (TsCl) is of high purity and has not been hydrolyzed.
Q2: I am observing the formation of an elimination byproduct (an alkene). How can I suppress this side reaction?
A2: Elimination is a potential side reaction during tosylation, especially if the reaction is heated or if a strong, sterically hindered base is used. To minimize elimination:
-
Maintain a low reaction temperature: Perform the reaction at 0 °C or room temperature if possible.
-
Use a non-hindered base: Triethylamine is generally a good choice.
-
Careful monitoring: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to the reaction conditions.
Step 4: Reduction of the Ester to the Alcohol
Q1: I am using sodium borohydride (NaBH₄) to reduce the methyl ester, but the reaction is very slow. Can I use a stronger reducing agent?
A1: While NaBH₄ can reduce esters, it is generally slow. Lithium borohydride (LiBH₄) is a more reactive alternative that is still milder than lithium aluminum hydride (LiAlH₄) and is often a good choice for this transformation. LiBH₄ is more soluble in THF than NaBH₄, which can also contribute to a faster reaction rate. [2] Q2: I am concerned about the compatibility of the tosylate group with the reducing agent. Will the tosylate be reduced?
A2: Tosylates are generally stable to NaBH₄ and LiBH₄ under the conditions used for ester reduction. However, stronger reducing agents like LiAlH₄ can reduce tosylates to the corresponding alkane. Therefore, it is crucial to avoid LiAlH₄ for this step to preserve the tosyl group, which is essential for the subsequent cyclization.
| Reducing Agent | Reactivity with Esters | Compatibility with Tosylates |
| Sodium Borohydride (NaBH₄) | Slow | High |
| Lithium Borohydride (LiBH₄) | Moderate | High |
| Lithium Aluminum Hydride (LiAlH₄) | Fast | Low (can be reduced) |
Step 5: Intramolecular Cyclization
Q1: The yield of my intramolecular cyclization to form the bicyclic ether is low. What are the key factors for a successful Williamson ether synthesis in this context?
A1: The intramolecular Williamson ether synthesis is the crucial ring-forming step. Its success hinges on several factors:
-
Choice of base: A strong, non-nucleophilic base is required to deprotonate the alcohol and initiate the intramolecular Sₙ2 reaction. Sodium methoxide (NaOMe) in methanol is a common and effective choice. The use of a stronger base like sodium hydride (NaH) in an aprotic solvent like THF can also be effective.
-
Anhydrous conditions: The presence of water can protonate the alkoxide intermediate, quenching the reaction. Ensure that your solvent and glassware are dry.
-
Reaction temperature: Refluxing in methanol is often necessary to provide sufficient energy for the cyclization to occur at a reasonable rate. [1]* Concentration: The reaction should be run at a relatively high dilution to favor the intramolecular cyclization over intermolecular side reactions.
Q2: What are the likely side products in this cyclization step?
A2: The main competing reaction is intermolecular reaction, where the alkoxide of one molecule reacts with the tosylate of another, leading to the formation of dimers or polymers. As mentioned, running the reaction at high dilution can minimize this. Another potential side reaction is elimination of the tosylate to form an alkene, although this is less likely under these conditions compared to the tosylation step.
Mechanism of Intramolecular Cyclization:
The intramolecular cyclization proceeds via an Sₙ2 mechanism. The base deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then attacks the carbon bearing the tosylate leaving group, displacing it and forming the bicyclic ether.
Caption: The key steps in the intramolecular Williamson ether synthesis to form the bicyclic core.
Step 6: Cbz Deprotection
Q1: My catalytic hydrogenation for the Cbz deprotection is slow or stalls completely. What could be the issue?
A1: This is a common problem in catalytic hydrogenation and can be due to several factors:
-
Catalyst poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds. If there is any residual tosylate starting material or other sulfur-containing impurities, it can deactivate the catalyst.
-
Poor quality catalyst: The activity of Pd/C can vary between batches and decrease over time.
-
Insufficient hydrogen: Ensure a good supply of hydrogen, either from a balloon or a hydrogenation apparatus, and that the system is properly sealed.
-
Inadequate mixing: Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen.
Q2: I am observing over-reduction of other functional groups in my molecule during Cbz deprotection. How can I improve the selectivity?
A2: Catalytic hydrogenation can sometimes reduce other sensitive functional groups. If your molecule contains other reducible moieties (e.g., alkenes, alkynes, nitro groups), you may need to consider alternative deprotection methods that are more chemoselective. Transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes offer better selectivity. [3]Alternatively, non-reductive methods for Cbz deprotection, such as using HBr in acetic acid or TMSI, can be employed, but you must ensure that other functional groups in your molecule are stable to these acidic conditions.
| Deprotection Method | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH | Clean, high-yielding | Sensitive to catalyst poisoning, can reduce other groups |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Milder, can be more selective | May be slower |
| HBr in Acetic Acid | 33% HBr in AcOH | Fast, non-reductive | Harshly acidic, not suitable for acid-sensitive molecules |
| TMSI | Trimethylsilyl iodide | Mild, non-reductive | Reagent can be expensive and moisture-sensitive |
Detailed Experimental Protocols
The following is a detailed, step-by-step protocol for the optimized synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, adapted from the literature. [1] Step 1: (2S,4R)-1-Benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid
-
Dissolve trans-4-hydroxy-L-proline (1.0 eq) in 2M NaOH (2.0 eq) and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C and ensuring the pH remains between 9-10 by the concurrent addition of 2M NaOH.
-
Allow the reaction to warm to room temperature and stir for 4-5 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a white solid.
Step 2: Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate
-
Suspend the N-Cbz-protected acid (1.0 eq) in anhydrous methanol and cool to 0 °C.
-
Add thionyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the desired methyl ester as a viscous oil.
Step 3: Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate
-
Dissolve the alcohol from the previous step (1.0 eq), triethylamine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 30-40% ethyl acetate in hexanes) to obtain the tosylate as a colorless oil.
Step 4: (2S,4R)-1-Benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-methanol
-
Dissolve the methyl ester tosylate (1.0 eq) in a mixture of THF and ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the alcohol.
Step 5: N-Cbz-(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
-
Dissolve the alcohol from the previous step (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate.
-
Purify by flash column chromatography to yield the bicyclic product.
Step 6: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
-
Dissolve the N-Cbz protected bicyclic compound (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (10% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
Concluding Remarks
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is a well-established and high-yielding process when approached with care and attention to detail. This guide has provided a framework for understanding the potential pitfalls at each stage of the synthesis and has offered practical, evidence-based solutions to overcome them. By understanding the underlying chemical principles and diligently monitoring your reactions, you can consistently achieve high yields of this valuable building block for your research and development endeavors.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1113-1115. [Link]
-
Cui, B., Shen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
-
Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters, 22(20), 8116-8121. [Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273. [Link]
- Aryl- or heteroaryl-substituted benzene compounds.
-
How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]
-
A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. Chemistry – An Asian Journal, 17(2), e202101193. [Link]
-
Synthesis and Characterization of Oligodeoxyribonucleotides Modified with 2′-Amino-α-L-LNA Adenine Monomers: High-affinity Targeting of Single-Stranded DNA. Journal of the American Chemical Society, 132(1), 212-225. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 58(1), 100-103. [Link]
-
How does this esterfication reaction proceed without side product resulting from reaction of amine with ? Reddit. [Link]
-
Chemoselective catalytic hydrogenation of alkenes by Lindlar catalyst. Tetrahedron Letters, 42(48), 8329-8331. [Link]
-
Why does LiBH4 reduce esters while NaBH4 does not? Chemistry Stack Exchange. [Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed. [Link]
-
Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery. University of Leeds. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]
-
N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. Molecules, 28(14), 5406. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, 52(1), 104-107. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
O-Benzyl protecting groups. Atlanchim Pharma. [Link]
-
Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
-
Use of LiBH4 in Organic Reactions. YouTube. [Link]
-
Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. IUCrData, 1(2), x160021. [Link]
-
Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 46(40), 13693-13696. [Link]
-
Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
-
The synthesis of an azabicyclic ketamine analog. Ghent University Library. [Link]
-
Carbènes N-hétérocycycliques hélicéniques (hélicènes-NHCs) : synthèse et étude des propriétés physico-chimiques et catalytiques. Thèses de l'Université de Toulouse. [Link]
- Linearly substituted oxazepin-5-one kras-g12d inhibitors.
-
Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles. University of Bristol Research Portal. [Link]
Sources
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis
Welcome to the technical support center dedicated to diagnosing and resolving one of the most common yet complex challenges in modern chemistry: low enantioselectivity. This guide is structured to provide researchers, from graduate students to seasoned professionals in drug development, with a logical framework for troubleshooting suboptimal results in asymmetric synthesis. Our approach is grounded in mechanistic principles to not only solve the immediate problem but also to build a deeper understanding of the factors governing stereochemical control.
Frequently Asked Questions (FAQs): The First Line of Defense
Here, we address the most common initial questions that arise when an asymmetric reaction does not perform as expected.
Q1: I've just analyzed my product and the enantiomeric excess (ee) is much lower than the literature reports. What are the most common culprits?
Low enantioselectivity is rarely due to a single cause but often stems from a combination of factors. The most frequent issues include:
-
Catalyst and/or Ligand Integrity: The chiral catalyst or ligand may be impure, degraded (e.g., through oxidation), or possess a lower enantiomeric purity than specified.
-
Reagent and Substrate Quality: Impurities in your starting materials or reagents can poison the catalyst or participate in non-selective background reactions. Water is a particularly common offender in moisture-sensitive reactions.[1][2]
-
Reaction Conditions: Suboptimal temperature, solvent, or concentration can drastically affect the energy difference between the diastereomeric transition states that dictate enantioselectivity.[1][3]
-
Improper Technique: For reactions requiring inert atmospheres, even minor exposure to air or moisture can be detrimental.[2]
Q2: How critical is the purity of my chiral ligand and metal precursor?
It is absolutely critical. An achiral impurity in the metal precursor or a racemic version of the ligand can catalyze a non-selective "background" reaction. This parallel pathway produces a racemic product, which directly erodes the overall enantiomeric excess of your final isolated material. Even small amounts of these impurities can have a significant impact.
Q3: My reaction is very slow and also has low ee. Are these two problems related?
Yes, they are often linked.[3] A sluggish reaction can indicate that the primary, highly selective catalytic cycle is inhibited or not functioning correctly. This could be due to catalyst deactivation or the presence of inhibitors. When the selective pathway slows, a slower, non-selective background reaction can become more competitive, leading to both poor conversion and low enantioselectivity.[1] Addressing the factors that improve reactivity, such as ensuring anhydrous conditions or purifying reagents, will often lead to a simultaneous improvement in ee.[3]
Q4: Can simply running the reaction at a lower temperature improve my ee?
In many cases, yes. Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states leading to the (R) and (S) products. According to the Eyring equation, this difference has a greater impact on the relative reaction rates at lower temperatures. Therefore, reducing the temperature often increases enantioselectivity.[1] However, this is not universal; some reactions have complex temperature dependencies, and excessively low temperatures may hinder reactivity to an impractical degree.[4] A temperature screening is always recommended.
A Systematic Workflow for Troubleshooting Low Enantioselectivity
When faced with low ee, avoid random changes. A systematic approach is key to efficiently identifying the root cause. The following workflow provides a logical diagnostic sequence.
Caption: A general workflow for troubleshooting low enantioselectivity.
Deep Dive: Investigating Key Parameters
Catalyst and Ligand Integrity
The chiral catalyst is the heart of the reaction; its health is paramount.
Common Issues:
-
Enantiomeric Purity: The stated ee of a commercial ligand can sometimes be inaccurate. It's prudent to verify the ee of the ligand itself if possible.
-
Chemical Purity: Achiral impurities, residual solvents, or byproducts from the ligand synthesis can act as catalyst poisons.
-
Degradation: Many chiral ligands, particularly phosphines, are sensitive to oxidation. Organometallic catalysts can be sensitive to both air and moisture. Improper storage or handling can lead to decomposition and the formation of less selective or inactive species.
Troubleshooting Actions:
-
Purification: Recrystallize the chiral ligand. If the catalyst is a complex, follow literature procedures for its preparation and purification, ensuring all manipulations are performed under a strict inert atmosphere.
-
Fresh is Best: Whenever possible, use a freshly opened bottle of ligand or prepare the catalyst in situ immediately before use.
-
Control Experiment: Run the reaction with the metal precursor alone (no chiral ligand). If you observe significant product formation, it confirms the presence of a non-selective background catalytic pathway.[1]
The Role of Reaction Conditions: Solvent and Temperature
Solvent and temperature are not passive variables; they actively shape the chiral environment of the transition state.
As discussed, lower temperatures generally favor higher enantioselectivity.[1]
-
Protocol: Temperature Screening
-
Set up identical reactions in parallel, each in a vessel equipped with a thermometer.
-
Use standard cooling baths to achieve and maintain distinct, stable temperatures (e.g., -78 °C with dry ice/acetone, -40 °C with dry ice/acetonitrile, 0 °C with ice/water).
-
Ensure all other parameters (concentration, catalyst loading, reaction time) are held constant.
-
Quench the reactions at the same time point and analyze the ee for each temperature.
-
-
Data Presentation: Effect of Temperature on a Hypothetical Asymmetric Reduction
| Temperature (°C) | Enantiomeric Excess (ee %) |
| 25 (RT) | 65% |
| 0 | 88% |
| -20 | 94% |
| -78 | >99% |
The solvent cage influences the conformation of the catalyst-substrate complex.[1] Non-covalent interactions between the solvent and the transition state assembly can either enhance or disrupt the precise chiral organization required for high selectivity.[5][6][7]
-
General Trends:
-
Non-coordinating solvents (e.g., toluene, dichloromethane, hexanes) are often preferred as they are less likely to compete with the substrate for coordination to the metal center.[3]
-
Coordinating solvents (e.g., THF, acetonitrile) can sometimes be beneficial by stabilizing a specific catalyst conformation, but can also be detrimental.
-
Polarity: Solvent polarity can influence the stability of charged intermediates or transition states.
-
-
Protocol: Solvent Screening
-
Select a range of high-purity, anhydrous solvents with varying properties (e.g., Toluene, CH₂Cl₂, THF, Acetonitrile, Hexanes).
-
Set up a small-scale reaction in each solvent, keeping all other parameters (especially concentration and temperature) identical.
-
Monitor the reactions and determine the ee for each.
-
Substrate and Reagent Purity
Never underestimate the impact of seemingly innocuous impurities.
Common Issues:
-
Water: In reactions involving organometallics or Lewis acidic catalysts, water can hydrolyze the active species. Rigorous drying of solvents and reagents is essential.[2]
-
Inhibitors: Functional groups within substrate impurities can coordinate to the catalyst more strongly than the desired substrate, acting as poisons. For example, a trace of a thiol in an alkene substrate for an asymmetric hydrogenation can completely shut down the reaction.
Troubleshooting Actions:
-
Purify the Substrate: Recrystallize solid substrates and distill liquid substrates.
-
Dry Solvents and Reagents: Use freshly distilled solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for CH₂Cl₂) or pass them through an activated alumina column. Dry solid reagents in a vacuum oven.[2]
Advanced Diagnostics: Investigating Non-Linear Effects (NLE)
If basic troubleshooting fails, or if you suspect a more complex catalytic mechanism, investigating non-linear effects can provide profound insight.[8][9][10][11] An NLE occurs when the ee of the product is not directly proportional to the ee of the chiral catalyst.[12]
-
Positive Non-Linear Effect ((+)-NLE): The product ee is higher than the catalyst ee. This is also called "asymmetric amplification." It often implies that the catalyst forms aggregates (e.g., dimers), and the heterochiral aggregate (formed from R and S catalyst enantiomers) is significantly less reactive than the homochiral aggregates.[9][12]
-
Negative Non-Linear Effect ((-)-NLE): The product ee is lower than the catalyst ee. This suggests the heterochiral aggregate is more reactive than the homochiral ones.[9][12]
Caption: Mechanism leading to a positive non-linear effect ((+)-NLE).
Protocol: NLE Study
-
Prepare several batches of the chiral ligand or catalyst with varying, precisely known enantiomeric excesses (e.g., 100% ee, 80% ee, 50% ee, 20% ee) by mixing the pure enantiomer with the racemate.
-
Run the asymmetric reaction under identical, optimized conditions with each batch of catalyst.
-
Carefully measure the ee of the product for each experiment.
-
Plot the product ee versus the catalyst ee. A straight line indicates no NLE. A convex curve indicates a (+)-NLE, while a concave curve indicates a (-)-NLE. This information can be invaluable for elucidating the nature of the active catalytic species.[9]
By adopting this structured, mechanistically-driven approach to troubleshooting, researchers can more efficiently diagnose the causes of low enantioselectivity, leading to faster optimization, more robust synthetic routes, and a deeper understanding of the chemistry at hand.
References
-
Enantioselective synthesis - Wikipedia. Available at: [Link]
-
Asymmetric reactions_synthesis - University of California, Irvine. Available at: [Link]
-
Asymmetric Synthesis - University of York. Available at: [Link]
-
Asymmetric-Synthesis - University of Cambridge. Available at: [Link]
-
Asymmetric Synthesis - University of Windsor. Available at: [Link]
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction - MDPI. Available at: [Link]
-
Non-linear effect - Wikipedia. Available at: [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. Available at: [Link]
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. Available at: [Link]
-
Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate - ACS Publications. Available at: [Link]
-
Guidelines and methodologies in asymmetric synthesis and catalysis - Elsevier. Available at: [Link]
-
Reaction Set-up - Drug Discovery Unit - University of Dundee. Available at: [Link]
-
Kinetic aspects of nonlinear effects in asymmetric catalysis - PubMed. Available at: [Link]
-
Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC - NIH. Available at: [Link]
-
Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions - MDPI. Available at: [Link]
-
Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms - Denmark Group. Available at: [Link]
-
Asymmetric Induction - Michigan State University. Available at: [Link]
-
Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
How To Run A Reaction: The Setup - University of Rochester. Available at: [Link]
-
Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - ACS Omega. Available at: [Link]
-
Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - ACS Catalysis. Available at: [Link]
-
Nonlinear Effects (NLE) in Asymmetric Catalysis - Wipf Group. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic aspects of nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Non-linear effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Bicyclic Compound Synthesis
Welcome to the Technical Support Center for Bicyclic Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of synthesizing bicyclic scaffolds. Our approach is rooted in explaining the fundamental principles behind each experimental choice, ensuring you can not only solve immediate issues but also build a robust understanding for future synthetic challenges.
Troubleshooting Guide: Common Issues in Bicyclic Synthesis
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My Diels-Alder reaction for forming a bicyclic system is resulting in a low yield or no product. What should I investigate?
A1: Low conversion in Diels-Alder reactions is a frequent challenge. The causes can range from reactant electronics and stability to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Electronic Mismatch: The Diels-Alder reaction is typically most efficient with an electron-rich diene and an electron-deficient dienophile (the "normal electron-demand" DA).[1] Conversely, an "inverse-electron-demand" DA requires an electron-deficient diene and an electron-rich dienophile. Assess the electronic nature of your substrates. For instance, a dienophile with electron-withdrawing groups (e.g., carbonyls, nitro groups) paired with a diene bearing electron-donating groups will generally react faster.[2] If your pairing is electronically mismatched, the reaction will be sluggish.
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[3] Dienes that are locked in an s-trans conformation or have a high energy barrier to rotating into the s-cis conformation will exhibit low reactivity. Cyclic dienes like cyclopentadiene are excellent reactants because they are permanently locked in the required s-cis conformation.[2]
-
Thermal Instability: Many Diels-Alder reactions require heat to overcome the activation energy. However, excessively high temperatures can lead to the decomposition of reactants or the desired product, especially for sensitive dienophiles like 4-Nitrocyclohex-1-ene.[4] It can also favor the retro-Diels-Alder reaction, where the product reverts to the starting materials.[3]
-
Lewis Acid Catalysis: Lewis acids can dramatically accelerate the reaction rate, even at lower temperatures, by coordinating to the dienophile (usually at a carbonyl or other Lewis basic site).[3][5] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity towards the diene's Highest Occupied Molecular Orbital (HOMO).[4]
Troubleshooting Workflow for Low Diels-Alder Yield
Below is a decision tree to guide your optimization process.
Caption: A decision tree for troubleshooting low yield in Diels-Alder reactions.
Q2: I am getting a mixture of endo and exo products in my Diels-Alder reaction. How can I improve the stereoselectivity?
A2: Controlling the endo/exo selectivity is a classic challenge in Diels-Alder chemistry. The endo product is often the kinetically favored product due to secondary orbital interactions, even though the exo product is typically more thermodynamically stable.[6]
-
Temperature Control: Since the endo product is the kinetic product (formed faster), running the reaction at lower temperatures often increases the ratio of endo to exo.[3] Conversely, higher temperatures can allow the reaction to reach thermodynamic equilibrium, potentially favoring the more stable exo product.
-
Lewis Acid Catalysis: The use of Lewis acids can significantly enhance endo selectivity. By coordinating with the dienophile, the Lewis acid not only accelerates the reaction but also enhances the secondary orbital interactions that stabilize the endo transition state.[3]
-
Solvent Effects: Pericyclic reactions, like the Diels-Alder, are often considered to be relatively insensitive to solvent effects compared to ionic reactions.[7] However, the solvent can influence stereoselectivity through subtle effects like polarity and the ability to form solute-solvent clusters.[8][9] A systematic screen of solvents is often a worthwhile endeavor.
-
Steric Hindrance: You can favor the exo product by introducing bulky substituents on the diene or dienophile that create significant steric repulsion in the more compact endo transition state.[6][10] For example, using a diene with a bulky silyl group at the C2 position can lead to nearly exclusive exo selectivity.[6]
Table 1: Effect of Lewis Acid and Temperature on Endo/Exo Selectivity
| Diene | Dienophile | Catalyst | Temperature (°C) | endo:exo Ratio | Reference |
| Cyclopentadiene | Methyl Acrylate | None | 25 | 75:25 | [3] |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | 0 | 99:1 | [3] |
| 2-Bromocyclohex-2-enone | Isoprene | SnCl₄ | 25 | Low Yield | [5] |
| 2-Bromocyclohex-2-enone | Isoprene | MeAlCl₂ | -20 | 88% Yield (endo only) | [5] |
Q3: My intramolecular cyclization is failing, leading to polymerization or starting material recovery. What can I do?
A3: Intramolecular reactions are a powerful tool for creating bicyclic systems, but they face a constant competition with intermolecular reactions (polymerization). The key is to favor the intramolecular pathway.
-
High Dilution Principle: To favor intramolecular cyclization, the reaction should be run at very low concentrations (e.g., 0.01-0.001 M). At high concentrations, the reactive ends of different molecules are more likely to find each other, leading to polymerization. High dilution minimizes these intermolecular encounters.
-
Solvent and Temperature Optimization: The choice of solvent can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization. Temperature is also a critical factor; sometimes, a higher temperature is needed to overcome the activation barrier for cyclization, but too high a temperature can lead to decomposition. A systematic screen of both is recommended.[11]
-
Protecting Groups: Unwanted side reactions at other functional groups can prevent cyclization. For example, an acidic proton on a hydroxyl group could interfere with a base-catalyzed cyclization. Protecting such groups is a crucial strategy.[12][13] The protecting group must be stable to the cyclization conditions and easily removable afterward.[12]
Workflow for Optimizing Intramolecular Cyclization
Caption: A workflow for troubleshooting and optimizing intramolecular cyclization reactions.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to purify my bicyclic product from its stereoisomers?
-
A: The separation of stereoisomers (enantiomers and diastereomers) is a common challenge. Diastereomers have different physical properties and can often be separated by standard column chromatography on silica gel.[14] Enantiomers, however, have identical properties in an achiral environment and require chiral separation techniques. The most common methods are chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.[15][16] Alternatively, one can derivatize the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography, followed by removal of the chiral auxiliary.[14]
-
-
Q: When should I use a protecting group?
-
A: Use a protecting group when a functional group in your molecule might interfere with a desired reaction or is unstable to the reaction conditions.[12] For example, if you are performing a Grignard reaction on a ketone that also has an acidic alcohol, the Grignard reagent will be quenched by the alcohol. In this case, the alcohol must be protected (e.g., as a silyl ether) before the Grignard reaction.[17] An ideal protecting group is easy to install, stable to the reaction conditions, and easy to remove with high yield.[12][13]
-
-
Q: How do I set up a reaction under an inert atmosphere for my air-sensitive catalyst?
-
A: Handling air-sensitive reagents requires the exclusion of oxygen and moisture. This is typically done using a Schlenk line or a glovebox.[18] A common laboratory procedure involves flame-drying the glassware under vacuum to remove adsorbed water, followed by backfilling the flask with an inert gas like argon or nitrogen. This vacuum/backfill cycle should be repeated three to four times to ensure a completely inert atmosphere.[19][20] Reagents and solvents are then added via gas-tight syringes or cannulas.[20][21]
-
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general method for performing a Diels-Alder reaction using a Lewis acid catalyst to improve rate and selectivity.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[22]
-
Reagent Preparation: In the reaction flask, dissolve the dienophile (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, toluene) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid (e.g., AlCl₃, SnCl₄, MeAlCl₂; 0.1-1.1 equivalents) dropwise via syringe. Stir the mixture for 15-30 minutes.
-
Diene Addition: Add the diene (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or a Rochelle's salt solution).
-
Workup and Purification: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)
This protocol outlines the basic steps for creating an oxygen- and moisture-free environment for a reaction.
-
Apparatus Assembly: Assemble your reaction glassware (e.g., round-bottom flask, condenser) and ensure all joints are properly greased and sealed. Connect the apparatus to a Schlenk line via a sidearm with a stopcock.[20]
-
Initial Purge: Open the stopcock to the vacuum line and evacuate the glassware for 5-10 minutes to remove the bulk of the atmospheric gases.
-
Flame-Drying: While under vacuum, gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone. Caution: Do not heat a sealed vessel. Ensure there is an open path to the vacuum pump.
-
Cooling and Backfilling: Allow the glassware to cool completely to room temperature while still under vacuum. Once cool, close the stopcock to the vacuum line and carefully open it to the inert gas (argon or nitrogen) line to fill the flask. You should hear the gas flowing in. A balloon filled with the inert gas can be used as a simple positive pressure indicator.[19]
-
Purge Cycles: Repeat the process of evacuating the glassware (Step 2) and backfilling with inert gas (Step 4) at least three times to ensure a robust inert atmosphere.[19][20]
-
Maintaining Positive Pressure: Leave the reaction flask under a slight positive pressure of the inert gas (e.g., connected to the line with a bubbler or topped with a balloon) for the duration of the experiment. Reagents are added through a rubber septum via syringe.[21]
Protecting Group Strategy Overview
The logic of using protecting groups is to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.
Caption: A diagram illustrating the strategic use of a protecting group (AP) to achieve selective reaction at functional group B.
References
-
MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]
-
Diva-Portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 6). Preparing an inert atmosphere reaction vessel with only an input? Retrieved from [Link]
-
MSU chemistry. (n.d.). Non-ionic Chemical Reactions. Retrieved from [Link]
-
Quora. (2018, April 18). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
ACS Publications. (2021, July 20). A Decision Tree for Retrosynthetic Analysis. Retrieved from [Link]
-
RSC Publishing. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]
-
ACS Publications. (2019, March 13). exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Stereoisomers. Retrieved from [Link]
-
YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]
-
PubMed. (1993, October 8). Control of the exo and endo pathways of the Diels-Alder reaction by antibody catalysis. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Pericyclic Reactions in Organic Chemistry: Mechanistic Studies and Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]
-
ACS Publications. (2020, February 17). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Retrieved from [Link]
-
ACS Catalysis. (2025, May 2). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Retrieved from [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent effects on stereoselectivity: More than just an environment. Retrieved from [Link]
-
RSC Publishing. (2025, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link]
-
Science Publishing Group. (n.d.). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
PMC. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigation of solvent effects on pericyclic reactions by computer simulations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Asymmetric synthesis of bicyclic pyran scaffolds bearing two oxa-quaternary stereocenters via zinc-catalyzed [5 + 1] annulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
ACS Publications. (n.d.). the role of quantitative theory in the study of reaction mechanisms. Retrieved from [Link]
-
RSC Publishing. (2019, March 4). Molecular design principles towards exo-exclusive Diels–Alder reactions. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. Retrieved from [Link]
-
ResearchGate. (2010, January 26). Diels-alder reaction as a synthetic approach to bicyclo[3.3.1]nonane colchicine analogs. Retrieved from [Link]
-
CSB and SJU Digital Commons. (n.d.). An Improved Decision Tree for Predicting a Major Product in Competing Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1: Decision tree for the characterization of yield-optimal... Retrieved from [Link]
-
PMC. (n.d.). Diels–Alder routes to angularly halogenated cis-fused bicyclic ketones: Readily accessible cyclynone intermediates. Retrieved from [Link]
-
ResearchGate. (2025, September 16). Pericyclic Reactions: Theory, Mechanistic Insights, and Synthetic Utility. Retrieved from [Link]
-
PubMed. (2008, June). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
PMC. (2022, February 14). Temperature protocols to guide selective self-assembly of competing structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 10.5: Endo and Exo Products. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Protective Group Strategies. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
Sources
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diels–Alder routes to angularly halogenated cis-fused bicyclic ketones: Readily accessible cyclynone intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular design principles towards exo -exclusive Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10438G [pubs.rsc.org]
- 7. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. media.neliti.com [media.neliti.com]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of Chiral Bicyclic Amines
Welcome to the technical support center for the purification of chiral bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these critical chiral building blocks. Chiral bicyclic amines are prevalent scaffolds in pharmaceuticals and agrochemicals, and their enantiomeric purity is often paramount to their biological activity and safety. This resource is structured to address specific experimental issues in a direct question-and-answer format, grounded in scientific principles and practical field experience.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary methods for purifying chiral bicyclic amines?
-
How do I choose the best purification technique for my specific bicyclic amine?
-
What is "enantiomeric excess" (ee) and why is it important?
-
How can I accurately determine the enantiomeric excess of my purified amine?
-
-
Troubleshooting Guide: Diastereomeric Salt Resolution
-
My diastereomeric salts are not crystallizing. What should I do?
-
The enantiomeric excess of my amine is low after salt resolution. How can I improve it?
-
I'm having trouble liberating the free amine from the diastereomeric salt. What are the best practices?
-
-
Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)
-
I am seeing poor or no separation of enantiomers on my chiral column. What are the likely causes?
-
My peaks are tailing or showing poor symmetry. How can I fix this?
-
How do I choose the right chiral stationary phase (CSP) for my bicyclic amine?
-
My column pressure is too high. What should I check?
-
-
Experimental Protocols
-
General Protocol for Diastereomeric Salt Resolution
-
General Protocol for Chiral HPLC Method Development
-
Protocol for Determination of Enantiomeric Excess using a Chiral Derivatizing Agent and NMR Spectroscopy
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying chiral bicyclic amines?
The main techniques for resolving racemic bicyclic amines into their individual enantiomers include:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts.[1][2][3] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][4]
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[5][6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.[7][8][9]
-
Kinetic Resolution: This method employs a chiral catalyst or enzyme to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[10][11][12]
Q2: How do I choose the best purification technique for my specific bicyclic amine?
The selection of the optimal purification method depends on several factors, including the scale of the purification, the properties of the amine, available equipment, and cost considerations.
| Technique | Advantages | Disadvantages | Best Suited For |
| Diastereomeric Salt Resolution | Scalable, cost-effective for large quantities.[1] | Can be time-consuming, requires screening of resolving agents and solvents, may not be suitable for all amines.[2] | Large-scale production where a suitable resolving agent is identified.[13] |
| Chiral HPLC | Widely applicable, high resolution, well-established.[5][6] | Can be expensive due to chiral columns and solvent consumption, limited scalability.[9] | Analytical and small-to-medium scale preparative separations. |
| Chiral SFC | Faster than HPLC, uses less organic solvent ("greener"), good for moderately polar compounds.[7][8][9][14] | Higher initial equipment cost, may have solubility issues with highly polar analytes.[9] | High-throughput screening and preparative separations where speed and sustainability are priorities.[7][15] |
| Kinetic Resolution | Can provide high enantiomeric purity for the unreacted enantiomer. | Maximum theoretical yield for the desired enantiomer is 50% unless the unwanted enantiomer can be racemized and recycled.[11] | Situations where one enantiomer is desired and the other can be discarded or recycled. |
Q3: What is "enantiomeric excess" (ee) and why is it important?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[16] It quantifies the degree to which one enantiomer is present in a greater amount than the other and is expressed as a percentage.[16] For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90% (95% - 5%). A racemic mixture, which has a 50:50 ratio of enantiomers, has an ee of 0%.[16]
In the pharmaceutical industry, the enantiomeric purity of a drug is critical because different enantiomers can have vastly different pharmacological and toxicological profiles.[4][7] Therefore, regulatory agencies often require the production of single-enantiomer drugs.[5]
Q4: How can I accurately determine the enantiomeric excess of my purified amine?
Several analytical techniques can be used to determine the ee of a chiral amine:
-
Chiral HPLC or SFC: This is the most common method. The area under the curve for each enantiomer's peak is integrated, and the ee is calculated from the ratio of the peak areas.
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): In this method, the chiral amine is reacted with a CDA (e.g., Mosher's acid) to form diastereomers, which will have distinct signals in the NMR spectrum.[17][18][19] Alternatively, a CSA can be used to form transient diastereomeric complexes that also show separate NMR signals.[20] The integration of these signals allows for the calculation of the ee.[21] 19F NMR can also be a powerful tool when using fluorine-containing CDAs.[22]
Troubleshooting Guide: Diastereomeric Salt Resolution
Q1: My diastereomeric salts are not crystallizing. What should I do?
Failure to crystallize is a common issue in diastereomeric salt resolution. Here's a systematic approach to troubleshoot this problem:
-
Solvent System Optimization: The solubility of the diastereomeric salts is highly dependent on the solvent.
-
Try a different solvent: If you are using a polar solvent, try a less polar one, or vice versa. Mixtures of solvents can also be effective.
-
Vary the solvent polarity gradually: Add a co-solvent with a different polarity dropwise to a solution of your salt until turbidity is observed, then warm to redissolve and allow to cool slowly.
-
-
Concentration Adjustment:
-
Increase the concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again.
-
Decrease the concentration: If an oil is forming, your solution may be too concentrated. Dilute the solution and cool it more slowly.
-
-
Temperature Control:
-
Slower cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Temperature cycling: Sometimes, cycling the temperature between warm and cool can induce crystallization.
-
-
Induce Crystallization:
-
Seed crystals: If you have a small amount of the desired crystalline salt, add a tiny crystal to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites.
-
-
Re-evaluate the Resolving Agent: It's possible that the chosen chiral acid is not forming a crystalline salt with your amine. It is common to screen several different resolving agents.[2]
Q2: The enantiomeric excess of my amine is low after salt resolution. How can I improve it?
Low enantiomeric excess after a single crystallization is common. Here are some strategies to enhance the purity:
-
Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the ee.
-
Optimize the Molar Ratio of the Resolving Agent: The stoichiometry of the resolving agent to the racemic amine can significantly impact the resolution efficiency.[1] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher ee in the crystallized salt.
-
Solvent Selection: The choice of solvent not only affects crystallinity but also the difference in solubility between the two diastereomeric salts. A solvent that maximizes this difference will yield a higher ee.
-
Kinetic vs. Thermodynamic Control: Ensure the crystallization is under thermodynamic control (slow cooling) to allow for the selective crystallization of the less soluble salt.[1]
Q3: I'm having trouble liberating the free amine from the diastereomeric salt. What are the best practices?
To recover the enantiomerically enriched amine, the diastereomeric salt must be broken. This is typically achieved by an acid-base workup:
-
Dissolve the Salt: Suspend or dissolve the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add an aqueous base (e.g., NaOH, K2CO3) to deprotonate the amine and protonate the chiral acid. The pH should be sufficiently high to ensure the complete conversion of the amine to its free base form.
-
Extraction: The free amine will partition into the organic layer, while the salt of the chiral resolving agent will remain in the aqueous layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent to maximize recovery.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified chiral amine.
Pro-Tip: If the free amine has some solubility in water, it may be beneficial to saturate the aqueous layer with NaCl (brine) to reduce its solubility and improve extraction efficiency.
Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)
Q1: I am seeing poor or no separation of enantiomers on my chiral column. What are the likely causes?
Several factors can lead to poor resolution in chiral chromatography:
-
Incorrect Chiral Stationary Phase (CSP): The CSP is the most critical factor. There is no universal CSP, and selection is often empirical.[6] If one CSP doesn't work, try another with a different chiral selector (e.g., polysaccharide-based vs. Pirkle-type).
-
Mobile Phase Composition:
-
Normal Phase: The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is crucial. A systematic screening of different modifiers and their concentrations is recommended.
-
Additives: For basic compounds like amines, adding a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can significantly improve peak shape and resolution.[23]
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
Q2: My peaks are tailing or showing poor symmetry. How can I fix this?
Peak tailing is a common issue when analyzing basic compounds like amines on silica-based columns due to strong interactions with residual acidic silanol groups.[24]
-
Use a Basic Additive: As mentioned above, adding a competing base like triethylamine or diethylamine to the mobile phase will mask the active sites on the silica surface and improve peak shape.
-
Column Choice: Consider using a CSP that is specifically designed for the separation of amines or one that is based on a more inert support material.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the sample concentration.
-
Extra-column Effects: Ensure that all tubing and connections in your system are of the appropriate diameter and length to minimize dead volume.
Q3: How do I choose the right chiral stationary phase (CSP) for my bicyclic amine?
Choosing a CSP is a combination of literature precedent and empirical screening.
-
Literature Search: Look for published separations of similar bicyclic amine structures.
-
Column Screening: If no direct precedent exists, screen a set of columns with different types of chiral selectors. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile and can separate a wide range of chiral compounds.[15] Crown ether-based CSPs have also shown promise for the separation of primary amines.[14]
-
Consult Manufacturer's Guides: Column manufacturers provide application notes and selection guides that can help you choose the most promising CSPs for your compound class.
Q4: My column pressure is too high. What should I check?
High backpressure can damage your column and pump. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for high column pressure.
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
Caption: General workflow for diastereomeric salt resolution.
-
Screening: In separate vials, dissolve small amounts of the racemic bicyclic amine and a selection of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) in various solvents.[2][3] Observe for the formation of a crystalline precipitate.
-
Salt Formation: Once a promising combination is found, dissolve the racemic amine (1.0 eq) in the chosen solvent. Add the chiral resolving agent (0.5-1.0 eq) and warm the mixture until everything is dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, then if necessary, place it in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Amine: Treat the crystalline salt with an aqueous base and extract the free amine with an organic solvent as described in the troubleshooting section.
-
Analysis: Determine the enantiomeric excess of the recovered amine using a suitable analytical method.
General Protocol for Chiral HPLC Method Development
-
Column Selection: Choose an appropriate chiral column based on literature or screening. A polysaccharide-based column is a good starting point.
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of hexane/isopropanol (90/10 v/v).
-
If no separation is observed, screen different ratios (e.g., 80/20, 95/5).
-
Screen different alcohol modifiers (e.g., ethanol, butanol).
-
Add 0.1% diethylamine or triethylamine to the mobile phase to improve peak shape.
-
-
Optimization:
-
Fine-tune the mobile phase composition to achieve optimal resolution (Rs > 1.5).
-
Vary the column temperature to see its effect on selectivity.
-
Adjust the flow rate to balance resolution and analysis time.
-
Protocol for Determination of Enantiomeric Excess using a Chiral Derivatizing Agent and NMR Spectroscopy
-
Derivatization: In an NMR tube, dissolve the chiral amine (1.0 eq) in a deuterated solvent (e.g., CDCl3). Add a chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 eq).
-
Reaction: Allow the reaction to proceed to completion. A small amount of a non-nucleophilic base like pyridine can be added to scavenge the HCl byproduct.
-
NMR Analysis: Acquire a high-resolution 1H or 19F NMR spectrum of the resulting diastereomeric amides.
-
Quantification: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals. The enantiomeric excess is calculated as: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
References
- Wenzel, T. J., & Wilcox, J. D. (2016). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 28(10), 666-697.
- Miller, L., & Yu, L. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Loureiro, J. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(14), 2115-2122.
- BenchChem. (2025). A Comparative Guide: HPLC vs.
- Anslyn, E. V., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Proceedings of the National Academy of Sciences, 117(26), 14754-14764.
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
- Wikipedia. (2023). Chiral resolution.
- Chemistry LibreTexts. (2022). 6.
- Kim, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 539-547.
- ResearchGate. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary amines.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- De Klerck, K., et al. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
- Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26058-26065.
- Wikipedia. (2023).
- BenchChem. (2025).
- Bode, J. W., et al. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(49), 19698-19701.
- BenchChem. (2025).
- Sandra, P., & David, F. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102.
- Bode Research Group. (n.d.). Kinetic resolution of amines.
- O'Brien, P., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9579-9597.
- ResearchGate. (2023).
- Phenomenex. (n.d.). Chiral HPLC Column.
- Özdemirhan, D., et al. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363.
- ResearchGate. (2012).
- Wikipedia. (2023). Enantiomeric excess.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- Semantic Scholar. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ACS Publications. (n.d.).
- Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Klibanov, A. M., et al. (2020).
- National Institutes of Health. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- Phenomenex. (n.d.).
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- YMC CO., LTD. (n.d.).
- Royal Society of Chemistry. (2023).
- The Royal Society of Chemistry. (n.d.).
- University of Edinburgh. (n.d.).
- Beilstein Journals. (2022).
- Chemistry LibreTexts. (2020). 6.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- BenchChem. (2025). purification challenges of N-cyclohexylthiolan-3-amine and solutions.
- National Institutes of Health. (n.d.).
- Centre for Process Innovation. (2022).
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 12. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 13. pharmtech.com [pharmtech.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in the synthesis of sp3-rich oxabicyclic frameworks
Welcome to the technical support center for the synthesis of sp3-rich oxabicyclic frameworks. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the common challenges encountered in this demanding area of synthetic chemistry. The inherent complexity and stereochemical richness of these scaffolds make them highly valuable in medicinal chemistry, yet their synthesis is often fraught with difficulties. This resource aims to be a practical companion in your experimental work, moving beyond simple protocols to explain the "why" behind the "how."
Section 1: Navigating Synthetic Challenges - A Proactive Approach
The synthesis of sp3-rich oxabicyclic frameworks is a journey that requires careful planning and an awareness of potential pitfalls. This section provides a high-level overview of the common hurdles and a strategic mindset for approaching them.
Diagram: A Strategic Workflow for Oxabicyclic Synthesis
Caption: A typical workflow for synthesizing oxabicyclic frameworks.
Section 2: Troubleshooting Common Synthetic Methodologies
This section is formatted as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during the synthesis of sp3-rich oxabicyclic frameworks.
The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a cornerstone for the synthesis of six-membered rings, including the oxabicyclo[2.2.1]heptene core, often derived from furan and a dienophile.[1][2]
Q1: My Diels-Alder reaction with furan is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in furan-based Diels-Alder reactions are a frequent issue, often stemming from the reversible nature of the reaction and the aromatic character of furan, which makes it less reactive than acyclic dienes.
-
The Retro-Diels-Alder Reaction: The cycloaddition of furan is often a thermodynamically controlled equilibrium.[3] The desired oxabicyclic adduct can revert to the starting materials, especially at elevated temperatures.[2][4]
-
Troubleshooting:
-
Lower the reaction temperature: If thermally initiated, attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Lewis acid catalyst: Lewis acids can accelerate the forward reaction, often allowing for lower reaction temperatures and improved yields.[5][6] Common choices include ZnCl₂, TiCl₄, and AlEt₂Cl.[7]
-
High pressure: Applying high pressure can also favor the formation of the more compact cycloadduct.
-
-
-
Substrate Reactivity: The electronic nature of your dienophile is critical.
-
Troubleshooting:
-
Increase dienophile electrophilicity: Ensure your dienophile is sufficiently electron-deficient. The presence of strong electron-withdrawing groups (EWGs) is crucial.
-
Consider intramolecular variants: If applicable, an intramolecular Diels-Alder (IMDA) can be more efficient due to entropic advantages.
-
-
Q2: I am struggling with the endo/exo selectivity of my Diels-Alder reaction. How can I control the stereochemical outcome?
A2: The preference for the endo product in Diels-Alder reactions is often attributed to secondary orbital interactions, but the exo product is typically the more thermodynamically stable isomer.[5][8][9]
-
Kinetic vs. Thermodynamic Control:
-
For the endo product (kinetic): Use milder reaction conditions (lower temperatures, shorter reaction times). Lewis acid catalysis can also enhance endo selectivity by stabilizing the transition state.[5][6]
-
For the exo product (thermodynamic): Employ higher temperatures and longer reaction times to allow the initial endo product to undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer.[3]
-
-
Steric Effects:
| Condition | Favored Product | Rationale |
| Low Temperature | endo | Kinetic control, favors secondary orbital interactions.[5] |
| High Temperature | exo | Thermodynamic control, favors the more stable isomer.[3] |
| Lewis Acid Catalysis | endo | Lowers the energy of the LUMO of the dienophile, enhancing secondary orbital interactions.[5][6] |
| Bulky Substituents | exo | Steric hindrance in the endo transition state.[7][8] |
Q3: My oxabicyclic adduct is unstable and decomposes upon purification or standing. What is happening?
A3: The primary culprit is likely a retro-Diels-Alder reaction.[3] This is especially common for adducts derived from furan.
-
Troubleshooting:
-
Immediate derivatization: If possible, convert the double bond of the oxabicycle to a more stable functional group (e.g., through hydrogenation, epoxidation, or dihydroxylation) immediately after the cycloaddition. This prevents the retro-Diels-Alder reaction from occurring.
-
Avoid high temperatures: During workup and purification, avoid excessive heat. Use a rotary evaporator at low temperatures and consider room-temperature column chromatography.
-
GC/MS analysis considerations: Be aware that thermal decomposition via a retro-Diels-Alder pathway can occur in the hot injection port of a gas chromatograph, potentially leading to misinterpretation of your reaction outcome.[10]
-
The [4+3] Cycloaddition
[4+3] cycloadditions, typically involving an oxyallyl cation and a diene like furan, are a powerful method for constructing seven-membered rings, leading to oxabicyclo[3.2.1]octane systems.[11][12]
Q1: My [4+3] cycloaddition is failing or giving very low yields. What are the critical parameters to check?
A1: The success of a [4+3] cycloaddition hinges on the efficient generation and trapping of the key oxyallyl cation intermediate.
-
Generation of the Oxyallyl Cation: This is often the most challenging step. Common methods include the reduction of α,α'-dihalo ketones or the use of Lewis acids with α-silyloxy acroleins.[11][13]
-
Troubleshooting:
-
Reducing agent: When using dihalo ketones, the choice of reducing agent (e.g., Fe₂(CO)₉, Cu/NaI) is crucial and can influence the reaction's success.[13]
-
Lewis acid: For acetal or silyloxyacrolein precursors, ensure the Lewis acid (e.g., TMSOTf, Sc(OTf)₃) is of high quality and used under strictly anhydrous conditions.[13]
-
Solvent: These reactions often require polar media to facilitate the formation of the cationic intermediate.[11]
-
-
-
Stability of the Oxyallyl Cation: These intermediates are often short-lived and can undergo side reactions.
Q2: I am observing a mixture of regioisomers in my [4+3] cycloaddition with an unsymmetrical furan. How can I improve the regioselectivity?
A2: Regioselectivity in [4+3] cycloadditions is a complex interplay of steric and electronic factors.[14][15]
-
Controlling Factors:
-
Steric hindrance: Bulky substituents on the furan or the oxyallyl precursor can direct the approach of the reactants to the less hindered face.[14]
-
Electronics: The electronic nature of the substituents on both the furan and the oxyallyl cation influences the frontier molecular orbital interactions, which in turn dictates the preferred regiochemical outcome.[14][16]
-
Lewis Acid: In some cases, the use of a Lewis acid catalyst can enhance or even reverse the regioselectivity.[14][17]
-
-
Troubleshooting:
-
Systematic variation of substituents: If possible, modify the steric bulk or electronic properties of the substituents on your starting materials.
-
Screen Lewis acids: A screen of different Lewis acids (e.g., ZnCl₂, Bi(OTf)₃) may identify a catalyst that improves the desired regioselectivity.[14][17]
-
Ring-Closing Metathesis (RCM)
RCM is a versatile tool for forming various ring sizes, including the oxacycles often found in larger oxabicyclic systems.[18][19]
Q1: My RCM reaction is producing oligomers/polymers instead of the desired cyclic product. What can I do?
A1: The formation of oligomers is a common problem in RCM, especially when forming medium-sized (8-11 membered) rings, due to unfavorable ring strain in the product. The key is to favor the intramolecular reaction over the intermolecular one.
-
Troubleshooting:
-
High dilution: This is the most common strategy. Running the reaction at very low concentrations (typically 0.001–0.05 M) significantly favors the intramolecular cyclization.[20] Syringe pump addition of the substrate to the catalyst solution over a long period can achieve pseudo-high dilution conditions.
-
Increase temperature: For medium rings, higher temperatures can help overcome the entropic barrier to cyclization, provided the catalyst is stable.[21]
-
Catalyst choice: Highly active catalysts like the Grubbs 2nd Generation catalyst might sometimes favor oligomerization due to their high reactivity.[21] In some cases, a less reactive catalyst could be beneficial.
-
Q2: I'm observing isomerization of the double bond in my RCM product. How can I prevent this?
A2: Double bond isomerization is a known side reaction in RCM, often caused by the formation of ruthenium hydride species.[22]
-
Troubleshooting:
-
Additives: The addition of a hydride scavenger can suppress isomerization. Common additives include 1,4-benzoquinone or acetic acid.[22]
-
Solvent choice: The choice of solvent can influence the rate of isomerization. In some cases, acid-washing the solvent to remove basic impurities can be beneficial.[22]
-
Reaction time: Minimize the reaction time. Once the starting material is consumed, the risk of product isomerization increases.
-
Section 3: Purification and Characterization - Confirming Your Success
The sp3-rich nature and often high polarity of oxabicyclic frameworks can make their purification and characterization challenging.
Purification Strategies
Q1: My oxabicyclic product is very polar and either streaks badly or doesn't move from the baseline on a silica gel column. What are my options?
A1: This is a common issue due to the presence of multiple oxygen atoms. Standard silica gel chromatography may not be suitable.
-
Troubleshooting:
-
Modify your mobile phase:
-
For highly polar compounds on silica, you may need a very polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to reduce tailing if your compound is basic.[23]
-
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[1]
-
-
Switch your stationary phase:
-
Reverse-phase chromatography (C18): This is often the best choice for highly polar compounds. You will use a polar mobile phase, typically water and methanol or acetonitrile.[24]
-
Alumina (basic or neutral): If your compound is sensitive to the acidic nature of silica, alumina can be a good alternative.[23]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. It is excellent for retaining and separating very polar, water-soluble compounds.[25]
-
-
NMR Characterization
Q1: I'm having trouble assigning the protons in the ¹H NMR spectrum of my bridged oxabicyclic compound. The signals are complex and overlapping.
A1: The rigid, three-dimensional structure of bridged bicyclic systems often leads to complex splitting patterns and non-intuitive chemical shifts.
-
Troubleshooting and Key Techniques:
-
2D NMR is essential: Do not rely solely on the 1D ¹H NMR spectrum.
-
COSY (Correlation Spectroscopy): This will reveal which protons are coupled to each other, helping you trace out the spin systems within the molecule.[26]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to, which is invaluable for assigning both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, helping to piece together the different fragments of the molecule.[26]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining stereochemistry. It shows which protons are close to each other in space, which can help you distinguish between endo and exo isomers or other stereoisomers.[27][28]
-
-
Look for characteristic signals:
-
Bridgehead protons: These are often distinct and can serve as a starting point for your analysis.
-
Protons adjacent to the oxygen bridge: These are typically deshielded and will appear further downfield.[28]
-
-
Diagram: NMR-Based Structural Elucidation Workflow
Caption: A systematic approach to NMR-based structure elucidation.
Section 4: Strategic Planning - Protecting Groups
The synthesis of complex, polyfunctional oxabicycles often requires the use of protecting groups.
Q1: What are the key considerations when choosing a protecting group for a hydroxyl functional group in my synthesis?
A1: A successful protecting group strategy relies on choosing groups that are stable to the reaction conditions while being easily removable under mild conditions that do not affect the rest of the molecule.
-
Common Hydroxyl Protecting Groups:
-
Silyl Ethers (e.g., TBS, TIPS): These are very common. They are stable to a wide range of non-acidic and non-fluoride conditions. They are typically removed with a fluoride source (e.g., TBAF) or acid. Their steric bulk can be tuned for selective protection of primary vs. secondary alcohols.
-
Benzyl Ethers (Bn): Very robust and stable to both acidic and basic conditions. They are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which also reduces any double bonds present.
-
Esters (e.g., Acetate, Benzoate): Stable to acidic conditions but are cleaved by basic hydrolysis (e.g., NaOH, K₂CO₃ in methanol).
-
Acetals/Ketals (e.g., MOM, THP, Acetonide): These are stable to basic and nucleophilic conditions but are readily cleaved by mild acid. Acetonides are particularly useful for protecting cis-1,2-diols.
-
Table: Common Hydroxyl Protecting Groups and Their Cleavage Conditions
| Protecting Group | Structure | Introduction | Cleavage Conditions | Stability |
| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂C(CH₃)₃ | TBSCl, imidazole | TBAF; aq. HF; AcOH | Base, mild acid |
| Benzyl (Bn) | -CH₂Ph | BnBr, NaH | H₂, Pd/C | Acid, base |
| Acetate (Ac) | -C(O)CH₃ | Ac₂O, pyridine | K₂CO₃, MeOH; aq. NaOH | Acid |
| Methoxymethyl (MOM) | -CH₂OCH₃ | MOMCl, DIEA | HCl, THF/H₂O | Base |
| Tetrahydropyranyl (THP) | -OTHP | DHP, PPTS | p-TsOH, MeOH | Base |
Section 5: Experimental Protocols
This section provides representative, detailed protocols for key synthetic transformations.
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan and Maleimide
This protocol details a typical procedure for the synthesis of an oxabicyclo[2.2.1]heptene derivative.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-phenylmaleimide (1.0 equiv) and dry dichloromethane (DCM) to make a 0.2 M solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add zinc chloride (ZnCl₂, 1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C. Stir for 15 minutes.
-
Diene Addition: Add freshly distilled furan (2.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-4 hours), quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired endo-adduct.
Protocol: Purification of a Polar Oxabicyclic Diol using Reverse-Phase Chromatography
This protocol outlines a general method for purifying a water-soluble product.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of acetonitrile and water. If solubility is an issue, a small amount of methanol or DMF can be added.
-
Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase (e.g., 95:5 water:acetonitrile).
-
Loading: Load the sample onto the column.
-
Elution: Begin the elution with a shallow gradient, for example, increasing from 5% to 50% acetonitrile in water over 30 column volumes.
-
Fraction Collection: Collect fractions and analyze by TLC (using a reverse-phase TLC plate) or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can then be lyophilized (freeze-dried) to yield the pure product as a solid.
References
-
ON THE ORIGIN OF THE ENDO/EXO SELECTIVITY IN DIELS-ALDER REACTIONS. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Lewis Acid-Catalyzed Unusual (4+3) Annulation of para-Quinone Methides with Bicyclobutanes: Access to Oxabicyclo [4.1.1]octanes. (2023). ChemRxiv. [Link]
-
Williams, J. D., Otake, Y., Coussanes, G., Saridakis, I., Maulide, N., & Kappe, C. O. (2019). Towards a Scalable Synthesis of 2-Oxabicyclo[2.2.0]hex-5-en-3-one Using Flow Photochemistry. ChemPhotoChem, 3(5), 229–232. [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
H মাত্র, A. G., Krenske, E. H., Antoline, J. E., & Houk, K. N. (2011). Stereoselectivities and Regioselectivities of (4+3) Cycloadditions Between Allenamide-Derived Chiral Oxazolidinone-Stabilized Oxyallyls and Furans: Experiment and Theory. Journal of the American Chemical Society, 133(33), 13006–13015. [Link]
-
Liu, F., Chen, Y., Yu, P., & Liu, Y. (2018). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 8(73), 42051–42058. [Link]
-
(4+3) cycloaddition. (2023, December 29). In Wikipedia. [Link]
-
10.5: Endo and Exo Products. (2022, October 4). Chemistry LibreTexts. [Link]
-
Lohse, A. G., Krenske, E. H., Antoline, J. E., Houk, K. N., & Hsung, R. P. (2010). Regioselectivities of (4 + 3) Cycloadditions between Furans and Oxazolidinone-Substituted Oxyallyls. Organic Letters, 12(22), 5238–5241. [Link]
-
Control of Regioselectivity and Stereoselectivity in (4 + 3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. (n.d.). National Library of Medicine. Retrieved January 15, 2026, from [Link]
-
[4 + 3] Cycloaddition Reactions. (n.d.). Organic Reactions. Retrieved January 15, 2026, from [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry. [Link]
-
Krenske, E. H., et al. (2010). Stereoselectivity in Oxyallyl–Furan 4+3 Cycloadditions: Control of Intermediate Conformations and Dispersive Stabilisation with Evans' Oxazolidinones. Angewandte Chemie International Edition, 49(44), 8249-8252. [Link]
-
First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. (2006). Organic Process Research & Development, 10(5), 925-940. [Link]
-
Diels–Alder Reaction (Part 2). (n.d.). University of California, Irvine. Retrieved January 15, 2026, from [Link]
-
Kumar, R., & Kumar, V. (2017). Retro Diels–Alder reaction under mild conditions: experimental and theoretical studies. Organic & Biomolecular Chemistry, 15(1), 118-124. [Link]
-
[4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS. (2004, November 29). University of Illinois Urbana-Champaign. [Link]
-
Song, L., et al. (2019). exo/endo Selectivity Control in Diels-Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. The Journal of Organic Chemistry, 84(7), 3940-3952. [Link]
-
The reactions of interest. We studied the retro Diels-Alder reactions... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Cycloaddition reactions of polysubstituted furans with oxyallyl carbocations. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]
-
Retro-Diels–Alder reaction. (2023, November 29). In Wikipedia. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
Prestwich, G. D., & Casida, J. E. (1996). Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog. Chemical Research in Toxicology, 9(8), 1333-1338. [Link]
-
For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. [Link]
-
Codée, J. D. C., et al. (2021). Direct Experimental Characterization of a Bridged Bicyclic Glycosyl Dioxacarbenium Ion by 1H and 13C NMR Spectroscopy: Importance of Conformation on Participation by Distal Esters. Angewandte Chemie International Edition, 60(48), 25397-25403. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]
-
Direct Experimental Characterization of a Bridged Bicyclic Glycosyl Dioxacarbenium Ion by 1 H and 13 C NMR Spectroscopy: Importance of Conformation on Participation by Distal Esters. (2021). Angewandte Chemie International Edition in English, 60(48), 25397–25403. [Link]
-
Protecting Group Approach. (n.d.). University of Bristol. Retrieved January 15, 2026, from [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
- US Patent for Thermolabile hydroxyl protecting groups and methods of use. (n.d.). Google Patents.
-
Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Ring-closing metathesis. (2023, December 14). In Wikipedia. [Link]
-
Competitive isomerization and catalyst decomposition during ring-closing metathesis. (2013). Catalysis Science & Technology, 3(1), 103-108. [Link]
-
Lautens, M., Fagnou, K., & Taylor, M. (2002). Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model. Proceedings of the National Academy of Sciences, 99(9), 5442-5447. [Link]
-
Bridged-Backbone Strategy Enables Asymmetric Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes with Anti-Osimertinib-Resistant NSCLC Activity. (2025, October 22). Journal of the American Chemical Society. [Link]
-
Bridged bicyclic molecule NMR challenge. (2025, August 6). ResearchGate. [Link]
-
Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[1]pyrrole cage. (2021). Chemical Science, 12(23), 8056-8065. [Link]
-
Uranyl Acetate, a Lewis Acid Catalyst for Acetoxylation of Monoterpenic and Steroidal Alcohols. (2023). Catalysts, 13(11), 1451. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. Retro Diels–Alder reaction under mild conditions: experimental and theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. exo/endo Selectivity Control in Diels-Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Stereoselectivities and Regioselectivities of (4+3) Cycloadditions Between Allenamide-Derived Chiral Oxazolidinone-Stabilized Oxyallyls and Furans: Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sci-hub.box [sci-hub.box]
- 16. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Ring Closing Metathesis [organic-chemistry.org]
- 19. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. biotage.com [biotage.com]
- 26. Direct Experimental Characterization of a Bridged Bicyclic Glycosyl Dioxacarbenium Ion by 1H and 13C NMR Spectroscopy: Importance of Conformation on Participation by Distal Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral Resolution by Crystallization
Welcome to the Technical Support Center for Chiral Resolution by Crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience. Our goal is to empower you to overcome common challenges and optimize your chiral resolution workflows.
Introduction: The Art and Science of Chiral Crystallization
Chiral resolution by crystallization is a cornerstone technique in the pharmaceutical and chemical industries for isolating a desired enantiomer from a racemic mixture.[1][][3] The therapeutic efficacy and safety of many drugs are often attributed to a single enantiomer, while the other may be inactive or even cause adverse effects.[1][4] This makes efficient chiral separation a critical step in drug development and manufacturing.[5]
The most prevalent method is diastereomeric salt crystallization .[1][6] This process involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[6][7] These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation through crystallization.[1][7]
This guide will delve into the nuances of this technique, addressing common pitfalls and providing strategies for robust and reproducible resolutions.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.
Issue 1: The Crystallization Fails to Initiate or Yields No Precipitate.
Q1: I've mixed my racemate and resolving agent in the chosen solvent, but no crystals are forming, even after cooling. What's going wrong?
A: This is a common issue often related to nucleation problems or suboptimal concentration. Here’s a breakdown of potential causes and solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.[7]
-
Solution: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[7] Alternatively, if you suspect you've used too much solvent initially, you can try to slowly add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[7]
-
-
Inhibition of Nucleation: Impurities present in your racemic mixture, resolving agent, or solvent can act as nucleation inhibitors.[7]
-
Solution: Ensure the purity of all your starting materials. If you suspect impurities, consider purifying your racemate or using a higher grade of solvent and resolving agent.
-
-
Metastable Zone Width: Your cooling profile might be too rapid, not allowing sufficient time for nucleation to occur within the metastable zone.
-
Solution: Employ a slower, more controlled cooling rate. You can also try "scratching" the inside of the flask with a glass rod to create nucleation sites.
-
-
Inappropriate Solvent: The chosen solvent may be too good at solvating the diastereomeric salts, preventing them from crystallizing.
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals.
Q2: Instead of a crystalline solid, my diastereomeric salt has separated as an oil. Why does this happen and how can I fix it?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution at a temperature above its melting point in that specific solvent environment.[8] This is a frustrating but solvable problem.
-
High Concentration/Rapid Cooling: The solution is likely too concentrated, or the cooling rate is too fast, causing the salt to come out of solution before it has a chance to form an ordered crystal lattice.[8]
-
Solution 1: Adjust Solvent Volume: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent.[8] This will lower the supersaturation and potentially allow for crystallization to occur at a lower temperature.
-
Solution 2: Slower Cooling: Implement a very slow and controlled cooling profile to give the molecules more time to arrange into a crystal lattice.
-
-
Poor Solvent Choice: The solvent may not be suitable for crystallization of the specific diastereomeric salt.
-
Solution: Conduct a thorough solvent screening to find a system where the salts are less soluble.[7] Consider using a solvent mixture to fine-tune the solubility properties.
-
Issue 3: Low Yield of the Desired Diastereomeric Salt.
Q3: I've successfully crystallized my diastereomeric salt, but the yield is very low. How can I improve it?
A: A low yield indicates that a significant amount of your target diastereomer remains in the mother liquor.[7]
-
High Solubility of the Target Salt: The desired diastereomeric salt may be too soluble in the chosen solvent.[7]
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield.[7]
-
Premature Isolation: The crystallization process may have been stopped before reaching thermodynamic equilibrium.[7]
-
Solution: Allow for a longer crystallization time (aging) at the final temperature to maximize the precipitation of the less soluble diastereomer.
-
Issue 4: Poor Enantiomeric Excess (ee) of the Final Product.
Q4: After isolating and breaking the diastereomeric salt, the enantiomeric excess of my target molecule is low. What are the likely causes?
A: Low enantiomeric excess is a critical issue that can stem from several factors throughout the resolution process.[9]
-
Inappropriate Resolving Agent: The chosen resolving agent may not form diastereomeric salts with a significant enough difference in solubility.[9]
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, which limits the achievable enantiomeric purity.[4][11][12][13]
-
Solution: This is a challenging problem. Constructing binary and ternary phase diagrams can help understand the solid-state behavior of your system.[11][12][13] In some instances, a combination of crystallization and enantioselective dissolution may be required to enhance the enantiomeric excess.[11][12][13]
-
-
Suboptimal Crystallization Conditions: Factors like temperature, cooling rate, and agitation can significantly impact the selectivity of the crystallization.[9]
-
Solution: Optimize these parameters systematically. A slower cooling rate and controlled agitation can often improve selectivity.
-
-
Racemization: The target compound or the diastereomeric salts may be racemizing under the experimental conditions.[9]
-
Solution: Investigate the stability of your compound and its salts under the crystallization conditions (e.g., temperature, pH). If racemization is occurring, you may need to modify the conditions to be milder.
-
Section 2: Frequently Asked Questions (FAQs)
Q5: How do I choose the right resolving agent?
A: The selection of a resolving agent is a critical first step and often requires empirical screening.[7][9] Key factors to consider include:
-
Chemical Compatibility: The resolving agent must be able to form a salt with your racemic compound (e.g., a chiral acid for a racemic base, or a chiral base for a racemic acid).[1]
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for your intended scale.[7]
-
Crystallinity of Salts: The resulting diastereomeric salts should be stable, crystalline solids.[7]
-
Solubility Difference: The primary goal is to find a resolving agent that leads to a significant difference in the solubility of the two diastereomeric salts in a common solvent.[7]
Q6: How critical is the choice of solvent?
A: The solvent is a crucial parameter as it directly influences the solubility of the diastereomeric salts.[7] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[7] The solvent also affects crystal habit (shape and size), which can impact filtration and washing efficiency.[7] A high-throughput screening of various solvents is highly recommended.[14]
Q7: What is the role of seeding in chiral resolution?
A: Seeding is a powerful technique to control the crystallization process, particularly in preferential crystallization where a single enantiomer is crystallized from a racemic mixture.[15][16] By adding a small amount of the desired pure enantiomer (seed crystals) to a supersaturated solution, you can induce the crystallization of that specific enantiomer while the other remains in solution.[15][17] Seeding helps to:
-
Control Nucleation: It bypasses the often-unpredictable primary nucleation step.[15]
-
Improve Reproducibility: It leads to more consistent results between batches.[18]
-
Influence Polymorphism: It can be used to target a specific crystalline form.[15]
Q8: How can I monitor the progress of my chiral resolution?
A: Monitoring the enantiomeric composition during the process is essential for optimization. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase: This is one of the most accurate and widely used methods for determining enantiomeric excess.[19][20]
-
Gas Chromatography (GC) with a Chiral Column: Suitable for volatile and thermally stable compounds.[19]
-
Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample.[20]
-
Circular Dichroism (CD) Spectroscopy: A rapid and non-destructive technique that can provide information on enantiomeric purity.[]
Section 3: Experimental Protocols and Data Presentation
Protocol 1: High-Throughput Screening for Optimal Resolving Agent and Solvent
This protocol outlines a systematic approach to quickly identify promising conditions for your chiral resolution.
-
Preparation: In a 96-well plate or an array of small vials, dispense a fixed amount of your racemic compound.
-
Resolving Agent Addition: To each well/vial, add a solution of a different chiral resolving agent, typically at a 0.5 to 1.0 molar equivalent.[10]
-
Solvent Addition: Add a fixed volume of a different screening solvent to each well/vial.[7] It's important to cover a range of polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).[7]
-
Heating and Cooling: Heat the plate/vials to dissolve the solids, then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[22]
-
Analysis: After a set period, visually inspect for crystallization. Collect the solid from promising wells and analyze the enantiomeric excess (ee) of your compound using a suitable chiral analytical method (e.g., chiral HPLC).[14]
-
Evaluation: The combination of resolving agent and solvent that provides the highest yield and enantiomeric excess is selected for further optimization.[10]
Data Summary: Impact of Key Variables on Diastereomeric Salt Crystallization
The success of a diastereomeric salt crystallization is a balance of multiple parameters. The following table summarizes the general effects of key variables on yield and purity.
| Variable | Effect on Yield | Effect on Purity (ee) | Rationale |
| Solvent Choice | Highly Dependent | Highly Dependent | The solvent dictates the absolute and relative solubilities of the diastereomeric salts.[7] |
| Resolving Agent | Dependent | Highly Dependent | The nature of the resolving agent determines the solubility difference between the diastereomers.[7] |
| Stoichiometry | Significant Impact | Can Impact Purity | The molar ratio of racemate to resolving agent affects the position on the phase diagram and can influence which species crystallizes.[23] |
| Cooling Rate | Slower cooling can increase yield | Slower cooling generally improves purity | Slower cooling allows for crystallization to occur closer to thermodynamic equilibrium, favoring the less soluble diastereomer.[9] |
| Final Temperature | Lower temperature generally increases yield | Can have a complex effect | Lower temperatures decrease the solubility of both salts, but the relative difference may change. |
| Seeding | Can increase yield of the desired form | Can significantly improve purity | Seeding directs the crystallization towards the desired enantiomer, especially in preferential crystallization.[15] |
Section 4: Visualizing the Workflow
Understanding the logical flow of a chiral resolution experiment is crucial for successful execution.
Workflow for Diastereomeric Salt Crystallization
Caption: Decision tree for troubleshooting low enantiomeric excess.
Conclusion
Optimizing chiral resolution by crystallization is a multifactorial challenge that requires a systematic and informed approach. By understanding the underlying principles of thermodynamics and kinetics, and by methodically troubleshooting issues as they arise, researchers can significantly improve the efficiency and success of their separations. This guide provides a framework for tackling common problems, but it is the careful and logical application of these principles in the laboratory that will ultimately lead to the successful isolation of pure enantiomers.
References
- CrystEngComm. (n.d.). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. RSC Publishing.
- RSC Publishing. (2013, August 2). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization.
- ACS Publications. (2020, August 20). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors.
- BenchChem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- White Rose Research Online. (n.d.). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
- AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Separation.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.
- Cambridge Open Engage. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- ACS Publications. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.
- ResearchGate. (n.d.). Crystal packing and ternary phase diagram of chiral compounds.
- Books. (2007, December 14). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control.
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- RSC Publishing. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. doi:10.1039/D3CC01352A.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
- RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- RSC Publishing. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. doi:10.1039/D2CE01490D.
- Fisher Scientific. (n.d.). Maybridge Chiral Resolution Screening and Purification Kits.
- ResearchGate. (n.d.). (PDF) The potential of chiral solvents in enantioselective crystallization.
- Veranova. (n.d.). Chiral Resolution and Confirmation.
- (n.d.). The Crucial Role of Chiral Resolution in Modern Pharmaceutical Manufacturing.
- (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS.
- ResearchGate. (2025, August 7). Determination of thermodynamic data and kinetics for chiral crystallization.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- Wikipedia. (n.d.). Chiral resolution.
- BenchChem. (n.d.). A Researcher's Guide to Chiral Resolution: Exploring Alternatives to Diastereomeric Crystallization.
- Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
- Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline.
- ResearchGate. (n.d.). Seeding Techniques and Optimization of Solution Crystallization Processes.
- BOC Sciences. (n.d.). Chiral Analysis & Separation.
- Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis.
- ResearchGate. (2025, August 9). Seeding strategies and residence time characteristics of continuous preferential crystallization.
- ACS Publications. (2019, August 12). Resolution Control in a Continuous Preferential Crystallization Process.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2025, August 8). (PDF) Seeding in Crystallisation.
- ACS Publications. (2019, August 12). Resolution Control in a Continuous Preferential Crystallization Process.
- (2022, January 17). Advancements in chiral crystallization.
- Hampton Research. (n.d.). Crystallization Tips.
- NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules. PMC.
- ACS Publications. (n.d.). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers.
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. onyxipca.com [onyxipca.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 20. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
- 23. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Common side reactions in the synthesis of azabicyclo[2.2.1]heptane derivatives
Welcome to the technical support center for the synthesis of azabicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. This document provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My [4+2] cycloaddition (Diels-Alder reaction) to form the azabicyclo[2.2.1]heptene core is low-yielding and produces a mixture of endo/exo isomers. How can I improve the efficiency and stereoselectivity?
Answer:
This is a very common challenge. The facial selectivity and overall yield of the Diels-Alder reaction for constructing the azabicyclo[2.2.1]heptene skeleton are highly sensitive to several factors. Let's break down the causality and troubleshooting strategies.
Mechanistic Insight: The formation of endo and exo isomers is a consequence of the two possible orientations of the dienophile as it approaches the diene. The endo product is often kinetically favored due to secondary orbital interactions, but the exo product is typically the thermodynamically more stable isomer.
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid is the most common and effective strategy to enhance both the rate and stereoselectivity of the reaction. Lewis acids coordinate to the dienophile, lowering the energy of its LUMO and often magnifying the energy difference between the endo and exo transition states.
-
Expert Tip: The choice of Lewis acid is critical. For instance, with N-substituted pyrroles as dienes, stronger Lewis acids like BF₃·OEt₂ can sometimes lead to polymerization of the pyrrole. Milder Lewis acids such as ZnCl₂ or Et₂AlCl may offer a better balance of reactivity and side reaction suppression.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and, to a lesser extent, the stereoselectivity.
-
Protocol: Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile). In some cases, aqueous conditions can accelerate the reaction due to the hydrophobic effect.
-
-
Temperature Control: Higher temperatures can favor the thermodynamically more stable exo product by allowing for the retro-Diels-Alder reaction of the kinetically favored endo product.
-
Workflow: If the endo isomer is desired, run the reaction at lower temperatures (e.g., -78 °C to 0 °C). If the exo isomer is the target, running the reaction at a higher temperature for a longer period might favor its formation.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for Diels-Alder reactions.
Question 2: I am observing a significant amount of a rearranged byproduct, likely from a Wagner-Meerwein rearrangement, during my synthesis. How can I prevent this?
Answer:
Wagner-Meerwein rearrangements are a classic issue in bicyclic systems, particularly when carbocationic intermediates are formed. This is a common side reaction during reactions involving the double bond of the azabicyclo[2.2.1]heptene system, such as electrophilic additions or solvolysis of derivatives.
Mechanistic Insight: The strain in the bicyclo[2.2.1]heptane framework makes it susceptible to rearrangements that can relieve this strain. If a carbocation is generated, a C-C bond can migrate, leading to a more stable carbocation and a rearranged skeleton.
Prevention Strategies:
-
Avoid Strongly Acidic Conditions: Many rearrangements are acid-catalyzed. If your reaction involves an acid, consider using a milder one or a buffered system. For example, if you are performing a hydrolysis, using a phosphate buffer might be preferable to a strong mineral acid.
-
Choose Reagents that Avoid Carbocationic Intermediates:
-
For hydration: Instead of acid-catalyzed hydration, consider hydroboration-oxidation, which proceeds through a concerted mechanism and generally avoids carbocation formation.
-
For halogenation: Use conditions that favor a radical pathway or the formation of a bridged halonium ion, which is less prone to rearrangement than a free carbocation.
-
-
Neighboring Group Participation: If your substrate has a suitably positioned functional group (e.g., a hydroxyl or carboxyl group), it may be able to participate in the reaction and form a bridged intermediate, preventing rearrangement.
Comparative Table of Hydration Methods:
| Method | Reagents | Mechanistic Intermediate | Rearrangement Risk |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Carbocation | High |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium ion | Low |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Four-membered transition state | Very Low |
Question 3: My ring-closing metathesis (RCM) reaction to form the azabicyclo[2.2.1]heptene is sluggish and I'm getting a lot of oligomeric/polymeric byproducts. What's going wrong?
Answer:
Ring-closing metathesis is a powerful tool, but its success in forming strained bicyclic systems can be tricky. Sluggish reactions and polymerization often point to issues with catalyst activity, substrate concentration, or competing reaction pathways.
Causality and Troubleshooting:
-
Catalyst Choice and Handling:
-
Expertise: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and reactive than the first-generation catalysts. For sterically hindered or electron-deficient olefins, a more active catalyst is often necessary.
-
Trustworthiness: All metathesis catalysts are sensitive to air and moisture. Ensure you are using rigorously degassed solvents and inert atmosphere techniques (Schlenk line or glovebox). Impurities in the substrate can also poison the catalyst. Purify your starting diene carefully.
-
-
Concentration is Key: RCM is an intramolecular process that competes with intermolecular oligomerization.
-
Protocol: The reaction must be run under high dilution conditions (typically 0.001–0.05 M) to favor the intramolecular cyclization over the intermolecular reaction. A syringe pump for slow addition of the substrate to the catalyst solution can be very effective in maintaining low concentrations.
-
-
Ethylene Removal: Ethylene is a byproduct of the RCM reaction. Its buildup can reverse the catalytic cycle and lead to catalyst decomposition or side reactions.
-
Experimental Setup: Run the reaction under a gentle stream of argon or under vacuum to effectively remove the ethylene as it is formed.
-
Reaction Pathway Diagram:
Caption: Competing pathways in ring-closing metathesis.
Experimental Protocols
Protocol: Purification of N-Boc-azabicyclo[2.2.1]hept-5-en-2-one from a Diels-Alder Reaction
This protocol addresses the purification of the target compound from unreacted starting materials and polymeric byproducts.
-
Reaction Quench: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Initial Purification (Filtration):
-
Redissolve the crude residue in a minimal amount of a moderately polar solvent (e.g., ethyl acetate).
-
Polymeric byproducts are often insoluble. Filter the mixture through a short plug of silica gel or Celite, washing with additional ethyl acetate.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The exact gradient should be determined by TLC analysis of the crude material.
-
Elution: The less polar starting materials will elute first, followed by the desired product. Polymeric material will remain at the baseline.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified N-Boc-azabicyclo[2.2.1]hept-5-en-2-one.
References
-
Title: Endo and Exo Selectivity in Diels-Alder Reactions Source: Organic Chemistry (12th Edition) by T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder URL: [Link]
-
Title: Wagner-Meerwein Rearrangements Source: Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th Edition) by Francis A. Carey, Richard J. Sundberg URL: [Link]
Improving the efficiency of epimerization-lactamization cascade reactions
Welcome to the technical support center for epimerization-lactamization cascade reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the efficiency and diastereoselectivity of your reactions by explaining the causality behind experimental choices and providing validated protocols.
Introduction to the Cascade
The epimerization-lactamization cascade is a powerful synthetic strategy that combines a base-mediated epimerization at a stereocenter, often α to a carbonyl group, with an intramolecular cyclization to form a lactam. This one-pot reaction is elegant and atom-economical but can be sensitive to reaction conditions, where minor variations can significantly impact yield and stereochemical outcome. The process is particularly valuable when the desired diastereomer is the thermodynamically more stable product.
The overall efficiency hinges on the delicate balance between the rate of epimerization and the rate of lactamization. Understanding this interplay is critical for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the epimerization-lactamization cascade?
A1: The reaction proceeds through a two-stage mechanism. First, a base abstracts an acidic proton, typically at a stereocenter alpha to an activating group (like an ester or ketone), to form an enolate intermediate. This planar enolate allows for reprotonation from either face, leading to equilibration between diastereomers (epimerization). Concurrently, a nucleophilic group elsewhere in the molecule attacks an electrophilic carbonyl (commonly an ester) to displace a leaving group, forming the cyclic lactam. The desired product is often the result of the more stable diastereomer undergoing irreversible lactamization.[1][2]
Q2: How do I choose the right base for my reaction?
A2: Base selection is critical and depends on the acidity of the proton to be removed and the stability of the starting materials and products to the basic conditions.[3]
-
For highly acidic protons: A mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may suffice.
-
For less acidic protons: A stronger base is required. Metal alkoxides like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are common choices.[1] For very challenging substrates, a non-nucleophilic strong base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) might be necessary, though these require strictly anhydrous conditions.[4]
-
Key Consideration: The chosen base should be strong enough to facilitate epimerization but not so harsh that it causes degradation or unwanted side reactions.[3] For instance, in peptide synthesis, sterically hindered tertiary amines are preferred to minimize nucleophilic attack.[3]
Q3: What is the role of the solvent in this cascade reaction?
A3: The solvent influences both the rate of epimerization and the lactamization step by affecting substrate solubility and the stability of charged intermediates.
-
Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.[1][5] They effectively solvate the metal cations from alkoxide bases and can stabilize the enolate intermediate.
-
Protic solvents are generally avoided as they can quench the enolate and hinder the epimerization process.
-
Solvent Screening: It is often beneficial to screen a range of solvents to find the optimal balance between reaction rate and selectivity.[6]
Q4: How can I monitor the progress of my reaction?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and inexpensive method to visualize the consumption of the starting material and the appearance of the product spot.[6][7][8] Staining with agents like vanillin can help visualize compounds that are not UV-active.[8]
-
LC-MS: This provides more detailed information, allowing for the quantification of starting material, product, and any major byproducts.[6] It is particularly useful for identifying issues like incomplete conversion or the formation of side products. Real-time monitoring using techniques like direct probe ionization mass spectrometry (DPiMS) can also provide immediate feedback on reaction kinetics.[9][10]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues and can stem from several sources.[6][11]
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for low reaction yield.
Detailed Analysis & Solutions
-
Cause A: Incomplete Reaction
-
Diagnosis: Significant amount of starting material remains in the crude reaction mixture as observed by TLC or LC-MS.[6]
-
Why it happens: The reaction conditions may not be sufficiently forcing. The base might be too weak to effectively deprotonate the substrate, the temperature too low, or the reaction time too short.
-
Solutions:
-
Increase Temperature: Gently heating the reaction can often accelerate both epimerization and lactamization.
-
Use a Stronger Base: If a mild base like TEA is failing, consider switching to an alkoxide like NaOMe. Ensure anhydrous conditions if using highly reactive bases like LDA.[4]
-
Increase Reaction Time: Some cascades require extended periods to reach equilibrium and completion. Monitor the reaction over a longer duration (e.g., 24-48 hours).[11]
-
-
-
Cause B: Formation of Side Products
-
Diagnosis: TLC or LC-MS shows the formation of new, distinct spots/peaks that are not the desired product.
-
Why it happens: The conditions may be too harsh, leading to side reactions. Common side reactions include intermolecular condensation, elimination, or hydrolysis of the ester if water is present.[12]
-
Solutions:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often suppress side reactions.[4]
-
Use a Milder or More Hindered Base: A highly reactive, non-hindered base can sometimes act as a nucleophile. Switching to a sterically hindered base like KHMDS or a milder base can improve selectivity.
-
Ensure Anhydrous Conditions: Traces of water can quench intermediates or hydrolyze the ester starting material or lactam product.[4] Use flame-dried glassware and anhydrous solvents.
-
-
Problem 2: Poor Diastereoselectivity or Wrong Diastereomer
The stereochemical outcome is the cornerstone of this reaction. Poor control indicates an imbalance in the epimerization-lactamization kinetics.
Diastereoselectivity Control Logic
Caption: Logic for controlling diastereoselectivity.
Detailed Analysis & Solutions
-
Cause A: Kinetically Controlled Reaction
-
Diagnosis: The major product is the diastereomer that forms faster, which may not be the most stable one. This often happens when the lactamization step is much faster than the epimerization.[1]
-
Why it happens: The conditions do not allow the system to reach thermodynamic equilibrium before the product is formed.
-
Solutions:
-
Increase Reaction Time and/or Temperature: This provides more time and energy for the system to equilibrate to the more stable diastereomer before lactamization occurs.[1]
-
Choose a Base that Favors Reversibility: A base that can reversibly deprotonate the product might allow for post-cyclization epimerization to the more stable isomer. However, this can also lead to product degradation. A recent approach uses visible light and a photocatalyst to achieve reversible epimerization, driving the reaction towards the more stable diastereomer.[13][14]
-
-
-
Cause B: Insufficient Energy Difference Between Diastereomers
-
Diagnosis: A nearly 1:1 mixture of diastereomers is obtained even after extended reaction times.
-
Why it happens: The thermodynamic energy difference between the two diastereomeric intermediates is very small, leading to a non-selective outcome at equilibrium.
-
Solutions:
-
Change the Solvent: The solvent can influence the relative stability of the transition states leading to the different diastereomers.[5] Screening different solvents may improve the ratio.
-
Modify the Substrate: If possible, adding a bulky protecting group can create a stronger steric bias, increasing the energy difference between the diastereomers and favoring one outcome.
-
-
Problem 3: Challenges with Scale-Up
Transitioning a successful lab-scale reaction to a larger scale often introduces new challenges.[15][16]
Scale-Up Considerations
| Parameter | Lab Scale (mg-g) | Pilot/Process Scale (kg) | Troubleshooting Strategy |
| Heat Transfer | Efficient; high surface-area-to-volume ratio. | Inefficient; low surface-area-to-volume ratio. Can lead to "hot spots".[16] | Use jacketed reactors, ensure adequate cooling capacity, and consider slower, controlled addition of reagents. |
| Mixing | Homogeneous mixing is easily achieved with a magnetic stir bar. | Inefficient mixing can create "dead zones" and local concentration gradients.[16] | Use overhead mechanical stirrers with appropriate impeller design. Verify mixing efficiency. |
| Reagent Addition | Typically rapid. | Must be done slowly and controllably to manage exotherms and concentration.[11] | Use addition funnels or syringe pumps for controlled, dropwise addition. |
| Workup & Purification | Simple liquid-liquid extraction and flash chromatography. | Extractions can form emulsions. Chromatography is costly and difficult. | Develop a purification strategy based on crystallization or precipitation if possible. Optimize extraction procedures at a smaller scale first. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Epimerization-Lactamization
This protocol is a starting point and should be optimized for your specific substrate.[6]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the amino ester starting material (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, THF) to achieve a concentration of 0.01-0.1 M.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Base Addition: Add the selected base (e.g., NaOMe, 2.0 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by TLC
-
Spotting: Using a capillary tube, carefully take a small aliquot from the reaction mixture and spot it on a TLC plate. Also spot the starting material as a reference.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between the starting material and the product (Rf values ideally between 0.2 and 0.8).
-
Visualization: Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, stain the plate using a suitable agent (e.g., potassium permanganate, vanillin) followed by gentle heating.[8]
-
Analysis: Compare the intensity of the starting material spot with the product spot to qualitatively assess the reaction's progress.[7]
References
- Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. (n.d.).
- Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. (n.d.).
- Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. (2022). PubMed.
- Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.).
-
β-Lactam. (n.d.). Wikipedia. [Link]
- 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
- Epimerisation in Peptide Synthesis. (n.d.). PMC - PubMed Central - NIH.
- Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. (2002). Chemistry | Illinois.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
- Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem.
- Monitoring reaction progress?. (2016). Chemistry Stack Exchange.
- A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. (2015). School of Chemistry | University of Bristol.
- Real-Time Monitoring of Chemical Reactions. (n.d.).
- Real-time monitoring of the progress of polymerization reactions directly on surfaces at open atmosphere by ambient mass spectrometry. (2010). PubMed.
- What are some common causes of low reaction yields? : r/Chempros. (2024). Reddit.
- Troubleshooting common issues in the chemical synthesis of Avenaciolide. (n.d.). Benchchem.
Sources
- 1. Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Real-time monitoring of the progress of polymerization reactions directly on surfaces at open atmosphere by ambient mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. β-Lactam - Wikipedia [en.wikipedia.org]
- 13. Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 16. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Chiral Separation by HPLC
Welcome to the technical support center for chiral separation method development using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting strategies. Our goal is to empower you to overcome common challenges in chiral separations by understanding the fundamental principles behind the methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial phases of chiral method development.
Question 1: How do I select the appropriate chiral stationary phase (CSP)?
Answer: The selection of a chiral stationary phase (CSP) is the most critical step in developing a successful chiral separation method. There is no single universal CSP, and the choice depends heavily on the analyte's structure. A screening approach using a variety of CSPs is highly recommended.
-
Polysaccharide-based CSPs: These are the most widely used and versatile CSPs. They are based on cellulose or amylose derivatives coated or immobilized on a silica support. Immobilized versions offer greater solvent compatibility, allowing for a wider range of mobile phases. They are particularly effective for a broad range of chiral compounds due to their multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
Pirkle-type or Brush-type CSPs: These CSPs have a chiral molecule covalently bonded to the silica support. They are known for their robustness and efficiency, often used for separating non-polar compounds.
-
Macrocyclic glycopeptide CSPs: These are effective for separating amino acids and other polar compounds. They operate primarily in reversed-phase mode.
-
Ligand-exchange CSPs: These are specifically used for the separation of amino acids and their derivatives.
Screening Strategy: A tiered approach is often the most efficient. Start with a small, diverse set of polysaccharide-based columns under normal phase, polar organic, and reversed-phase conditions.
Question 2: What are the best starting conditions for a chiral screen?
Answer: A well-designed initial screen can save significant time and resources. The following table outlines recommended starting conditions for a typical polysaccharide CSP screen.
| Mode | Mobile Phase A | Mobile Phase B | Typical Gradient/Isocratic | Notes |
| Normal Phase (NP) | Hexane or Heptane | Isopropanol (IPA) or Ethanol (EtOH) | Isocratic: 80:20 (A:B), 90:10 (A:B) | Often provides the best selectivity. Additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape. |
| Polar Organic (PO) | Acetonitrile (ACN) | Methanol (MeOH) or EtOH | Isocratic: 50:50 (A:B), 95:5 (A:B) | Good for compounds with poor solubility in hexane. |
| Reversed-Phase (RP) | Water with buffer (e.g., 10mM Ammonium Bicarbonate) | Acetonitrile (ACN) or Methanol (MeOH) | Gradient: 5% to 95% B over 15 min | Necessary for highly polar compounds or when compatibility with mass spectrometry is required. |
Question 3: When should I use an additive in my mobile phase?
Answer: Mobile phase additives are crucial for improving peak shape and resolution, especially for ionizable analytes.
-
For Basic Analytes: Use a basic additive like diethylamine (DEA) or ethanolamine (ETA) at a concentration of 0.1-0.5%. These additives compete with the analyte for active sites on the silica surface, reducing peak tailing.
-
For Acidic Analytes: An acidic additive such as trifluoroacetic acid (TFA) or acetic acid at 0.1-0.5% is recommended. This suppresses the ionization of the acidic analyte, leading to better peak shape and retention.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Resolution (Rs < 1.5)
Poor resolution between enantiomers is the most common challenge in chiral separations.
Possible Causes & Solutions:
-
Incorrect CSP Selection: The chosen stationary phase may not have the appropriate chiral recognition mechanism for your analyte.
-
Solution: Screen a wider range of CSPs with different selectivities (e.g., if you started with a cellulose-based CSP, try an amylose-based one).
-
-
Sub-optimal Mobile Phase Composition: The mobile phase polarity and composition directly impact retention and selectivity.
-
Solution (Normal Phase):
-
Decrease the polarity of the mobile phase by reducing the alcohol content (e.g., from 20% IPA to 10% IPA). This will increase retention and may improve resolution.
-
Change the alcohol modifier. The type of alcohol (e.g., ethanol, isopropanol, n-butanol) can significantly alter selectivity.
-
-
-
Temperature Effects: Column temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Operate at sub-ambient temperatures (e.g., 10-15°C). Lower temperatures often enhance the enantioselectivity of polysaccharide-based CSPs.
-
Workflow for Improving Resolution:
Caption: Decision tree for troubleshooting poor resolution.
Issue 2: Peak Tailing or Broadening
Asymmetrical peaks can compromise resolution and quantification.
Possible Causes & Solutions:
-
Secondary Interactions with Silica: Residual silanol groups on the silica support can interact with polar analytes, causing tailing.
-
Solution: Add a mobile phase additive. For basic compounds, use a basic additive like DEA. For acidic compounds, use an acidic additive like TFA.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the sample concentration. Perform a loading study to determine the column's capacity for your analyte.
-
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all connections are secure and have no gaps.
-
Issue 3: Irreproducible Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Possible Causes & Solutions:
-
Column Equilibration: The CSP may not be fully equilibrated with the mobile phase.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. For polysaccharide-based CSPs, equilibration can sometimes be slow.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant temperature.
-
Experimental Protocol: Column Equilibration Verification
-
Setup: Install the chiral column and set the flow rate and mobile phase composition.
-
Initial Injections: Make repeated injections of your enantiomeric mixture every 15 minutes.
-
Monitor: Record the retention times for both enantiomers for each injection.
-
Verification: The column is considered equilibrated when the retention times for three consecutive injections are within a 1-2% relative standard deviation.
References
Technical Support Center: Enhancing Diastereoselectivity in Aldol Reactions with Chiral Auxiliaries
Welcome to the technical support center for asymmetric aldol reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize and troubleshoot diastereoselective aldol reactions mediated by chiral auxiliaries. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge to help you navigate the complexities of stereoselective C-C bond formation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of chiral auxiliaries in aldol reactions.
Q1: What is a chiral auxiliary and how does it induce diastereoselectivity?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[1] In an aldol reaction, the auxiliary creates a sterically defined environment around the enolate, forcing the incoming aldehyde to approach from a specific face. This controlled approach leads to the preferential formation of one diastereomer over others.[2] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[1]
Q2: What are Evans oxazolidinones and why are they so effective?
Evans oxazolidinones are a class of chiral auxiliaries widely used for their high levels of stereocontrol in aldol reactions.[1][3] Their effectiveness stems from several factors:
-
Rigid Chelation: They readily form a six-membered, chair-like transition state (the Zimmerman-Traxler model) with a Lewis acid, typically a boron enolate. This rigid structure magnifies steric interactions, leading to high facial selectivity.[4][5]
-
Predictable Enolate Geometry: Under standard conditions (e.g., dibutylboron triflate and a tertiary amine base), they reliably form the (Z)-enolate, which is crucial for producing the syn-aldol product.[3][6][7]
-
Steric Shielding: The substituent on the oxazolidinone (e.g., isopropyl or phenyl) effectively blocks one face of the enolate, directing the electrophile (aldehyde) to the opposite face.[5]
Q3: What is the Zimmerman-Traxler model and why is it important?
The Zimmerman-Traxler model is a widely accepted transition state model that explains the stereochemical outcome of aldol reactions involving metal enolates.[2][4] It proposes that the metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a six-membered, chair-like transition state.[4] The substituents on the enolate and aldehyde prefer to occupy pseudo-equatorial positions to minimize steric strain.[2] This model is fundamental for predicting whether a reaction will yield a syn or anti diastereomer based on the enolate geometry ((Z) or (E)).[8]
Q4: How do I choose the correct chiral auxiliary for my desired stereoisomer (syn vs. anti)?
The choice of auxiliary is intrinsically linked to the enolate geometry it promotes and the transition state it favors.
-
For syn-aldols: Evans oxazolidinones are the gold standard as they strongly favor the formation of (Z)-enolates, which, via a Zimmerman-Traxler transition state, lead almost exclusively to syn-aldol products.[3][5]
-
For anti-aldols: Achieving anti selectivity is often more challenging. While Evans auxiliaries are not suitable, other strategies are employed. For instance, the Mukaiyama aldol reaction, which uses silyl enol ethers, can be anti-selective, though control can be more dependent on the specific Lewis acid and substrates used.[9] Different auxiliaries, such as those that favor (E)-enolate formation, are required for a chelation-controlled anti-selective aldol reaction.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the common causes and how can I fix them?
A: Low diastereoselectivity is a frequent challenge that can often be resolved by carefully optimizing the reaction conditions. The key is to maximize the energy difference between the transition states leading to the different diastereomers.[10]
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Enolate Geometry | For Evans-type auxiliaries, the formation of a (Z)-enolate is critical for syn selectivity. Incomplete or incorrect enolate formation leads to competing reaction pathways.[1][3] | Enolate Formation: Use a stoichiometric amount of a suitable Lewis acid (e.g., Bu₂BOTf) and a hindered amine base (e.g., triethylamine or diisopropylethylamine). Ensure the base is added slowly at low temperature to the mixture of the N-acyl imide and Lewis acid.[3] |
| Reaction Temperature is Too High | Higher temperatures provide enough energy to overcome the small activation energy barrier between the competing diastereomeric transition states, eroding selectivity.[10] | Temperature Control: Perform the enolate formation at 0°C or below, then cool the reaction to -78°C (a dry ice/acetone bath) before adding the aldehyde. Maintain this low temperature throughout the reaction. |
| Presence of Moisture or Impurities | Water can quench the enolate or interfere with the Lewis acid, disrupting the ordered transition state.[10] | Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., dichloromethane). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Inappropriate Lewis Acid | The Lewis acid is crucial for forming a tight, chelated transition state. Weaker or non-chelating Lewis acids can lead to more flexible, "open" transition states with lower selectivity.[11][12] | Lewis Acid Choice: Boron triflates (e.g., Bu₂BOTf) are highly effective for Evans auxiliaries due to the short B-O bonds, which create a compact and rigid transition state, magnifying steric effects.[4] |
| Acetate Aldol Issues | N-acetyl oxazolidinones often give poor diastereoselectivity because the lack of an α-substituent on the enolate reduces the steric clash that disfavors the competing transition state.[13] | Modified Auxiliary/Reagent: For acetate aldols, consider switching from a boron to a tin Lewis acid with a modified thiazolidinethione auxiliary, which can form a more ordered transition state.[13] |
Issue 2: Problems with Chiral Auxiliary Cleavage
Q: I've successfully formed my desired aldol adduct, but I'm struggling to remove the auxiliary without degrading or epimerizing my product. What are the best practices?
A: The removal of the chiral auxiliary is a critical step that requires careful consideration of your product's stability.[1] Harsh conditions can lead to undesired side reactions.
| Desired Product | Recommended Cleavage Method | Potential Pitfalls & Troubleshooting |
| Carboxylic Acid | Mild Hydrolysis: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂.[14] | Pitfall: The reaction can be exothermic and generate oxygen gas. Basic conditions can cause epimerization at the α-carbon.[1] Troubleshooting: Perform the reaction at 0°C with careful, dropwise addition of reagents. Use a buffered system if your product is highly base-sensitive. |
| Primary Alcohol | Reductive Cleavage: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄).[1] | Pitfall: These powerful reagents can reduce other functional groups (e.g., esters, ketones) in your molecule.[1] Troubleshooting: Use the milder LiBH₄ if possible. Run the reaction at low temperatures (e.g., 0°C to -78°C) to improve selectivity. |
| Ester | Transesterification: Sodium methoxide in methanol, or other alkoxides. Lewis acids like Ti(OiPr)₄ can also catalyze this. | Pitfall: May require elevated temperatures, which can be detrimental to sensitive products. Can also lead to epimerization. Troubleshooting: Screen different Lewis acids and reaction temperatures to find the mildest effective conditions. |
| Weinreb Amide | Direct Conversion: Reaction with Me(MeO)NH·HCl and a strong base like i-PrMgCl. | Pitfall: Requires careful control of stoichiometry and temperature. Troubleshooting: This is often a very clean and useful method, particularly for further synthetic transformations.[3] Ensure anhydrous conditions. |
Issue 3: Low or No Product Yield
Q: My reaction is clean according to TLC, but my isolated yield is very low. What could be going wrong?
A: Low yield can stem from issues in the reaction itself or during workup and purification.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Enolate Formation | If the enolate is not fully formed before the aldehyde is added, the starting material will remain, and the reaction will be inefficient.[10] | Base/Time: Use a slight excess (1.1-1.2 eq.) of the amine base. Allow sufficient time for enolization (typically 30-60 minutes) before adding the electrophile. |
| Aldehyde Quality | Aldehydes can oxidize to carboxylic acids on storage, which will be unreactive, or they can self-condense (especially if unbranched). | Purification: Use freshly distilled or purified aldehydes. Check the purity by NMR before use. |
| Product Degradation on Silica Gel | The β-hydroxy carbonyl moiety of aldol products can be sensitive to the acidic nature of silica gel, potentially leading to retro-aldol reaction or dehydration. | Purification Strategy: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, use a less acidic stationary phase like neutral alumina.[10] |
| Workup Issues | The aldol product may have some water solubility, leading to loss during aqueous extraction. | Extraction: Ensure the organic layer is thoroughly extracted multiple times. If the product is particularly polar, a brine wash can help break emulsions and reduce solubility in the aqueous layer. |
Visualizing the Key Processes
Diagrams help clarify the complex three-dimensional interactions and experimental sequences involved.
Zimmerman-Traxler Transition State
// Nodes for the chair O1 [label="O", pos="0,1.5!", fontcolor="#202124"]; B [label="B", pos="1.2,0.75!", fontcolor="#202124"]; O2 [label="O", pos="1.2,-0.75!", fontcolor="#202124"]; C_enolate [label="C", pos="0,-1.5!", fontcolor="#202124"]; C_alpha [label="Cα", pos="-1.2,-0.75!", fontcolor="#202124"]; C_carbonyl [label="C", pos="-1.2,0.75!", fontcolor="#202124"];
// Substituents R_aldehyde [label="R'", pos="-2.4,1.2!", fontcolor="#EA4335"]; // Equatorial on C_carbonyl H_aldehyde [label="H", pos="-1.2,1.5!", fontcolor="#202124"]; // Axial on C_carbonyl R_aux [label="Aux*", pos="0,-2.5!", fontcolor="#34A853"]; // Equatorial on C_enolate Me_enolate [label="Me", pos="-2.4,-1.2!", fontcolor="#4285F4"]; // Axial on C_alpha
// Bonds in the chair O1 -- B [style=dashed, color="#5F6368"]; B -- O2 [style=dashed, color="#5F6368"]; O2 -- C_enolate [style=solid, penwidth=2]; C_enolate -- C_alpha [style=solid, penwidth=2]; C_alpha -- C_carbonyl [style=dashed, color="#FBBC05", label=" C-C forming"]; C_carbonyl -- O1 [style=solid, penwidth=2];
// Substituent bonds C_carbonyl -- R_aldehyde [label=" equatorial", fontcolor="#EA4335"]; C_carbonyl -- H_aldehyde; C_enolate -- R_aux [label=" equatorial", fontcolor="#34A853"]; C_alpha -- Me_enolate [label=" axial", fontcolor="#4285F4"];
// Labels label_node [label="Z-enolate leads to syn-product", pos="0, -3.5!", fontsize=14, fontcolor="#202124"]; }
Caption: Zimmerman-Traxler model for a (Z)-enolate.
Experimental Workflow
Caption: Standard workflow for an Evans aldol reaction.
Troubleshooting Flowchart
Caption: Decision-making for low diastereoselectivity.
Key Experimental Protocol: Evans Asymmetric syn-Aldol Reaction
This protocol describes a general procedure for the diastereoselective aldol reaction between an N-propionyl oxazolidinone and an aldehyde.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
Triethylamine (Et₃N), freshly distilled
-
Aldehyde, freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol, pH 7 phosphate buffer, Saturated aq. NaHCO₃, Brine
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl imide (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Enolate Formation: Cool the solution to 0°C in an ice bath. Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow, dropwise addition of Et₃N (1.2 eq). Stir the resulting solution at 0°C for 30-60 minutes.
-
Aldehyde Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add a solution of the aldehyde (1.2 eq) in anhydrous CH₂Cl₂ dropwise over 10 minutes.
-
Reaction: Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional 1 hour. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. Stir vigorously for 15 minutes.
-
Workup: Remove the solvents under reduced pressure. Partition the residue between water and CH₂Cl₂. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
References
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. 11
-
Asnani, K. (2024). Evans aldol ppt. SlideShare.
-
BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem Tech Support. 1
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition.
-
Pharmacy 180. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. 4
-
Science of Synthesis. (2017). Asymmetric Mukaiyama Aldol Reaction. Thieme. 15
-
BenchChem. (2025). Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis. BenchChem Tech Support. 10
-
Verma, S. et al. (2025). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Chemistry – A European Journal. 12
-
OChem Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
-
Alfa Chemistry. Evans Aldol Reaction. Alfa Chemistry.
-
Sharma, G. et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances.
-
Chan, W. et al. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry.
-
Sharma, G. et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances.
-
White, J. M. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
-
Notz, W. & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society.
-
NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange.
-
Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group Meeting.
-
Wikipedia. (n.d.). Aldol reaction. Wikipedia.
-
Chemistry by Dr. Anand Bhardwaj. (2020). Diastereoselectivity in Aldol condensation. YouTube.
-
University of York. Asymmetric Synthesis. University of York Chemistry.
-
Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Harvard University.
-
Science of Synthesis. (2017). Direct Aldol Reactions. Thieme.
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals.
-
Çelik, G. et al. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
-
Singh, V. K. (2018). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
-
Ferreira, P. M. T. et al. (2014). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans aldol ppt | PPTX [slideshare.net]
- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. connectsci.au [connectsci.au]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Purity for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a versatile bicyclic amine scaffold[1], ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric purity of this specific compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The rigid, bridged structure of the 2-oxa-5-azabicyclo[2.2.1]heptane core makes it a valuable building block in medicinal chemistry, imparting conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets[2][3]. The specific (1R,4R) configuration dictates the spatial arrangement of substituents, which is crucial for its interaction with chiral biological macromolecules[1]. The presence of the undesired (1S,4S) enantiomer could lead to reduced efficacy, off-target effects, or even toxicity. Therefore, robust and reliable analytical methods for the precise quantification of enantiomeric excess (e.e.) are indispensable.
This guide will compare two orthogonal and widely accepted techniques for determining enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent .
Comparative Overview of Analytical Techniques
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Solvating Agent (CSA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation in time. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in chemically distinct NMR signals. |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | NMR spectrum with separate, quantifiable signals for each enantiomer. |
| Quantification | Integration of peak areas. | Integration of distinct signals. |
| Sensitivity | High (typically to <0.1% of the minor enantiomer). | Moderate (typically to ~1-5% of the minor enantiomer). |
| Development Time | Moderate to high, requires screening of columns and mobile phases. | Low to moderate, requires screening of suitable chiral solvating agents. |
| Sample Throughput | High, with typical run times of 10-30 minutes. | Moderate, requires sample preparation and longer acquisition times for high sensitivity. |
| Method Validation | Well-established protocols for validation of specificity, linearity, accuracy, and precision. | Can be validated, but may be more complex to demonstrate linearity and accuracy at low levels of the minor enantiomer. |
| Confirmation of Identity | Retention time is indicative, but not absolute proof of identity. | Provides structural information, confirming the identity of the analyte. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the determination of enantiomeric purity due to its high sensitivity, accuracy, and robustness. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation.
Experimental Protocol: Chiral HPLC
Objective: To develop and validate a chiral HPLC method for the quantification of the (1S,4S)-enantiomer in a sample of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a common starting point for the separation of amine enantiomers. A suitable example is a Chiralcel OD-H column (250 x 4.6 mm, 5 µm)[4].
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol).
-
This compound reference standard
-
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride reference standard (or a racemic mixture)
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a corresponding solution of the racemic mixture to identify the retention times of both enantiomers.
-
Chromatographic Conditions:
-
Analysis: Inject the racemic mixture to determine the retention times of the (1R,4R) and (1S,4S) enantiomers. Subsequently, inject the sample solution and integrate the peak areas for both enantiomers.
-
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Causality Behind Experimental Choices
-
Chiral Stationary Phase: Polysaccharide-based CSPs are widely used due to their broad applicability and excellent chiral recognition capabilities, which arise from a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Mobile Phase: The ratio of n-hexane to isopropanol is critical for achieving optimal resolution. The isopropanol acts as a polar modifier, influencing the interaction of the analyte with the CSP. An 80:20 ratio is a good starting point based on similar separations[4].
-
Detection: The lack of a significant chromophore in the molecule necessitates detection at low UV wavelengths (around 210 nm) where the amine functionality absorbs.
Self-Validating System and Trustworthiness
Method validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH[5][6][7][8].
-
Specificity: The method's ability to resolve the two enantiomers from each other and from any potential impurities should be demonstrated. This is typically achieved by injecting the individual enantiomers, the racemic mixture, and a placebo (if applicable).
-
Linearity: A series of solutions of the minor enantiomer (or the racemate) at different concentrations should be prepared and analyzed to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: The accuracy can be assessed by spiking the main enantiomer with known amounts of the undesired enantiomer and calculating the recovery.
-
Precision: The precision of the method should be evaluated by repeatedly injecting the same sample (repeatability) and by having different analysts perform the analysis on different days with different equipment (intermediate precision).
-
Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified should be determined. A typical target for enantiomeric purity methods is an LOQ of 0.1% or lower.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have different magnetic environments and, therefore, distinct NMR signals[9]. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy and a chiral solvating agent.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice for amines.
-
This compound sample and racemic mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Add a molar excess (e.g., 1.5-2.0 equivalents) of the chiral solvating agent, (R)-TFAE, to the NMR tube.
-
Gently mix the contents of the tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample with the CSA. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the signals of the minor enantiomer.
-
Optimize the spectral window and resolution to clearly resolve the signals of interest.
-
-
Data Analysis:
-
Identify a proton in the molecule that shows clear separation of signals for the two enantiomers in the presence of the CSA. Protons close to the chiral centers are often the best candidates.
-
Carefully integrate the distinct signals corresponding to the major (1R,4R) and minor (1S,4S) enantiomers.
-
-
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
Causality Behind Experimental Choices
-
Chiral Solvating Agent: TFAE is effective because the hydroxyl group can hydrogen bond with the amine of the analyte, and the bulky anthryl group provides the necessary steric and electronic environment to induce different magnetic environments for the two enantiomers.
-
Solvent: CDCl₃ is a good choice as it is a common, non-polar solvent that will not interfere with the hydrogen bonding between the CSA and the analyte.
-
Molar Ratio: A molar excess of the CSA is used to ensure that all analyte molecules are in equilibrium with the solvating agent, maximizing the separation of the signals.
Self-Validating System and Trustworthiness
While not as commonly used for routine QC as HPLC, the NMR method can be validated[9].
-
Specificity: The ability to resolve the signals of the two enantiomers is the primary measure of specificity. This is confirmed by analyzing the racemic mixture.
-
Accuracy and Precision: These can be assessed by preparing samples with known ratios of the two enantiomers and comparing the measured integral ratios to the actual ratios.
-
Confirmation of Identity: A key advantage of NMR is that the entire spectrum provides structural information, confirming the identity of the analyte simultaneously with the determination of its enantiomeric purity.
Conclusion
Both chiral HPLC and NMR with a chiral solvating agent are powerful techniques for validating the enantiomeric purity of this compound.
-
Chiral HPLC is the preferred method for routine quality control and for the detection of very low levels of the undesired enantiomer, owing to its high sensitivity and well-established validation protocols.
-
NMR with a CSA is an excellent orthogonal method for confirmation. Its key advantages are the rapid method development and the simultaneous confirmation of the analyte's structure. It is particularly useful in research and development settings.
For comprehensive validation in a regulated environment, it is often advisable to use two orthogonal methods. A validated chiral HPLC method can be used for release testing, while an NMR method can be used for confirmation and for investigating any out-of-specification results. This dual-method approach provides a high degree of confidence in the enantiomeric purity of this critical chiral building block.
References
-
Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o398–o399. [Link]
-
ResearchGate. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2000). NMR determination of enantiomeric excess. [Link]
-
ResearchGate. (2018). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1085-1087. [Link]
-
Krishnamurthy, S., Arai, T., Nakanishi, K., & Tsuge, A. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o400–o401. [Link]
-
American Pharmaceutical Review. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]
-
University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]
-
U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development. [Link]
Sources
- 1. CAS 601515-79-1: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane … [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Bridged Bicyclic Morpholines: Strategies and Experimental Insights
Introduction: The Rising Prominence of Bridged Bicyclic Morpholines in Drug Discovery
Bridged bicyclic morpholines are a class of saturated heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a compelling alternative to traditional, often planar, aromatic rings. By introducing conformational constraint, these scaffolds can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1] This guide provides a comparative analysis of the most prevalent and innovative synthetic routes to access these valuable building blocks, offering experimental protocols and data to inform strategic decisions in drug discovery and development. We will delve into the mechanistic underpinnings of each approach, providing a rationale for the experimental choices and a critical evaluation of their respective strengths and limitations.
Route 1: Intramolecular Cyclization of Dicarboxylic Acid Derivatives
One of the most practical and scalable approaches to bridged bicyclic morpholines, particularly for the 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane systems, commences with readily available dicarboxylic acids derived from furan and pyran, respectively. This strategy is characterized by its efficiency, avoidance of hazardous reagents, and a key solvent-free cyclization step.[2][3]
Mechanistic Rationale
The core of this methodology lies in the formation of a cyclic imide from a dicarboxylic acid precursor, followed by reduction to the desired bridged bicyclic morpholine. The initial hydrogenation of the heterocyclic dicarboxylic acid sets the stereochemistry of the subsequent bicyclic system. The key thermal cyclization to the imide is a robust and often high-yielding transformation that can be performed without a solvent, enhancing the scalability and environmental friendliness of the process. The final reduction of the imide, typically with a borane reagent, furnishes the bridged morpholine.
Visualizing the Workflow: Intramolecular Cyclization
Caption: Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane via intramolecular cyclization.
Experimental Protocol: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride[4]
Step 1: Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic acid
-
Furan-2,5-dicarboxylic acid is hydrogenated using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like acetic acid. This reduction proceeds stereoselectively to afford the cis-diacid.
Step 2: Formation of the Diammonium Salt
-
The resulting cis-tetrahydrofuran-2,5-dicarboxylic acid is treated with aqueous ammonia to form the corresponding diammonium salt, which often crystallizes from the solution and can be isolated by filtration.
Step 3: Thermal Cyclization to 8-Oxa-3-azabicyclo[3.2.1]octane-2,4-dione
-
The neat diammonium salt is heated at high temperatures (e.g., 230 °C) under stirring. This solvent-free step drives the cyclization to the imide with the evolution of ammonia and water. The product can be purified by crystallization.
Step 4: Reduction to 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
-
The imide is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and treated with a solution of borane in THF (BH₃·THF). The reaction mixture is heated to reflux.
-
After the reduction is complete, the reaction is quenched, and the product is isolated as its hydrochloride salt by treatment with HCl in a suitable solvent like methanol or diethyl ether.
Route 2: The Hofmann-Löffler-Freytag (HLF) Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful C-H functionalization method that enables the synthesis of cyclic amines, including bridged bicyclic systems, through an intramolecular hydrogen atom transfer (HAT) process.[2][4][5] This radical-mediated cyclization is particularly attractive for its ability to forge C-N bonds at unactivated sp³-hybridized carbon atoms.
Mechanistic Rationale
The reaction is typically initiated by the formation of an N-haloamine, which, under acidic conditions and upon thermal or photochemical activation, undergoes homolytic cleavage of the N-halogen bond to generate a nitrogen-centered radical cation. This highly reactive intermediate then abstracts a hydrogen atom from a remote carbon, typically at the δ-position, via a six-membered transition state. The resulting carbon-centered radical then propagates the chain by abstracting a halogen atom from another N-haloamine molecule. The final cyclization occurs via an intramolecular nucleophilic substitution (Sₙ2) reaction upon treatment with a base.[4]
Visualizing the Workflow: Hofmann-Löffler-Freytag Reaction
Caption: General workflow of the Hofmann-Löffler-Freytag reaction for bicyclic amine synthesis.
Experimental Protocol: General Procedure for HLF Cyclization[2][6]
Step 1: Formation of the N-Haloamine
-
The starting amine is treated with a suitable halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), in an appropriate solvent.
Step 2: Radical-Mediated Cyclization
-
The N-haloamine is dissolved in a strong acid, typically sulfuric acid or trifluoroacetic acid.
-
The reaction is initiated either by heating the solution or by irradiating it with UV light. The reaction progress is monitored by techniques such as TLC or LC-MS.
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is carefully neutralized with a base (e.g., NaOH or NaHCO₃) to induce the final intramolecular Sₙ2 cyclization.
-
The bridged bicyclic morpholine is then extracted into an organic solvent and purified by chromatography or crystallization.
Route 3: Hetero-Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and its hetero-variant provides a powerful tool for the construction of heterocyclic rings, including morpholine precursors.[6] This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile, where one or more carbon atoms are replaced by heteroatoms.
Mechanistic Rationale
In the context of bridged bicyclic morpholine synthesis, a hetero-Diels-Alder reaction can be employed to construct the core six-membered ring with the required oxygen and nitrogen heteroatoms. For instance, a diene containing an oxygen atom can react with a dienophile containing a nitrogen atom, or vice versa. The stereochemistry of the resulting bicyclic adduct is well-defined and predictable based on the principles of the Diels-Alder reaction, often favoring the endo product. The initial cycloadduct may require further transformations to yield the final bridged morpholine.
Visualizing the Workflow: Hetero-Diels-Alder Reaction
Caption: General scheme for the synthesis of bridged bicyclic morpholines via a hetero-Diels-Alder reaction.
Experimental Protocol: General Considerations for Hetero-Diels-Alder Reactions
-
Reactant Selection: Choosing a suitable diene and dienophile containing the necessary oxygen and nitrogen atoms in the correct positions to form the desired morpholine ring upon cyclization.
-
Reaction Conditions: The reaction is typically carried out by heating the diene and dienophile together in a suitable solvent. Lewis acid catalysis can sometimes be employed to accelerate the reaction and enhance its stereoselectivity.
-
Product Isolation and Transformation: The initial cycloadduct is isolated and purified. Subsequent chemical transformations, such as reduction of double bonds or removal of protecting groups, may be necessary to obtain the final saturated bridged bicyclic morpholine.
Comparative Analysis of Synthetic Routes
| Feature | Intramolecular Cyclization (Dicarboxylic Acid Route) | Hofmann-Löffler-Freytag (HLF) Reaction | Hetero-Diels-Alder Reaction |
| Starting Materials | Readily available furan/pyran dicarboxylic acids | Monocyclic amines | Substituted dienes and dienophiles |
| Key Transformation | Thermal imide formation and reduction | Intramolecular 1,5-hydrogen atom transfer | [4+2] cycloaddition |
| Overall Yield | Generally good to excellent[2] | Variable, can be moderate to good | Generally good, but can be substrate-dependent |
| Stereoselectivity | Generally good, controlled by initial hydrogenation | Can be complex, depends on substrate conformation | Often excellent, predictable (endo-rule)[6] |
| Scalability | Demonstrated to be scalable, solvent-free step is advantageous[3] | Can be challenging to scale due to the use of strong acids and photochemical conditions | Potentially scalable, but may require optimization |
| Safety Concerns | High-temperature thermal step requires careful control | Use of strong acids, potential for hazardous byproducts | Generally safe, but depends on specific reagents |
| Substrate Scope | Primarily for specific bicyclic systems (e.g., 8-oxa-3-aza-bicyclo[3.2.1]octane) | Broader scope for forming various pyrrolidines and piperidines | Potentially broad, but requires suitable diene/dienophile pairs |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of synthetic route to a bridged bicyclic morpholine is a strategic decision that depends on the specific target molecule, desired scale of synthesis, and available resources.
-
The intramolecular cyclization of dicarboxylic acid derivatives is a robust and practical choice for the synthesis of specific bridged systems like 8-oxa-3-aza-bicyclo[3.2.1]octane, particularly when scalability is a key consideration. Its use of readily available starting materials and a solvent-free key step makes it an attractive option for process chemistry.
-
The Hofmann-Löffler-Freytag reaction offers a powerful and more versatile approach for the construction of a wider range of bridged bicyclic amines through C-H functionalization. While it can be highly effective, the often harsh reaction conditions and potential for side reactions necessitate careful optimization for each specific substrate.
-
The hetero-Diels-Alder reaction provides an elegant and stereocontrolled method for the construction of the core heterocyclic ring. Its predictability and potential for introducing multiple stereocenters in a single step make it a valuable tool in target-oriented synthesis, although the synthesis of the required diene and dienophile precursors can sometimes be a limiting factor.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each of these synthetic strategies will empower researchers to make informed decisions and efficiently access these important three-dimensional scaffolds for the advancement of drug discovery.
References
-
Zaytsev, A. V., Pickles, J. E., Harnor, S. J., Henderson, A. P., Alyasiri, M., Waddell, P. G., Cano, C., Griffin, R. J., & Golding, B. T. (2019). Concise syntheses of bridged morpholines. RSC Advances, 9(52), 30485–30489. [Link]
-
Bode, J. W. (2019). Olefin Amine (OLA) Reagents for the Synthesis of Bridged Bicyclic and Spirocyclic Saturated N-Heterocycles by Catalytic Hydrogen Atom Transfer (HAT) Reactions. Journal of the American Chemical Society, 141(24), 9739–9745. [Link]
-
Kim, H., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2012, 1-5. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9355–9364. [Link]
-
Trullinger, T. K., et al. (2006). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 14(6), 1957-1967. [Link]
-
Mlostoń, G., et al. (2024). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. Molecules, 29(9), 2036. [Link]
-
Mlostoń, G., et al. (2024). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. ZORA. [Link]
-
Whalley, D. M., et al. (2015). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry, 13(28), 7538–7565. [Link]
-
Various Authors. (n.d.). Hofmann-Loffler-Freytag Reaction. In Name Reactions in Organic Synthesis. [Link]
-
Bogacki, R., et al. (2013). Flexible access to conformationally-locked bicyclic morpholines. Chemical Communications, 49(79), 8931-8933. [Link]
- Van de Weghe, P., et al. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Makama, B. Y. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry, 2(6), 127-131. [Link]
-
Schober, L. J., et al. (2022). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(1), 247-354. [Link]
-
Vive Chemistry. (2012, November 2). Hofmann-Loeffler-Freytag reaction. WordPress.com. [Link]
-
Kim, H., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 1-6. [Link]
-
Oikawa, M., et al. (2019). synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Heterocycles, 98(8), 1081-1093. [Link]
-
Busacca, C. A., & Meyers, A. I. (1991). Asymmetric Diels–Alder reactions. A route to chiral carbocycles via bicyclic lactams. J. Chem. Soc., Perkin Trans. 1, 2299-2316. [Link]
-
Li, J., et al. (2018). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Catalysis Communications, 114, 6-9. [Link]
-
Carreras, J., et al. (2007). Synthesis of azabicyclo[2.2.n]alkane systems as analogues of 3-[1-methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). The Journal of Organic Chemistry, 72(8), 3112-3115. [Link]
-
Szekeres, T., et al. (2019). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry, 17(32), 7544-7554. [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. sci-hub.box [sci-hub.box]
A Senior Application Scientist's Guide to N-Protecting Groups in Bicyclic Amine Synthesis
Bicyclic amines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents, from potent analgesics like epibatidine to vital alkaloids like scopolamine.[1][2] Their rigid, three-dimensional structures allow for precise presentation of pharmacophoric elements, leading to high-affinity interactions with biological targets. However, the synthesis of these complex architectures is a non-trivial pursuit, where the strategic use of nitrogen-protecting groups is paramount to success.[3]
This guide provides an in-depth comparison of common N-protecting groups in the context of bicyclic amine synthesis. We will move beyond simple catalogs of reagents to explore the causal relationships between protecting group choice, reaction outcomes, and overall synthetic efficiency, grounded in experimental data and established chemical principles.
The Strategic Imperative of N-Protection
In the multistep synthesis of complex molecules, protecting groups serve as temporary masks for reactive functional groups, preventing undesired side reactions.[4][5] For bicyclic amines, the secondary or tertiary amine nitrogen is often a potent nucleophile and base. Its reactivity must be tamed to allow for selective transformations elsewhere in the molecule. An ideal N-protecting group should be:
-
Easy to install in high yield.
-
Stable (robust) to a wide range of reaction conditions.
-
Orthogonal , meaning it can be removed selectively without disturbing other protecting groups.[6]
-
Easy to remove in high yield under mild conditions that do not compromise the final product.
-
Non-interfering , having minimal impact on the stereochemical outcome of key reactions.
The choice is therefore a critical strategic decision, directly impacting the viability and efficiency of a synthetic route.[7]
The Workhorses: A Comparative Analysis of Boc, Cbz, and Fmoc
The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are the most frequently employed N-protecting groups in organic synthesis. Their distinct cleavage conditions form the basis of modern orthogonal strategies.[7]
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | |||
| Cleavage Condition | Acid-labile (e.g., TFA, HCl)[8][9] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][10] | Base-labile (e.g., Piperidine in DMF)[5][6] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[11] | Stable to acidic and basic conditions.[7] | Stable to acids and catalytic hydrogenation. |
| Key Advantage | Excellent orthogonality with Cbz and Fmoc; widely used and economical.[7] | Very robust; orthogonal to Boc and Fmoc; useful for solution-phase synthesis.[7] | Cleaved under very mild, non-acidic, non-reductive conditions. |
| Potential Issues | Strong acid can damage sensitive substrates; tert-butyl cation can cause side reactions. | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some benzyl ethers). | The dibenzofulvene byproduct must be scavenged; can be prematurely cleaved by strongly basic conditions. |
In-Depth Analysis & Experimental Protocols
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common N-protecting group due to its ease of installation and cleavage, and its general stability.[6] Its removal under acidic conditions makes it orthogonal to the hydrogenolysis-labile Cbz group and the base-labile Fmoc group.[7]
Causality in Application: The choice of the Boc group is often dictated by the need for a protecting group that can withstand basic and nucleophilic reagents, as well as reductive conditions like catalytic hydrogenation.[11] For instance, in a synthesis involving an ester saponification (using NaOH) followed by the reduction of a different functional group, the Boc group remains intact throughout both steps.
This protocol describes a general, catalyst-free method for the N-Boc protection of a bicyclic amine.[11]
-
Setup: In a round-bottom flask, dissolve the bicyclic amine substrate (1.0 mmol) in a mixture of water (9.5 mL) and acetone (0.5 mL). Stir at room temperature until the amine is fully dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol, 1.1 equivalents) to the stirred solution.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 15-60 minutes).
-
Workup: Add dichloromethane (10 mL) to the reaction mixture. Transfer to a separatory funnel, separate the organic layer, and wash with water (2 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc protected amine can be purified by column chromatography if necessary.[11]
This protocol details the standard acidic cleavage of an N-Boc group.[9][12]
-
Setup: Dissolve the N-Boc protected bicyclic amine (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5 mL, for a 50% TFA/DCM solution) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt. Filter the solid and wash with cold diethyl ether to yield the deprotected amine as its TFA salt. Alternatively, neutralize the crude residue with a base like aqueous NaHCO₃ and extract the free amine into an organic solvent.[9]
Carboxybenzyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in the 1930s, the Cbz group is a stalwart of peptide and amine synthesis.[7] Its key feature is its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[10]
Causality in Application: The Cbz group is the protector of choice when the synthetic route involves strong acids or bases that would cleave a Boc or Fmoc group, respectively. It is particularly valuable in syntheses where functional groups sensitive to reduction (e.g., alkenes, alkynes) are absent. For example, in the synthesis of a bicyclic amine that requires a Grignard reaction, the Cbz group will remain stable, whereas a Boc group might be compromised by the Lewis acidic magnesium salts.
-
Setup: Dissolve the bicyclic amine (1.0 mmol) in a suitable solvent such as 1,4-dioxane or a mixture of THF and water (10 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.5 mmol, 2.5 equivalents). Then, add benzyl chloroformate (Cbz-Cl, 1.2 mmol, 1.2 equivalents) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.
This protocol describes the cleavage of an N-Cbz group using palladium-catalyzed hydrogenation.[10]
-
Setup: Dissolve the N-Cbz protected bicyclic amine (1.0 mmol) in a solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (15 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution. Caution: Pd/C can be pyrophoric.
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon). Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-16 hours. Monitor by TLC.
-
Workup: Once the reaction is complete, carefully purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of Synthetic Strategy
Selecting the right protecting group is a critical decision point in any synthetic workflow. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for N-protecting group selection.
Orthogonality in Action: A Conceptual Workflow
Orthogonality allows for the selective deprotection of one amine in the presence of another, which is crucial for synthesizing complex polyamines or differentially functionalized scaffolds.[4][6]
Caption: Orthogonal strategy for selective amine functionalization.
Conclusion and Future Outlook
The judicious selection of an N-protecting group is a cornerstone of a successful synthetic campaign toward complex bicyclic amines. While Boc and Cbz remain the dominant choices due to their reliability and extensive documentation, the demands of modern medicinal chemistry continue to drive innovation. Newer protecting groups that offer enhanced orthogonality or can be removed under increasingly mild conditions are constantly being developed.[13][14] Researchers must weigh the stability, cleavage conditions, and potential side reactions of each group against the specific requirements of their synthetic route. By understanding the fundamental principles and causal relationships outlined in this guide, scientists can navigate these choices with confidence, accelerating the discovery of next-generation therapeutics.
References
-
Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
-
Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.
-
Kohn, M. & Grem, J. L. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
-
Huang, D. F., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4659–4665.
-
Albericio, F. & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 147-59.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
-
Al-Qahtani, M. H. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.
-
Albericio, F. (2010). Amino Acid-Protecting Groups. SciSpace.
-
Aguilar, M. I., et al. (2024). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Carroll, F. I., et al. (2014). Epibatidine Analogs Synthesized for Characterization of Nicotinic Pharmacophores—A Review. Journal of Medicinal Chemistry, 57(24), 10233-10250.
-
Boumoud, T., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-5.
-
Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(10), 2873–2882.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
-
Sigma-Aldrich. (n.d.). N-Boc deprotection. Sigma-Aldrich.
-
BenchChem. (2025). Advantages and Disadvantages of Boc versus Cbz Protecting Group. BenchChem.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Weidmann, J., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 193.
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
-
Kim, H. Y. & Oh, K. (2019). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 60(33), 151013.
-
Charkaoui, N., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
-
Royal Society of Chemistry. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Royal Society of Chemistry.
Sources
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mirror World: A Comparative Guide to Chiral Resolution of Bicyclic Compounds
In the intricate landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule can be the determining factor between a life-saving therapeutic and an inert or even harmful substance. This principle is particularly critical for bicyclic compounds, rigid structures that are prevalent scaffolds in a multitude of clinically significant drugs. Their constrained conformations often lead to pronounced differences in biological activity between their non-superimposable mirror images, or enantiomers.[] Consequently, the efficient and scalable separation of these enantiomers, a process known as chiral resolution, is a cornerstone of modern drug development.
This guide provides a comparative analysis of the three primary techniques for chiral resolution of bicyclic compounds: diastereomeric salt formation, preferential crystallization, and chiral chromatography. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer insights into the practical considerations that guide the selection of an optimal resolution strategy.
The Imperative of Chirality in Bicyclic Drug Candidates
The rigid framework of bicyclic molecules often results in a well-defined orientation of functional groups that interact with biological targets such as enzymes and receptors. This structural rigidity magnifies the impact of stereochemistry, meaning that one enantiomer may exhibit the desired therapeutic effect while the other is inactive or, in the worst-case scenario, toxic.[] The tragic case of thalidomide serves as a stark reminder of the devastating consequences of administering a racemic mixture (a 50:50 mixture of both enantiomers) without understanding the distinct biological profiles of each. Therefore, regulatory bodies worldwide now mandate rigorous characterization and control of stereoisomers in new drug candidates.
Diastereomeric Salt Formation: A Classical and Scalable Approach
Diastereomeric salt formation is a venerable and widely employed method for resolving racemic bicyclic compounds that possess an acidic or basic functional group. The core principle involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]
Mechanism and Experimental Causality
The choice of resolving agent and solvent system is paramount to the success of this technique. The resolving agent must be enantiomerically pure and readily available. For resolving basic bicyclic amines, common choices include chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid.[3] Conversely, racemic bicyclic acids can be resolved using chiral bases such as brucine, strychnine, or synthetic amines like 1-phenylethanamine.[3]
The selection of the solvent is a meticulous process of trial and error, guided by the principle of maximizing the solubility difference between the two diastereomeric salts. The ideal solvent will dissolve one diastereomer while causing the other to precipitate out of solution. This differential solubility is the driving force for the separation.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [label="Workflow of Diastereomeric Salt Resolution", fontcolor="#5F6368", fontsize=12];
Caption: Workflow of Diastereomeric Salt Resolution.
Experimental Protocol: Resolution of a Racemic Bicyclic Amine
This protocol provides a general framework for the resolution of a racemic bicyclic amine using a chiral acid.
Materials:
-
Racemic bicyclic amine
-
Enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid)
-
Selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone)
-
Aqueous base (e.g., 1 M NaOH)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)
Procedure:
-
Salt Formation and Solvent Screening:
-
Dissolve a known amount of the racemic bicyclic amine in a minimal amount of a heated solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral acid in the same solvent.
-
Slowly add the acid solution to the amine solution with stirring.
-
Allow the solution to cool to room temperature and observe for crystal formation. If no crystals form, the solution can be further cooled or the solvent can be slowly evaporated.
-
Repeat this process with different solvents to identify the optimal conditions for selective crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities.
-
-
Recrystallization (Optional but Recommended):
-
To enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Pure Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 1 M NaOH) to deprotonate the amine and break the salt.
-
Extract the liberated free amine into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure enantiomer.
-
-
Determination of Enantiomeric Excess:
-
Analyze the final product using chiral HPLC to determine its enantiomeric excess (ee%).
-
Preferential Crystallization: Harnessing the Power of Seeding
Preferential crystallization, also known as resolution by entrainment, is a powerful technique applicable to a specific class of racemic compounds known as conglomerates. A conglomerate is a physical mixture of separate crystals of the two enantiomers, rather than a single crystalline lattice containing both. This method relies on seeding a supersaturated solution of the racemate with crystals of one pure enantiomer to induce the crystallization of that same enantiomer.
Mechanism and Experimental Causality
The success of preferential crystallization hinges on the ability of the seed crystals to act as a template for the growth of crystals of the same chirality, while the other enantiomer remains in solution in a metastable state.[4] This is a kinetically controlled process, and careful control of temperature, supersaturation, and agitation is crucial to prevent the spontaneous nucleation of the undesired enantiomer.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption [label="Workflow of Preferential Crystallization", fontcolor="#5F6368", fontsize=12];
Caption: Workflow of Preferential Crystallization.
Case Study: Resolution of a Bicyclic Lactam
While specific data for bicyclic compounds is not as abundant, the principles can be illustrated by a hypothetical case. A racemic bicyclic lactam that forms a conglomerate is dissolved in a suitable solvent to create a supersaturated solution. Seeding with pure (R)-lactam crystals and maintaining the solution in a metastable zone allows for the selective crystallization of the (R)-enantiomer. After filtration, the mother liquor, now enriched in the (S)-enantiomer, can be seeded with (S)-lactam crystals to resolve the other enantiomer.
Chiral Chromatography: High-Resolution Separation
Chiral chromatography is a powerful and versatile technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities for chiral chromatography.[]
Mechanism and Experimental Causality
The separation mechanism in chiral chromatography is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[5] The stability of these complexes differs for the two enantiomers, resulting in one being retained on the column longer than the other. The choice of the CSP is critical and is often determined empirically through screening of various commercially available columns. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used due to their broad applicability.[5]
The mobile phase composition also plays a crucial role in achieving optimal separation. In normal-phase chromatography, mixtures of alkanes and alcohols are common, while in reversed-phase chromatography, aqueous buffers with organic modifiers are used. The choice of mobile phase affects the interactions between the analytes and the CSP, thereby influencing the resolution.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption [label="Workflow of Chiral Chromatography", fontcolor="#5F6368", fontsize=12];
Caption: Workflow of Chiral Chromatography.
Experimental Data: Chiral HPLC Resolution of a Bicyclic δ-Lactam
A study on the enantiomeric resolution of a chiral δ-lactam, a useful intermediate for bioactive compounds, demonstrated the effectiveness of chiral HPLC.[6][7][8] The racemic lactam was successfully resolved using a Chiralpak IA column with a mobile phase of n-Hex/IPA/DEA/TFA (90:10:0.1:0.3, v/v/v/v).[6][7] This method allowed for the isolation of both enantiomers in high purity.[6][7][8]
Comparative Analysis of Chiral Resolution Techniques
The choice of the most appropriate chiral resolution technique depends on several factors, including the properties of the bicyclic compound, the desired scale of separation, cost considerations, and the available equipment.
| Technique | Principle | Advantages | Disadvantages | Scalability |
| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts based on solubility differences.[2] | - Cost-effective for large-scale production.- Well-established and robust technology.[9] | - Requires an acidic or basic functional group.- Trial-and-error process for solvent and resolving agent selection.- Theoretical maximum yield of 50% for the desired enantiomer per resolution cycle. | Excellent |
| Preferential Crystallization | Seeding a supersaturated solution of a conglomerate with one enantiomer to induce its crystallization.[4] | - Can be highly efficient and cost-effective.- No need for a chiral auxiliary. | - Only applicable to conglomerates, which are relatively rare.- Requires precise control of crystallization conditions. | Good to Excellent |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase.[] | - Broad applicability to a wide range of compounds.- High resolution and purity can be achieved.- Amenable to automation and high-throughput screening. | - Higher cost, especially for large-scale separations.- Requires specialized equipment and columns. | Analytical to Preparative Scale |
Conclusion
The chiral resolution of bicyclic compounds is a critical step in the development of enantiomerically pure pharmaceuticals. Diastereomeric salt formation remains a workhorse for large-scale separations of ionizable compounds due to its cost-effectiveness and scalability. Preferential crystallization offers an elegant and efficient solution for the subset of compounds that form conglomerates. Chiral chromatography, particularly HPLC and SFC, provides a versatile and high-resolution method that is invaluable for analytical purposes and can be scaled up for preparative separations.
Ultimately, the selection of a chiral resolution technique is a strategic decision that requires a thorough understanding of the properties of the target bicyclic compound and the specific requirements of the project. A judicious combination of these techniques, such as using chiral HPLC for initial screening and methods development followed by diastereomeric salt formation for large-scale production, often represents the most effective overall strategy.
References
-
ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. Retrieved from [Link]
-
Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10475-10495. Retrieved from [Link]
-
Carbone, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
AIChE. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Coquerel, G. (2007). Preferential crystallization. Topics in Current Chemistry, 269, 1-51. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. Retrieved from [Link]
-
ChemRxiv. (n.d.). Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. Retrieved from [Link]
-
PubMed. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Retrieved from [Link]
-
ACS Publications. (n.d.). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 29(23), 5678. Retrieved from [Link]
-
Lorenz, H., Polenske, D., & Seidel-Morgenstern, A. (2006). Application of preferential crystallization to resolve racemic compounds in a hybrid process. Chirality, 18(10), 828-840. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preferential crystallization of a racemic compound via its conglomerate co-crystals. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
Research Collection. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Retrieved from [Link]
-
Springer Protocols. (n.d.). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Retrieved from [Link]
Sources
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Amine Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of chiral amine enantiomers is not merely an analytical task; it is a critical determinant of a drug's safety and efficacy. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate rigorous validation of the analytical methods used to quantify these stereoisomers. This guide provides an in-depth comparison of common analytical techniques and a comprehensive framework for their validation, grounded in scientific principles and regulatory expectations.
The Criticality of Chiral Purity in Pharmaceutical Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Many active pharmaceutical ingredients (APIs) are chiral, and their enantiomers can have distinct biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the ability to selectively and accurately quantify the desired enantiomer and control the level of its counterpart is paramount.
The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the quality and safety of pharmaceutical products.[1][2][3][4][5] For chiral compounds, this includes demonstrating the method's ability to distinguish and quantify each enantiomer accurately.
A Comparative Analysis of Analytical Techniques for Chiral Amine Quantification
The separation of enantiomers presents a unique analytical challenge because they possess identical physical and chemical properties in an achiral environment. Chromatographic and electrophoretic techniques have emerged as the most powerful tools for chiral separations, primarily through the use of a chiral selector that interacts diastereomerically with the enantiomers.[6][7]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric separations in the pharmaceutical industry.[6][7][8] It relies on a chiral stationary phase (CSP) that creates a chiral environment where the two enantiomers can be resolved.
-
Principle of Chiral Recognition on a CSP: The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the CSP. These complexes have different association constants, leading to different retention times. The common feature for such columns is the unique spatial arrangement of functional groups attached to the stationary phase support that allow for differential recognition and hence different retention times of chiral species.[6]
-
Common CSPs for Chiral Amines: Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of chiral amines.[8][9][10]
Supercritical Fluid Chromatography (SFC)
SFC has gained prominence as a powerful alternative to HPLC for chiral separations, offering several distinct advantages.[11][12][13][14]
-
Advantages of SFC:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without a significant loss in efficiency.[12][13][14]
-
Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents.[12][13]
-
Complementary Selectivity: Chiral stationary phases can exhibit different selectivities in SFC compared to HPLC, making it a valuable tool for separating compounds that are difficult to resolve by HPLC.[12]
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a powerful alternative to chromatographic methods for chiral analysis.[7][15][16][17]
-
Principle of Chiral CE: In CE, a chiral selector is typically added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.[16]
-
Advantages of CE:
-
High Efficiency and Resolution: CE can achieve very high theoretical plate counts, resulting in excellent resolution.[7][16]
-
Low Sample and Reagent Consumption: The capillary format requires minimal volumes of sample and reagents.[7][16]
-
Method Development Flexibility: The chiral selector is simply dissolved in the BGE, making it easy to screen different selectors and optimize separation conditions.[17]
-
Comparison Summary
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Differential migration in an electric field due to transient diastereomeric complex formation with a chiral selector in the background electrolyte. |
| Resolution | Good to excellent. | Good to excellent, often complementary to HPLC. | Excellent, often superior to HPLC/SFC. |
| Speed | Moderate. | Fast.[12][13] | Very fast. |
| Solvent Consumption | High. | Low.[12][13] | Very low.[7][16] |
| Sample Volume | Microliters. | Microliters. | Nanoliters. |
| Robustness | High. | Moderate to high. | Moderate. |
| Common Applications | Routine QC, preparative separations. | High-throughput screening, preparative separations.[11] | Research, analysis of complex matrices. |
A Framework for Method Validation: Adhering to ICH Q2(R2) Guidelines
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][18] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[1][2][19] For chiral amine quantification, the method is typically treated as a quantitative test for impurities, where the undesired enantiomer is the impurity.[6][20]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[20][21][22][23] For a chiral method, this means demonstrating that the method can separate the two enantiomers from each other and from any other potential impurities or matrix components.
-
Experimental Approach:
-
Analyze a sample of the racemate to demonstrate baseline separation of the two enantiomers.
-
Spike the sample of the desired enantiomer with a known amount of the undesired enantiomer and demonstrate that the two peaks are well-resolved.
-
Analyze a placebo or matrix blank to ensure no interfering peaks are present at the retention/migration times of the enantiomers.
-
Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[18][20][24]
-
Experimental Approach:
-
Prepare a series of at least five solutions of the undesired enantiomer at different concentrations, typically spanning from the reporting level to 120% of the specification limit.
-
Analyze each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be close to 1 (typically >0.99). The y-intercept should be close to zero.
-
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[20][24][25][26]
-
Experimental Approach:
-
Prepare samples of the desired enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Analyze a minimum of three replicate preparations at each concentration level.
-
Calculate the percent recovery of the spiked amount.
-
Acceptance criteria are typically within a certain percentage of the theoretical value (e.g., 90-110%).
-
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20][24][25][26] Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Experimental Approach:
-
Repeatability: Analyze a minimum of six replicate preparations of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification level.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
A reasonable precision target for the minor component is in the range of <20% RSD as one approaches the Quantitation Limit.[20]
-
Range
The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][18][20] The range is inferred from the linearity, accuracy, and precision studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach:
-
Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[20]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][20][25]
-
Experimental Approach:
-
Introduce small, deliberate changes to method parameters such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact on critical parameters like resolution, retention time, and peak shape.
-
Visualizing the Workflow and Principles
Chiral Method Validation Workflow
Caption: A flowchart illustrating the typical workflow for chiral analytical method development and subsequent validation according to ICH Q2 guidelines.
Principle of Chiral Separation on a CSP
Caption: A diagram illustrating the formation of transient diastereomeric complexes with different stabilities between enantiomers and a chiral stationary phase, leading to their separation.
Experimental Protocol: Validation of a Chiral HPLC Method
This protocol outlines the validation of a hypothetical chiral HPLC method for the quantification of the (R)-enantiomer (impurity) in a drug substance containing the (S)-enantiomer (API).
Method Parameters:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Validation Protocol:
-
Specificity:
-
Inject a solution of the racemic mixture (10 µg/mL) to confirm baseline resolution (Rs > 1.5).
-
Inject a diluent blank to ensure no interfering peaks.
-
Inject a solution of the (S)-enantiomer API (1 mg/mL) to confirm the absence of the (R)-enantiomer peak.
-
Inject a solution of the (S)-enantiomer API spiked with the (R)-enantiomer at the specification limit (e.g., 0.1%) to confirm resolution and detection.
-
-
Linearity:
-
Prepare a stock solution of the (R)-enantiomer (100 µg/mL).
-
Prepare a series of five calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL (LOQ) to 1.5 µg/mL (150% of the 0.1% specification for a 1 mg/mL API solution).
-
Inject each standard in triplicate.
-
Plot the mean peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope.
-
-
Accuracy:
-
Prepare three placebo solutions spiked with the (R)-enantiomer at 80%, 100%, and 120% of the specification limit.
-
Prepare each concentration level in triplicate.
-
Inject each sample and calculate the percent recovery.
-
-
Precision:
-
Repeatability: Prepare six individual samples of the API spiked with the (R)-enantiomer at 100% of the specification limit. Inject each sample and calculate the %RSD of the peak areas.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst. Calculate the %RSD for the combined data from both days.
-
-
Limit of Quantitation (LOQ):
-
Prepare a series of dilute solutions of the (R)-enantiomer.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirm the LOQ by analyzing six replicate injections at this concentration and demonstrating acceptable precision (%RSD < 20%).
-
-
Robustness:
-
Prepare a system suitability solution (racemic mixture).
-
Analyze the solution under the following varied conditions:
-
Flow rate: 0.9 mL/min and 1.1 mL/min
-
Mobile phase composition: n-Hexane/Ethanol (82:18 and 78:22)
-
Column temperature: 20 °C and 30 °C
-
-
Assess the resolution between the enantiomers and the retention time shifts.
-
Conclusion
The validation of analytical methods for chiral amine quantification is a scientifically rigorous and regulatory-mandated process. A thorough understanding of the principles of chiral separation and the nuances of different analytical techniques—HPLC, SFC, and CE—is essential for developing robust and reliable methods. By systematically evaluating specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines, scientists can ensure the quality and safety of chiral pharmaceuticals, ultimately protecting public health. This guide provides a comprehensive framework to navigate the complexities of chiral method validation, empowering researchers and drug development professionals to meet the highest standards of scientific integrity and regulatory compliance.
References
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
- Chiral column takes the crown for supercritical enantiosepar
- Chiral HPLC Method Development.
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]
-
Enantiomeric excess - Wikipedia. [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry - ACS Publications. [Link]
-
Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. PMC - NIH. [Link]
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023). [Link]
-
Selectivity versus specificity in chromatographic analytical methods. ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. PMC - PubMed Central. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
-
Key aspects of analytical method validation and linearity evaluation. ResearchGate. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatiz
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
AGREE—Analytical GREEnness Metric Approach and Software. ACS Publications. [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Journal of Chromatography A - AFMPS. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Peer Reviewed: Chiral analysis by MS. Analytical Chemistry - ACS Publications. [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
-
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Accuracy and Precision in Bioanalysis: Review of Case Studies. FDA. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. bio-rad.com [bio-rad.com]
- 16. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 21. researchgate.net [researchgate.net]
- 22. echemi.com [echemi.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. fda.gov [fda.gov]
Efficacy Blueprint: A Comparative Analysis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives in Biological Assays
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore rigid bicyclic scaffolds that can effectively orient pharmacophoric elements in three-dimensional space. Among these, the (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane core, a constrained morpholine isostere, has emerged as a promising motif. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This guide provides a comprehensive comparison of the efficacy of derivatives based on this and closely related bicyclic heptane scaffolds in key biological assays, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
The Strategic Advantage of the Bicyclic Heptane Scaffold
The 2-Oxa-5-azabicyclo[2.2.1]heptane framework offers several advantages in drug design. As a bioisostere of morpholine, a common moiety in many approved drugs, it can impart improved metabolic stability and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1] The constrained nature of the bicyclic system locks the molecule into a specific conformation, which can be exploited to achieve selective interactions with a particular receptor subtype or enzyme active site. This guide will delve into the biological evaluation of these derivatives, with a primary focus on their activity as muscarinic receptor modulators and their potential as acetylcholinesterase inhibitors and GABA receptor ligands.
Comparative Efficacy at Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in a variety of physiological processes and are attractive targets for the treatment of cognitive disorders, pain, and other conditions. The rigid nature of the bicyclic heptane core makes it an excellent scaffold for designing selective muscarinic agonists and antagonists.
A study on ester derivatives of the closely related 2-azabicyclo[2.2.1]heptane system provides valuable insights into the SAR of these compounds at different muscarinic receptor subtypes.[2] The binding affinities (Ki) of a series of these derivatives were determined in radioligand binding assays using membrane preparations from rat heart (rich in M2 receptors), rat brain (a mix of subtypes), and CHO cells transfected with M1 or M3 receptors.
| Compound ID | R Group | Stereochemistry | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | Brain (Ki, nM) | Heart (Ki, nM) |
| 1a | -H | 5-endo-OH | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 1b | -H | 5-exo-OH | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 2a | -C(O)CH3 | 5-endo-OAc | 7,800 | 6,630 | 8,900 | 7,100 | 6,800 |
| 2b | -C(O)CH3 | 5-exo-OAc | 9,200 | 8,700 | 9,800 | 9,500 | 8,900 |
| 3a | -C(O)C(Ph)2CH3 | 5-endo | 0.423 | 1.18 | 0.589 | 0.562 | 0.987 |
| 3b | -C(O)C(Ph)2CH3 | 5-exo | 2.34 | 5.67 | 3.11 | 2.89 | 4.99 |
Data extracted from a study on 2-azabicyclo[2.2.1]heptane derivatives, which serve as a structural surrogate for the core topic.[2]
The data clearly demonstrates that the nature and stereochemistry of the substituent at the 5-position have a profound impact on muscarinic receptor affinity. The unsubstituted parent alcohols (1a and 1b ) show negligible affinity. Acetylation of the hydroxyl group (2a and 2b ) results in a modest increase in affinity, with the endo-isomer showing slightly better binding. A dramatic increase in potency is observed with the introduction of a bulky 2,2-diphenylpropionate group (3a and 3b ). The 5-endo ester 3a is the most potent compound in the series, exhibiting sub-nanomolar affinity for the M1 receptor and high affinity across all tested subtypes. The approximately 5 to 6-fold lower affinity of the 5-exo isomer (3b ) highlights the critical role of the substituent's spatial orientation for optimal receptor interaction. These findings underscore the importance of stereochemical control in the synthesis of such derivatives.
Logical Flow of Muscarinic Receptor Modulation
Caption: A streamlined workflow for the in vitro screening of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives as AChE inhibitors.
Backbone-Constrained GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Modulators of GABA receptors are used to treat a range of conditions, including anxiety, epilepsy, and pain. The rigid (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane scaffold has been ingeniously employed to create backbone-constrained analogues of GABA. [3] In a notable synthetic approach, an acetic acid moiety was attached to the C-3 carbon of the bicyclic core, effectively embedding a GABA-like framework within the rigid structure. [3]Further diversification at the C-3 position with various alkyl or aryl substituents has led to the generation of analogues of the FDA-approved drugs baclofen and pregabalin.
While a detailed comparative efficacy study for a series of these GABA analogues is yet to be published, the synthetic feasibility and the structural similarity to known GABAergic drugs strongly suggest that this class of compounds holds significant potential for modulating GABA receptor activity. The constrained conformation of these analogues could lead to enhanced selectivity for specific GABA receptor subtypes, a highly desirable feature for minimizing off-target effects.
Conclusion and Future Directions
The (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane scaffold and its close relatives represent a versatile platform for the design of novel, potent, and selective modulators of key neurological targets. The available data on muscarinic receptor antagonists highlights the profound influence of stereochemistry and substituent choice on biological activity, with the 5-endo position being particularly favorable for high-affinity interactions. While direct comparative data for AChE inhibition and GABA receptor modulation is still emerging, the underlying chemical principles and preliminary synthetic work are highly encouraging.
Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of N- and C-substituted (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives. Head-to-head comparisons in standardized in vitro and in vivo assays will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further development. The unique conformational constraints imposed by this bicyclic system, combined with its favorable physicochemical properties, position it as a valuable tool in the ongoing pursuit of innovative therapeutics for a range of neurological and psychiatric disorders.
References
-
Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. PubMed. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. Available at: [Link]
-
Design, synthesis and structure-activity relationship of N-substituted tropane muscarinic acetylcholine receptor antagonists. PubMed. Available at: [Link]
-
Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases. PubMed. Available at: [Link]
-
Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. ACS Publications. Available at: [Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed. Available at: [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available at: [Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. Available at: [Link]
Sources
Structural analysis and comparison of bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane systems
<Bicyclo[2.2.1]heptane and Bicyclo[3.2.1]octane Systems: A Comparative Structural Analysis for Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the rigid three-dimensional frameworks of bicyclic systems offer a compelling advantage for crafting molecules with enhanced binding affinity and selectivity for biological targets.[1] Among these, the bicyclo[2.2.1]heptane (also known as norbornane) and bicyclo[3.2.1]octane scaffolds are particularly prominent.[2][3] Their distinct structural and conformational properties provide a unique platform for the spatial arrangement of functional groups, a critical factor in rational drug design.[1]
This guide provides an in-depth structural analysis and comparison of the bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane systems. We will delve into their conformational landscapes, inherent ring strain, and the consequential impact on their reactivity and utility as scaffolds in the development of novel therapeutics. This objective comparison is supported by experimental data and computational insights to provide a comprehensive resource for researchers in the field.
Structural Overview: A Tale of Two Bridges
The fundamental difference between these two bicyclic systems lies in the size of one of the bridges connecting the two bridgehead carbons.
-
Bicyclo[2.2.1]heptane (Norbornane): This system consists of a cyclohexane ring constrained in a boat-like conformation by a one-carbon bridge.[4] This creates a highly rigid and strained structure.[5] The molecule is composed of two fused cyclopentane rings.[5]
-
Bicyclo[3.2.1]octane: This structure features a six-membered ring and a five-membered ring sharing two atoms. It can be conceptualized as a cyclohexane ring bridged by a two-carbon ethano bridge, with one of the connections to the main ring being a single carbon. This results in a system with a six-membered ring in a chair-like or boat-like conformation and a five-membered ring.[6]
The seemingly subtle difference of one additional carbon in the bridge of bicyclo[3.2.1]octane leads to significant variations in their structural and energetic profiles.
Conformational Analysis: Rigidity vs. Flexibility
The conformational behavior of these bicyclic systems is a direct consequence of their bridged nature.
Bicyclo[2.2.1]heptane: A Rigid Framework
The bicyclo[2.2.1]heptane system is exceptionally rigid.[4] The boat conformation of the six-membered ring is locked in place by the methylene bridge. While the molecule can undergo ring-flipping between the endo and exo conformations, the endo conformation is generally considered more stable due to minimized steric interactions.[5] However, it's important to note that the energy barrier for this flip is high, rendering the structure conformationally restricted at ambient temperatures.[7]
Bicyclo[3.2.1]octane: A More Dynamic System
In contrast, the bicyclo[3.2.1]octane system exhibits greater conformational flexibility. The six-membered ring can adopt both chair and boat-like conformations. Computational studies using Density Functional Theory (DFT) have shown that for the parent bicyclo[3.2.1]octane, the chair-like conformation is more stable.[8] However, the energy barrier between these conformations is relatively low, allowing for dynamic interconversion.[8] The five-membered ring typically adopts an envelope conformation.[9]
Ring Strain: A Key Determinant of Reactivity
The inherent ring strain within these bicyclic systems plays a crucial role in their chemical reactivity.
Bicyclo[2.2.1]heptane: High Strain, High Reactivity
The forced boat conformation of the cyclohexane ring in bicyclo[2.2.1]heptane results in significant ring strain.[4] The estimated ring strain energy for norbornane is approximately 17.2 kcal/mol.[10] This high degree of strain makes the system more susceptible to ring-opening reactions and influences the reactivity of substituents.[4][11]
Bicyclo[3.2.1]octane: Reduced Strain, Greater Stability
The additional carbon in the bridge of bicyclo[3.2.1]octane allows the six-membered ring to adopt a more relaxed, lower-energy chair-like conformation.[8] This significantly reduces the overall ring strain compared to its smaller counterpart. Computational studies have indicated that bicyclo[3.2.1]octane is the most stable among fifteen isomers of cyclooctene.[12] This lower strain energy generally translates to greater thermodynamic stability.
Comparative Structural and Energetic Data
| Property | Bicyclo[2.2.1]heptane (Norbornane) | Bicyclo[3.2.1]octane |
| Molecular Formula | C₇H₁₂ | C₈H₁₄ |
| Molecular Weight | 96.17 g/mol | 110.20 g/mol [13] |
| Key Conformational Feature | Rigid, boat-like six-membered ring[4] | Flexible, chair-like or boat-like six-membered ring[8] |
| Ring Strain Energy | ~17.2 kcal/mol[10] | Lower than bicyclo[2.2.1]heptane[12] |
Experimental Characterization: Spectroscopic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and conformational details of these bicyclic systems.
¹H and ¹³C NMR Spectroscopy
The symmetry and rigidity of the bicyclo[2.2.1]heptane skeleton lead to characteristic chemical shifts and coupling constants in its NMR spectra.[7][14] The distinction between exo and endo protons and substituents is often readily apparent.[7]
For the more flexible bicyclo[3.2.1]octane system, NMR spectra can provide information about the preferred conformation and the dynamics of conformational exchange.[15][16] The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data is crucial for determining the stereochemistry and spatial relationships of substituents.[17]
Experimental Protocol: Acquiring and Analyzing ¹³C NMR Spectra
A standard protocol for obtaining and analyzing the ¹³C NMR spectrum of a bicyclic compound is as follows:
-
Sample Preparation: Dissolve approximately 10-50 mg of the purified bicyclic compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Spectral Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
-
-
Data Analysis:
-
Assign the carbon signals based on their chemical shifts, aided by theoretical predictions and comparison to known spectra of similar compounds.[18][19][20]
-
For more complex structures, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignments.
-
Synthesis and Functionalization
Both bicyclic systems are accessible through various synthetic routes, allowing for the introduction of diverse functionalities.
Synthesis of Bicyclo[2.2.1]heptane Derivatives
The Diels-Alder reaction is a powerful and widely used method for constructing the bicyclo[2.2.1]heptane framework.[21] Other notable methods include tandem radical cyclizations and ring-closing metathesis.[21][22]
Synthesis of Bicyclo[3.2.1]octane Derivatives
The synthesis of the bicyclo[3.2.1]octane scaffold can be achieved through various strategies, including base-catalyzed reactions of 1,3-cyclopentanediones with activated olefins, organocatalytic domino Michael/Aldol reactions, and metal-catalyzed decomposition of α-diazomethylketones.[3][23]
Implications for Drug Discovery and Development
The distinct structural features of these bicyclic systems have significant implications for their application in drug discovery.
-
Bicyclo[2.2.1]heptane: Its rigidity makes it an excellent scaffold for presenting pharmacophoric groups in a well-defined spatial orientation, which can lead to high binding affinity and selectivity.[1] This framework is found in numerous natural products and pharmaceutical agents.[21]
-
Bicyclo[3.2.1]octane: The greater conformational flexibility of this system can be advantageous in allowing for induced-fit binding to a biological target. The bicyclo[3.2.1]octane skeleton is also a common motif in a variety of natural products with interesting biological activities.[24][25] Derivatives of this scaffold have shown potential as inhibitors of enzymes like sodium-dependent glucose cotransporter 2 (SGLT2).[26]
Logical Relationship: Structure to Application
Caption: Structural properties influencing drug discovery applications.
Conclusion
The bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane systems, while structurally related, exhibit distinct conformational and energetic properties that make them valuable and complementary scaffolds in drug discovery. The rigidity and high strain of the former are ideal for creating highly specific and potent ligands, while the flexibility and lower strain of the latter offer opportunities for designing molecules that can adapt to their binding sites. A thorough understanding of the structural nuances of these bicyclic frameworks, supported by robust experimental and computational analysis, is paramount for their effective utilization in the development of the next generation of therapeutics.
References
-
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A New Route to the Synthesis of 7-Functionalised Bicyclo[2.2.1]Heptane Derivatives. Synthetic Communications. Available at: [Link]
-
Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Sci-Hub. Available at: [Link]
-
Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Organic Spectroscopy Chem 203. Available at: [Link]
-
Synthesis of Bicyclo[3.2.1]-octanone Derivatives by Metal Catalyzed Decomposition of α-Diazomethylketones. Marcel Dekker, Inc. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC - NIH. Available at: [Link]
-
Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles: Synthesis of Bicyclo[5.n.0] Systems. Organic Letters - ACS Publications. Available at: [Link]
-
Constructive Innovation of Approaching Bicyclo[3.2.1]octane in ent–Kauranoids. Thieme. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Bicyclo[2.2.1]heptane Definition. Fiveable. Available at: [Link]
-
Structural and conformational study of 3-phenethyl-3-azabicyclo[3.2.1] octan-8-β-ol. Journal of Molecular Structure. Available at: [Link]
-
Bicyclo[2.2.1]heptane compounds studied. ResearchGate. Available at: [Link]
-
13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Science Publishing. Available at: [Link]
-
Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Bentham Science Publishers. Available at: [Link]
-
Discovery of a clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors. PubMed. Available at: [Link]
-
Facile Domino Access to Chiral Bicyclo[3.2.1]octanes and Discovery of a New Catalytic Activation Mode. Organic Letters - ACS Publications. Available at: [Link]
-
Podophyllotoxin analogue with bicyclo[3.2.1]octane moiety annelated with indole: synthesis, molecular modeling, and biological testing. Biomeditsinskaya Khimiya. Available at: [Link]
-
Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. Taylor & Francis Online. Available at: [Link]
-
Norbornane Definition. Fiveable. Available at: [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. Available at: [Link]
-
BICYCLO[2.2.1]HEPTANE-2,3-DIOL, 1,7,7-TRIMETHYL-. SpectraBase. Available at: [Link]
-
8,8'-Bis(8-aza-bicyclo(3.2.1)octane). SpectraBase. Available at: [Link]
-
Bicyclo(3.2.1)octane. PubChem - NIH. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]
-
A DFT Study on the Isomers of Cyclooctene (C8H14) Systems and the Isodesmic Reactions. Atlantis Press. Available at: [Link]
-
Facile domino access to chiral bicyclo[3.2.1]octanes and discovery of a new catalytic activation mode. PubMed. Available at: [Link]
-
Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. PubMed. Available at: [Link]
-
Conformation of six-membered ring constituting a bridged compound. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis and in silico conformational analysis of novel [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University. Available at: [Link]
-
The Synthesis and Chemistry of Strained Bicyclic Systems. Oregon State University. Available at: [Link]
- Computational Modeling of the Feasibility of Substituted [1.1.1 ... J. Am. Chem Soc. Available at: https://pubs.acs.org/doi/10.1021/ja00361a025
- Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid. Google Patents.
-
Energies of Cyclopropanes and Cyclobutanes. Available at: [Link] Energies%20of%20Cyclopropanes%20and%20Cyclobutanes
-
Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. SciSpace. Available at: [Link]
-
Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation. arXiv. Available at: [Link] investigation. arXiv. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. fiveable.me [fiveable.me]
- 6. chem.uci.edu [chem.uci.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. montclair.edu [montclair.edu]
- 9. Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. scispace.com [scispace.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Bicyclo(3.2.1)octane | C8H14 | CID 260716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bicyclo[3,2,1]octane-3-one(14252-05-2) 1H NMR [m.chemicalbook.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. mdpi.com [mdpi.com]
- 18. spectrabase.com [spectrabase.com]
- 19. exo-Bicyclo[2.2.1]heptane-2-methanol(13118-79-1) 13C NMR [m.chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Discovery of a clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Auxiliaries: A Comparative Guide to Sulfur-Based Chiral Auxiliaries and Oxazolidinones in Asymmetric Synthesis
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the chemist's toolbox is filled with elegant strategies to control stereochemistry. Among the most reliable and widely adopted of these are chiral auxiliaries. These molecular scaffolds temporarily attach to a substrate, guiding subsequent reactions to produce a desired stereoisomer, and are then cleaved to reveal the enantiomerically enriched product.
For decades, the field has been dominated by the venerable oxazolidinones, particularly the Evans auxiliaries, which have become a benchmark for stereocontrol in a vast array of transformations.[1][2] However, a compelling class of challengers, the sulfur-based chiral auxiliaries, has emerged, demonstrating not just comparable performance but, in certain critical applications, superior efficacy.[3][4] This guide provides an in-depth, objective comparison of these two powerful classes of chiral auxiliaries, grounded in experimental data and mechanistic understanding, to aid researchers in selecting the optimal tool for their synthetic endeavors.
The Foundation of Stereocontrol: An Introduction to Chiral Auxiliaries
The fundamental principle of a chiral auxiliary is to covalently bond to a prochiral substrate, creating a diastereomeric intermediate.[1] The inherent chirality of the auxiliary then dictates the facial selectivity of an approaching reagent, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. The success of this strategy hinges on several key factors:
-
Efficient Attachment and Cleavage: The auxiliary must be easily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.[5]
-
High Diastereoselectivity: The auxiliary must exert a strong stereochemical bias on the reaction, leading to high diastereomeric excess (d.e.).
-
Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary and the reaction mechanism.
-
Auxiliary Recovery: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.
The Reigning Champions: Evans' Oxazolidinones
Developed by David A. Evans and his group, oxazolidinone auxiliaries have been instrumental in the synthesis of countless complex molecules.[1][6] Derived from readily available amino alcohols, these auxiliaries have proven particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[2][7]
The stereodirecting power of Evans' oxazolidinones stems from the formation of a rigid, chelated (Z)-enolate.[5][8] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less sterically hindered face.[9][10]
Mechanism of Stereocontrol in Evans Oxazolidinone Alkylation
The mechanism of stereocontrol in the alkylation of an N-acyl oxazolidinone is a classic example of steric shielding.
Caption: Stereocontrol in Evans' Oxazolidinone Alkylation.
The Ascending Contenders: Sulfur-Based Chiral Auxiliaries
While oxazolidinones have proven their mettle, sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, have emerged as powerful alternatives, often exhibiting superior performance in specific contexts.[3][4] These auxiliaries are also typically derived from amino acids and share a similar strategic approach to stereocontrol.[11]
A key advantage of sulfur-based auxiliaries lies in their performance in acetate aldol reactions. While Evans' oxazolidinones show poor to no diastereoselectivity in reactions with N-acetyl imides, their sulfur-containing counterparts, particularly thiazolidinethiones, deliver the corresponding syn-aldol products with high diastereoselectivity.[3][11] This is a critical distinction for synthetic routes requiring the installation of an acetate-derived unit.
Mechanism of Stereocontrol in Sulfur-Based Auxiliary Aldol Reactions
The enhanced performance of sulfur-based auxiliaries in acetate aldol reactions is attributed to the unique coordinating properties of the thiocarbonyl group.
Caption: Stereocontrol in Acetate Aldol Reaction with a Thiazolidinethione Auxiliary.
Head-to-Head Comparison: Performance in Key Transformations
The choice between an oxazolidinone and a sulfur-based auxiliary often comes down to the specific transformation being performed. Below is a comparative summary of their performance in key enolate-based reactions.
| Reaction Type | Evans' Oxazolidinones | Sulfur-Based Auxiliaries (Thiazolidinethiones) | Key Differentiator |
| Propionate Aldol Reaction | Excellent diastereoselectivity for syn-aldol products.[3][8] | High diastereoselectivity for syn-aldol products.[3] | Both perform well, with oxazolidinones being more established. |
| Acetate Aldol Reaction | Poor to no diastereoselectivity.[3][11] | High diastereoselectivity for syn-aldol products.[3][11] | Clear advantage for sulfur-based auxiliaries. |
| Enolate Alkylation | High diastereoselectivity with a wide range of electrophiles.[5][10] | High diastereoselectivity, particularly with more sterically demanding electrophiles. | Oxazolidinones are generally more versatile for a broader range of simple alkyl halides. |
| Michael Addition | Good to excellent diastereoselectivity.[12] | High diastereoselectivity, with the auxiliary itself sometimes acting as the nucleophile.[3] | Both are effective; the choice may depend on the specific Michael acceptor. |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these auxiliaries, detailed, step-by-step protocols for a representative reaction are provided below.
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone
This protocol describes the acylation of an oxazolidinone, followed by diastereoselective alkylation and subsequent cleavage of the auxiliary.[5]
Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes.
-
Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the alkylated product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Protocol 2: Diastereoselective Acetate Aldol Reaction using a Thiazolidinethione
This protocol outlines the use of a sulfur-based auxiliary for a highly diastereoselective acetate aldol reaction.[3]
Step 1: N-Acetylation of (4S)-Isopropylthiazolidinethione
-
Following a similar procedure to the oxazolidinone acylation, treat (4S)-isopropylthiazolidinethione with n-butyllithium and acetyl chloride to obtain the N-acetyl derivative.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of N-acetyl-(4S)-isopropylthiazolidinethione (1.0 eq) in anhydrous dichloromethane at -78 °C, add titanium(IV) chloride (1.0 eq).
-
After stirring for 5 minutes, add (-)-sparteine (1.0 eq) and stir for a further 30 minutes.
-
Add the desired aldehyde (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with dichloromethane, dry the organic layer, concentrate, and purify by flash chromatography to obtain the syn-aldol product.
Step 3: Cleavage of the Thiazolidinethione Auxiliary
-
Cleavage can be achieved under various conditions, including reduction with lithium borohydride to the corresponding alcohol or hydrolysis to the carboxylic acid. The choice of method depends on the desired functional group in the final product.
Workflow Comparison
The general workflow for utilizing both types of auxiliaries is similar, with key differences in the reaction conditions for the stereoselective step.
Caption: Comparative workflow for the application of oxazolidinone and sulfur-based chiral auxiliaries.
Conclusion: Choosing the Right Tool for the Job
Both Evans' oxazolidinones and sulfur-based chiral auxiliaries are formidable tools in the arsenal of the synthetic chemist. The enduring popularity of oxazolidinones is a testament to their broad applicability and reliability across a wide range of transformations.[2] However, the superior performance of sulfur-based auxiliaries in specific, yet crucial, reactions like the acetate aldol addition underscores the importance of considering these alternatives.[3][11]
Ultimately, the choice of auxiliary will depend on the specific synthetic challenge at hand. For researchers venturing into new synthetic territory, a careful evaluation of the literature and the mechanistic nuances of each auxiliary class is paramount. This guide serves as a starting point for that exploration, empowering chemists to make informed decisions and to harness the full potential of these powerful stereodirecting groups.
References
-
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
-
Evans Aldol Reaction. (1981). Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Diaz, G., de Freitas, M. A. A., Ricci-Silva, M. E., & Diaz, M. A. N. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7429–7440. [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone). (2022, December 28). YouTube. [Link]
-
Enolate Alkylations. In Asymmetric Synthesis (pp. 1-1 - 1-26). [Link]
-
Chiral auxiliary. (2023, November 29). In Wikipedia. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4431–4494. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. (2020). ResearchGate. [Link]
-
Carreira, E. M., & Kvaerno, L. (2008). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 108(12), 5039–5064. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4431–4494. [Link]
-
Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Wisconsin-Madison. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Journal of Chemical Education, 85(5), 695. [Link]
-
Young, A. (2008, April 24). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]
-
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. [Link]
-
Diastereoselectivity in enolate alkylation reactions. (2024, November 1). Chemistry Stack Exchange. [Link]
-
Toth, G., Riethmüller, E., & Ilisz, I. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. International Journal of Molecular Sciences, 24(11), 9607. [Link]
-
Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. york.ac.uk [york.ac.uk]
- 11. scielo.org.mx [scielo.org.mx]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that dictate our handling and disposal protocols.[1][2][3] The primary hazards are associated with its irritant properties.
Table 1: GHS Hazard Identification
| Hazard Code | Description | Rationale & Implications |
| H315 | Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[1][2][3] |
| H319 | Causes serious eye irritation | The chemical can cause significant, potentially damaging, irritation upon contact with the eyes. Sealed safety goggles are mandatory.[1][2][3] |
| H335 | May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood.[1][2][3] |
Understanding these hazards is the first step in a self-validating safety system; the risks logically lead to the required protective measures and disposal considerations.
Required Personal Protective Equipment (PPE)
Based on the risk assessment, the following PPE is mandatory when handling or disposing of this compound.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification | Justification |
| Eye Protection | Chemical splash goggles | Protects against dust particles and accidental splashes, addressing the H319 "serious eye irritation" hazard.[1][3] |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact (H315). Nitrile gloves offer good resistance to a range of chemicals, including amines and their salts.[4] Always check the manufacturer's specific chemical resistance data.[5][6] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and minimizes skin exposure.[7] |
| Respiratory Protection | Dust Respirator / Fume Hood | Use a dust respirator if handling large quantities outside of a fume hood. All weighing and transfer operations should ideally be performed in a certified chemical fume hood to mitigate the risk of inhalation (H335).[1][3] |
Spill Management Protocol
Accidents happen, but a robust and well-rehearsed spill protocol can prevent a minor incident from escalating.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately inform colleagues in the vicinity of the spill.[1]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in Table 2.
-
Contain the Spill:
-
For Dry Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1] Avoid generating dust during this process.
-
For Liquid Spills (if dissolved): Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Collect the Material:
-
For Dry Spills: Carefully sweep or vacuum the material into a designated, clearly labeled hazardous waste container.[1][8] Use tools that will not generate sparks or excessive dust.
-
For Liquid Spills: Use absorbent pads to soak up the material and place the contaminated pads into the waste container.
-
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area. Wash the area thoroughly with soap and water, and collect the cleaning materials (wipes, paper towels) as hazardous waste.[1]
-
Dispose of Waste: Seal the hazardous waste container and label it clearly with the chemical name and associated hazards. Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed waste contractor.[7][9]
Routine Disposal of Unused Material
The final disposal of unused this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all regulations. Do not dispose of this chemical down the drain or in regular trash.[9][10][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from this chemical.
Caption: Decision workflow for proper disposal.
Step-by-Step Disposal Protocol:
-
Segregation: Designate a specific, compatible waste container for this compound and other amine hydrochloride waste.[9] Keeping amine waste separate from other chemical classes, particularly strong oxidizing agents, is crucial to prevent hazardous reactions.[7]
-
Container Selection: Use a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[10]
-
Labeling: Immediately label the waste container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The associated hazards: "Irritant," "Causes Skin and Eye Irritation"
-
The date accumulation started.
-
-
Pre-Treatment (Neutralization - If Required) :
-
Rationale: As a hydrochloride salt, the waste will be acidic. Some institutional or local regulations may require neutralization before disposal to manage the pH of the final waste stream. This step should only be performed if mandated by your EHS department and by personnel trained in the procedure.
-
Protocol: In a chemical fume hood, a dilute aqueous solution of the amine hydrochloride waste can be slowly and carefully neutralized with a weak base such as sodium bicarbonate or sodium carbonate.[12] Add the base portion-wise with stirring, monitoring the pH until it is near neutral (pH 6-8). This process may generate gas (CO2), so it must be done slowly to avoid effervescence and splashing. The neutralized solution is still considered hazardous waste and must be disposed of accordingly.
-
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from incompatible materials.[9] Ensure the container is stored within secondary containment to catch any potential leaks.
-
Final Disposal: Arrange for the collection of the waste container by your institution's EHS office or a certified hazardous waste disposal company.[9][11] They are equipped to handle and transport chemical waste in accordance with all local, state, and federal regulations.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled with the highest standards of safety and professionalism, protecting yourself, your colleagues, and the environment.
References
-
How can I neutralize amine hydrochlorides? ResearchGate. [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chemical Resistance Chart. Duke University Safety Office. [Link]
- Amine recovery.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Can anyone suggest how to neutralize amine hydrochlorides? ResearchGate. [Link]
-
Ways of crashing out amines. Reddit r/chemistry. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
Safety Data Sheet - Amine-based product. [Link]
-
Flux (metallurgy). Wikipedia. [Link]
-
Chemical resistant gloves. Kerbl. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. ethz.ch [ethz.ch]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Handling of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
This guide provides essential safety protocols and logistical information for the handling and disposal of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS No. 601515-79-1). As a crucial intermediate in the synthesis of biologically active compounds, understanding its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1] This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context in which it will be used.
Key Hazard Statements:
The causality behind these hazards lies in the chemical's reactivity. As a bicyclic amine hydrochloride, it can react with moisture to release small amounts of hydrogen chloride, which is corrosive to skin, eyes, and the respiratory tract. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the recommended PPE, with detailed explanations to follow.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[4][5][6] |
| Hand Protection | Nitrile or neoprene gloves. | Offers protection against skin contact. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[7] |
| Protective Clothing | A full-length, chemical-resistant lab coat or apron. | Protects the skin on the body and arms from accidental spills and contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[2][3] |
A Deeper Dive into PPE Selection:
The choice of glove material is critical. While nitrile gloves are suitable for incidental contact, for prolonged handling or in the event of a spill, heavier-duty gloves may be required. Always consult the glove manufacturer's compatibility charts for specific breakthrough times. The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to exposure, meaning that even with PPE, all efforts should be made to avoid direct contact.
// Invisible edges to enforce ordering EyeProtection -> HandProtection [style=invis]; HandProtection -> BodyProtection [style=invis]; BodyProtection -> RespiratoryProtection [style=invis]; } Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is essential for minimizing risk. The following steps provide a clear framework for the safe handling and disposal of this compound.
Pre-Handling Preparations
-
Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[7][8]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review the Safety Data Sheet (SDS): Always have the most current SDS available and review it before each use to refresh your understanding of the hazards and emergency procedures.[9]
Safe Handling Procedures
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so in a manner that avoids generating dust. Use a spatula for transfers and handle containers with care to prevent spills.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents.[10]
-
Post-Handling Decontamination: After handling, thoroughly wash your hands with soap and water.[2] Decontaminate the work surface to remove any residual chemical.
Spill Management
In the event of a spill, the following actions should be taken:
-
Minor Spills: For small spills, clean up immediately.[2] Use an inert absorbent material to collect the spilled solid, avoiding dust generation.[2] Place the absorbed material into a sealed, labeled container for disposal.[2]
-
Major Spills: For larger spills, evacuate the area and alert your institution's emergency response team.[2]
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be collected in a designated hazardous waste container.[2]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Emergency Procedures: Be Prepared
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] If irritation persists, seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- BLD Pharmatech. (n.d.). Safety Data Sheet: this compound.
- Apollo Scientific. (2023, June 9). Safety Data Sheet: 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: this compound.
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
- Autech Industry Co.,Limited. (n.d.). MSDS of this compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Oxa-5-azabicyclo[2.2.
- Indagoo Research Chemicals. (2025, November 18). Safety Data Sheet: (1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.
- Autech Industry Co.,Limited. (n.d.). MSDS of this compound.
- ECHEMI. (n.d.). 2-Azabicyclo[2.2.
- Synquest Labs. (n.d.). Safety Data Sheet: rel-7-Azabicyclo[2.2.1]heptane-2- carboxylic acid, hydrobromide.
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Azabicyclo(2,2,1)hept-5-en-3-one.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Actylis Lab Solutions. (n.d.).
- ChemicalBook. (2025, October 14). (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane.
- National Center for Biotechnology Information. (n.d.).
- NC BioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube.
- The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Sources
- 1. (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane | 601515-79-1 [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. combi-blocks.com [combi-blocks.com]
- 10. synquestlabs.com [synquestlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
